molecular formula C8H11NO2 B1356474 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde CAS No. 573720-38-4

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1356474
CAS No.: 573720-38-4
M. Wt: 153.18 g/mol
InChI Key: MYCMSSGQDMWPFX-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyethyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMSSGQDMWPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589891
Record name 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573720-38-4
Record name 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details two primary synthetic routes, including experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Introduction

This compound is a versatile heterocyclic aldehyde. The presence of the N-(2-methoxyethyl) substituent enhances its solubility and reactivity, making it a valuable building block for creating complex molecular architectures in medicinal chemistry and materials science.[1] Its applications include the synthesis of novel therapeutic agents and functional materials.[1] This guide outlines two viable synthetic strategies: the N-alkylation of pyrrole-2-carbaldehyde and the Vilsmeier-Haack formylation of 1-(2-methoxyethyl)-1H-pyrrole.

Physicochemical Properties

PropertyValueReference
CAS Number 573720-38-4Chem-Impex
Molecular Formula C₈H₁₁NO₂Chem-Impex
Molecular Weight 153.18 g/mol Chem-Impex
Appearance Yellow to brown liquidChem-Impex
Purity ≥97%Chem-Impex
Boiling Point 105-107 °C / 0.5 mmHgChem-Impex
Density 1.104 g/cm³Chem-Impex

Synthetic Pathways

Two principal pathways for the synthesis of this compound are presented below.

Pathway 1: N-Alkylation of Pyrrole-2-carbaldehyde

This pathway involves the direct alkylation of the commercially available pyrrole-2-carbaldehyde with a suitable 2-methoxyethyl halide. This method is advantageous due to the ready availability of the starting materials. A strong base is typically used to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that subsequently reacts with the alkylating agent.

Logical Workflow for Pathway 1

Pathway 1: N-Alkylation of Pyrrole-2-carbaldehyde A Pyrrole-2-carbaldehyde B Deprotonation with Base (e.g., NaH) A->B C N-Alkylation with 1-bromo-2-methoxyethane B->C D This compound C->D E Work-up and Purification D->E

Caption: N-Alkylation of Pyrrole-2-carbaldehyde.

Experimental Protocol (Adapted from a similar synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde):

  • Deprotonation: To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes.

  • Alkylation: 1-bromo-2-methoxyethane (1.1 eq) is added dropwise to the reaction mixture. The resulting solution is stirred at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Pathway 1

Reactant/ProductMolar Mass ( g/mol )Molar Eq.Theoretical YieldActual Yield (%)
Pyrrole-2-carbaldehyde95.101.0--
Sodium Hydride (60%)40.001.2--
1-bromo-2-methoxyethane138.991.1--
This compound153.18-1.0Not Reported
Pathway 2: Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-1H-pyrrole

This two-step pathway first involves the synthesis of the N-substituted pyrrole intermediate, 1-(2-methoxyethyl)-1H-pyrrole, followed by formylation at the C2 position using the Vilsmeier-Haack reaction.[2][3][4] This is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]

Logical Workflow for Pathway 2

Pathway 2: Vilsmeier-Haack Formylation cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Formylation A Pyrrole B N-Alkylation with 1-bromo-2-methoxyethane A->B C 1-(2-methoxyethyl)-1H-pyrrole B->C E Formylation C->E D Vilsmeier Reagent (POCl3/DMF) D->E F Hydrolysis E->F G This compound F->G

Caption: Vilsmeier-Haack Formylation of N-substituted Pyrrole.

Experimental Protocols:

Step 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole

  • Reaction Setup: A mixture of pyrrole (1.0 eq), potassium hydroxide (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable solvent like toluene is prepared.

  • Alkylation: 1-bromo-2-methoxyethane (1.1 eq) is added, and the mixture is heated to reflux for 4-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is purified by distillation under reduced pressure.

Step 2: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise to anhydrous dimethylformamide (DMF, 3.0 eq). The mixture is stirred for 30 minutes at this temperature.

  • Formylation: A solution of 1-(2-methoxyethyl)-1H-pyrrole (1.0 eq) in DMF is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Hydrolysis: The reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide. The mixture is then heated at 60-80 °C for 1 hour to complete the hydrolysis of the iminium salt intermediate.

  • Work-up and Purification: After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with water, dried, and concentrated. The final product is purified by column chromatography or distillation.

Quantitative Data for Pathway 2

Reactant/Product (Step 1)Molar Mass ( g/mol )Molar Eq.Theoretical YieldActual Yield (%)
Pyrrole67.091.0--
1-bromo-2-methoxyethane138.991.1--
1-(2-methoxyethyl)-1H-pyrrole125.17-1.0Not Reported
Reactant/Product (Step 2) Molar Mass ( g/mol ) Molar Eq. Theoretical Yield Actual Yield (%)
1-(2-methoxyethyl)-1H-pyrrole125.171.0--
Phosphorus Oxychloride153.331.1--
Dimethylformamide73.093.0--
This compound153.18-1.0Not Reported

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • 9.5 (s, 1H, -CHO)

  • 7.1-7.2 (m, 1H, pyrrole H)

  • 6.8-6.9 (m, 1H, pyrrole H)

  • 6.2-6.3 (m, 1H, pyrrole H)

  • 4.2-4.3 (t, 2H, -N-CH₂-)

  • 3.7-3.8 (t, 2H, -CH₂-O-)

  • 3.3 (s, 3H, -OCH₃)

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

  • 180-182 (-CHO)

  • 132-134 (pyrrole C2)

  • 125-127 (pyrrole C5)

  • 118-120 (pyrrole C3)

  • 110-112 (pyrrole C4)

  • 70-72 (-CH₂-O-)

  • 58-60 (-OCH₃)

  • 48-50 (-N-CH₂-)

Expected IR (neat) ν (cm⁻¹):

  • 2930-2820 (C-H stretch)

  • 1660-1680 (C=O stretch, aldehyde)

  • 1540-1560 (pyrrole ring stretch)

  • 1110-1130 (C-O stretch)

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. Both the N-alkylation of pyrrole-2-carbaldehyde and the Vilsmeier-Haack formylation of N-(2-methoxyethyl)pyrrole offer viable routes to this important synthetic intermediate. The choice of pathway may depend on the availability of starting materials, desired scale of reaction, and laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the fields of pharmaceutical and agrochemical research.[1] Its unique molecular structure, featuring a pyrrole ring N-substituted with a methoxyethyl group, imparts enhanced solubility and reactivity, making it a valuable building block for the development of novel bioactive molecules and functional materials.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a discussion of its potential, yet currently underexplored, biological significance.

Physicochemical Properties

A thorough review of available data provides the following physicochemical properties for this compound. For comparative purposes, data for the parent compound, pyrrole-2-carboxaldehyde, and a related N-substituted analog, 1-methyl-1H-pyrrole-2-carbaldehyde, are also presented.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compoundPyrrole-2-carboxaldehyde1-Methyl-1H-pyrrole-2-carbaldehyde
Molecular Formula C₈H₁₁NO₂[1]C₅H₅NO[2][3][4]C₆H₇NO[5]
Molecular Weight 153.18 g/mol [1]95.10 g/mol [2][3]109.13 g/mol [5]
Appearance Liquid[1]Crystalline low melting solid, White to brown[2]Clear orange to dark red liquid[5]
Boiling Point Data not available217-219 °C (lit.)[2][6]87-90 °C at 22 mmHg[5]
Melting Point Data not available43-46 °C (lit.)[2][6]Data not available
Density Data not available1.3215 g/cm³ (estimate)[6]1.012-1.018 g/cm³[5]
Solubility Enhanced solubility is suggested by its structure[1]Soluble in chloroform, DMSO, and methanol; Insoluble in water[2][7]Soluble in water and ethanol[5]
Storage Conditions 0-8 °C[1]2-8 °C[2][6]Refrigerate in tightly sealed containers

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction proceeds via the formation of a Vilsmeier reagent from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.

Synthesis of the Precursor: N-(2-methoxyethyl)pyrrole

The synthesis of the starting material, N-(2-methoxyethyl)pyrrole, can be accomplished through methods such as the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Vilsmeier-Haack Formylation of N-(2-methoxyethyl)pyrrole

The following is a detailed experimental protocol for the formylation step.

Materials:

  • N-(2-methoxyethyl)pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N-(2-methoxyethyl)pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, keeping the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Figure 1: Synthesis Workflow

G Synthesis of this compound cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Reaction Electrophilic Aromatic Substitution Vilsmeier->Reaction N_MEP N-(2-methoxyethyl)pyrrole N_MEP->Reaction Product This compound Reaction->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Signaling Pathways

The aldehyde functional group, in conjunction with the N-substituted pyrrole core, provides a scaffold that can be readily modified to interact with various biological targets. For instance, the aldehyde can form Schiff bases with amine groups in proteins, potentially leading to enzyme inhibition or receptor modulation.

Given the lack of specific data for this compound, a hypothetical signaling pathway is presented below. This diagram illustrates a general mechanism by which a bioactive pyrrole aldehyde derivative could potentially exert its effects, for example, as an inhibitor of a protein kinase cascade, a common target in drug discovery.

Figure 2: Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway for a Bioactive Pyrrole Aldehyde cluster_0 Cellular Interaction cluster_1 Signal Transduction Cascade cluster_2 Cellular Response Compound This compound Derivative Receptor Cell Surface Receptor Compound->Receptor Binds to Kinase2 Protein Kinase 2 Compound->Kinase2 Inhibits Kinase1 Protein Kinase 1 Receptor->Kinase1 Activates Kinase1->Kinase2 Phosphorylates Kinase3 Protein Kinase 3 Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularEffect Cellular Effect (e.g., Apoptosis, Growth Arrest) GeneExpression->CellularEffect

Caption: A generalized diagram showing a potential mechanism of action for a bioactive pyrrole aldehyde derivative.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of chemical synthesis and drug discovery. The available data on its physicochemical properties, combined with established synthetic methodologies, provide a solid foundation for its use in research and development. Future investigations into the specific biological activities of this compound and its derivatives are warranted and could unveil novel therapeutic agents or valuable molecular probes for studying complex biological systems. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

Technical Guide: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 573720-38-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. This document outlines its chemical properties, a detailed plausible synthetic protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is a liquid at room temperature and is noted for its enhanced solubility and reactivity due to the presence of the N-(2-methoxyethyl) substituent.[1] These characteristics make it a valuable intermediate in a variety of organic syntheses.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 573720-38-4[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.2 g/mol [1]
Purity ≥ 98% (by HPLC)[1]
Appearance Liquid[1]
Storage Conditions 0-8 °C[1]

Synthesis and Experimental Protocols

Step 1: Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure is adapted from a well-established method for the formylation of pyrrole.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 80 g (1.1 moles) of dimethylformamide (DMF).

  • Cool the flask in an ice bath and maintain the internal temperature between 10–20 °C while adding 169 g (1.1 moles) of phosphorus oxychloride (POCl₃) dropwise over 15 minutes.

  • Remove the ice bath and stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.

  • Replace the ice bath and add 250 ml of ethylene dichloride.

  • Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture to 25–30 °C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water.

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • After cooling, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with ether.

  • Combine the organic extracts, wash with a saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

  • Remove the solvents by distillation and purify the crude product by vacuum distillation to yield pyrrole-2-carbaldehyde.

Step 2: Synthesis of this compound (N-Alkylation)

This proposed protocol is based on the synthesis of a structurally similar compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

Experimental Protocol:

  • To a solution of pyrrole-2-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as DMF, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethyl methyl ether (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

G Pyrrole Pyrrole P2C Pyrrole-2-carbaldehyde Pyrrole->P2C Vilsmeier-Haack Formylation DMF_POCl3 DMF, POCl3 (Vilsmeier Reagent) DMF_POCl3->P2C Target 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde P2C->Target N-Alkylation NaH NaH NaH->Target Methoxyethyl_Bromide 2-Bromoethyl methyl ether Methoxyethyl_Bromide->Target

Plausible synthetic workflow for this compound.

Spectroscopic Data (Predicted)

While specific spectroscopic data for this compound is not available in the searched literature, the expected spectral characteristics can be inferred from the known data of its precursor, pyrrole-2-carbaldehyde, and related N-substituted derivatives.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aldehydic proton (CHO) singlet around δ 9.5 ppm.- Pyrrole ring protons as multiplets between δ 6.0-7.5 ppm.- Methylene protons of the methoxyethyl group as triplets around δ 4.2 ppm (N-CH₂) and δ 3.6 ppm (O-CH₂).- Methyl protons of the methoxy group as a singlet around δ 3.3 ppm.
¹³C NMR - Carbonyl carbon (CHO) signal around δ 180 ppm.- Pyrrole ring carbons between δ 110-140 ppm.- Methylene carbons of the methoxyethyl group around δ 50 ppm (N-CH₂) and δ 70 ppm (O-CH₂).- Methyl carbon of the methoxy group around δ 59 ppm.
IR (Infrared Spectroscopy) - Strong carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹.- C-H stretching vibrations of the pyrrole ring and alkyl groups around 2800-3100 cm⁻¹.- C-O stretching of the ether linkage around 1100 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 153.

Biological and Pharmacological Context

While direct biological studies on this compound are not extensively documented, the broader class of pyrrole-2-carbaldehyde derivatives has demonstrated a wide array of pharmacological activities. These include antibacterial, antifungal, and potential anticancer properties.

Derivatives of pyrrole-2-carbaldehyde have been investigated as inhibitors of enzymes such as tyrosinase, which is involved in melanin production, and enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid synthesis. The core structure serves as a versatile scaffold for the synthesis of novel bioactive molecules. The introduction of the methoxyethyl group may enhance the pharmacokinetic properties of resulting drug candidates, such as improved solubility and cell permeability.

Given its structural features, this compound is a promising starting material for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential therapeutic applications.

G Start 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde Condensation Condensation Reactions (e.g., with amines, hydrazines) Start->Condensation Cyclization Cyclization Reactions Start->Cyclization Library Library of Novel Pyrrole Derivatives Condensation->Library Cyclization->Library Screening Biological Screening Library->Screening Antibacterial Antibacterial Assays Screening->Antibacterial Antifungal Antifungal Assays Screening->Antifungal Anticancer Anticancer Assays Screening->Anticancer Hit Hit Identification Antibacterial->Hit Antifungal->Hit Anticancer->Hit Lead Lead Optimization Hit->Lead

Workflow for the utilization of the title compound in drug discovery.

Applications in Materials Science

Beyond its biomedical potential, this compound is a valuable monomer for the synthesis of functional polymers and organic semiconductors.[1] The pyrrole core is an electron-rich aromatic system, and the aldehyde functionality allows for further chemical modifications to tune the electronic and physical properties of the resulting materials. These materials have potential applications in flexible electronics, organic light-emitting diodes (OLEDs), and specialized coatings.[1]

References

In-Depth Technical Guide: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its molecular weight, presents key quantitative data, and offers a generalized experimental workflow for its synthesis and characterization.

Core Molecular Data

This compound is a substituted pyrrole derivative with potential applications as a building block in the development of novel therapeutic agents and functional materials. A precise understanding of its molecular characteristics is fundamental for its application in research and development.

Molecular Weight Calculation

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including reaction stoichiometry, preparation of solutions, and analytical characterizations. The molecular formula for this compound is C8H11NO2.[1] The molecular weight is calculated from the atomic weights of its constituent elements.

The standard atomic weights are approximately:

  • Carbon (C): 12.01 g/mol [2]

  • Hydrogen (H): 1.008 g/mol [3][4][5]

  • Nitrogen (N): 14.007 g/mol [6][7][8]

  • Oxygen (O): 15.999 g/mol [9][10][11]

The molecular weight is calculated as follows:

(8 * 12.011) + (11 * 1.008) + (1 * 14.007) + (2 * 15.999) = 96.088 + 11.088 + 14.007 + 31.998 = 153.181 g/mol

A reported molecular weight for this compound is 153.2.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.

ParameterValueReference
Molecular Formula C8H11NO2[1]
Molecular Weight 153.2[1]
Appearance Liquid[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its successful application. The following represents a generalized workflow.

Synthesis of this compound

A common synthetic route to N-substituted pyrrole-2-carbaldehydes involves the N-alkylation of pyrrole-2-carbaldehyde.

Materials:

  • 1H-Pyrrole-2-carbaldehyde

  • 1-Bromo-2-methoxyethane

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

  • Dissolve 1H-pyrrole-2-carbaldehyde and the base in the chosen solvent in a reaction vessel under an inert atmosphere.

  • Add 1-bromo-2-methoxyethane to the reaction mixture, typically dropwise at a controlled temperature.

  • Allow the reaction to proceed, monitoring its progress using a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.

  • Extract the product into an organic solvent.

  • Dry the organic layer, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra will show characteristic peaks corresponding to the protons and carbons in the pyrrole ring, the methoxyethyl side chain, and the aldehyde group.

Mass Spectrometry (MS):

  • Mass spectrometry is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

High-Performance Liquid Chromatography (HPLC):

  • HPLC is utilized to assess the purity of the final product. A purity of ≥ 98% is often required for applications in drug development and medicinal chemistry.[1]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_product Final Product start Reactants: 1H-Pyrrole-2-carbaldehyde 1-Bromo-2-methoxyethane Base reaction N-Alkylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification Crude Product analysis Purity & Structural Analysis (HPLC, NMR, MS) purification->analysis product 1-(2-methoxyethyl)-1H-pyrrole- 2-carbaldehyde (≥ 98% Purity) analysis->product Verified Product

A generalized workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative that serves as a versatile building block in organic synthesis. Its unique structural features, including the reactive aldehyde group and the methoxyethyl substituent on the pyrrole nitrogen, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and modifications such as N-alkylation and C-2 substitution are key strategies in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications in drug development.

IUPAC Name and Chemical Properties

The correct and systematic IUPAC name for the compound is This compound .

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 573720-38-4[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Appearance Liquid[1]
Purity ≥98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from commercially available pyrrole. The first step involves the formylation of the pyrrole ring at the C-2 position, followed by the N-alkylation with a suitable methoxyethylating agent.

Step 1: Synthesis of 1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole.

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture again to 0 °C and add a solution of freshly distilled pyrrole in an anhydrous solvent (e.g., dichloromethane) dropwise, keeping the temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, followed by heating to 40-60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully hydrolyze it by the slow addition of a cold aqueous solution of sodium acetate or sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1H-pyrrole-2-carbaldehyde.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: N-Alkylation of 1H-pyrrole-2-carbaldehyde

The second step involves the introduction of the 2-methoxyethyl group onto the nitrogen atom of the pyrrole ring.

  • To a solution of 1H-pyrrole-2-carbaldehyde in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF, add a strong base like sodium hydride (NaH) portion-wise at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the pyrrolide anion.

  • Add 1-bromo-2-methoxyethane (or a similar methoxyethylating agent) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-110 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench it by the careful addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Data

Data TypePredicted Chemical Shifts/Signals
¹H NMR Signals corresponding to the aldehyde proton (~9.5 ppm), three pyrrole ring protons (in the range of 6.0-7.5 ppm), and the methylene and methyl protons of the methoxyethyl group.
¹³C NMR Signals for the carbonyl carbon (~180 ppm), pyrrole ring carbons (in the range of 110-140 ppm), and the carbons of the methoxyethyl group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ).

Applications in Drug Development

Pyrrole-2-carbaldehyde derivatives are recognized as important pharmacophores in medicinal chemistry. They serve as precursors for the synthesis of a wide range of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The title compound, this compound, is a valuable intermediate in the drug discovery and development workflow. The aldehyde functionality allows for further chemical modifications, such as the formation of imines, hydrazones, and other derivatives, which can be screened for biological activity.

Logical Workflow in Drug Development

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program, for instance, in the development of novel antitubercular agents targeting the enoyl-acyl carrier protein (ACP) reductase.

DrugDevelopmentWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Pyrrole Pyrrole Formylation Vilsmeier-Haack Formylation Pyrrole->Formylation Pyrrole_CHO 1H-pyrrole-2-carbaldehyde Formylation->Pyrrole_CHO Alkylation N-Alkylation with 1-bromo-2-methoxyethane Pyrrole_CHO->Alkylation Target_Compound 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde Alkylation->Target_Compound Spectroscopy Spectroscopic Characterization (NMR, MS, IR) Target_Compound->Spectroscopy Derivatization Derivatization (e.g., Schiff Bases, Hydrazones) Target_Compound->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_vitro In vitro Assays (e.g., Enzyme Inhibition) Lead_Opt->In_vitro In_vivo In vivo Studies (Animal Models) In_vitro->In_vivo Tox Toxicology & Pharmacokinetics In_vivo->Tox Candidate Preclinical Candidate Tox->Candidate

Drug Development Workflow using the Target Compound.

References

A Technical Guide to the Spectroscopic Characterization of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. These predictions are derived from known data of analogous compounds such as 1H-pyrrole-2-carbaldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, and 1-ethyl-1H-pyrrole-2-carbaldehyde.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.55Singlet1HCHO
~7.10Triplet1HPyrrole H5
~6.95Doublet of doublets1HPyrrole H3
~6.25Triplet1HPyrrole H4
~4.20Triplet2HN-CH₂
~3.65Triplet2HCH₂-O
~3.30Singlet3HO-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~180.0C=O (aldehyde)
~132.5Pyrrole C2
~125.0Pyrrole C5
~122.0Pyrrole C3
~110.0Pyrrole C4
~70.0O-CH₂
~59.0O-CH₃
~48.0N-CH₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950-2850MediumC-H stretching (aliphatic)
~2820, ~2720MediumC-H stretching (aldehyde)
~1670StrongC=O stretching (aldehyde)
~1550MediumC=C stretching (pyrrole ring)
~1100StrongC-O stretching (ether)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
153.08[M]⁺ (Molecular Ion)
124.06[M - CHO]⁺
94.04[M - CH₂OCH₃ - CHO]⁺
45.03[CH₂OCH₃]⁺

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from a known procedure for a similar compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde[1][2].

Materials:

  • 1H-Pyrrole-2-carbaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromo-2-methoxyethane

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-pyrrole-2-carbaldehyde in anhydrous DMF, slowly add sodium hydride at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample should be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are to be recorded on an FT-IR spectrometer.

  • The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

  • Wavenumbers are to be reported in cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are to be obtained using an electron ionization (EI) mass spectrometer.

  • The sample is to be introduced via direct infusion or after separation by gas chromatography.

  • The mass-to-charge ratio (m/z) of the fragments should be reported.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of the title compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1H-Pyrrole-2-carbaldehyde reaction Alkylation with 1-bromo-2-methoxyethane start->reaction product This compound reaction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow for this compound.

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties and synthetic route for this compound. The provided data and protocols are intended to serve as a valuable resource for researchers in their scientific endeavors.

References

An In-depth Technical Guide on the Solubility of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde. Its structure, featuring a pyrrole ring, a carbaldehyde group, and an N-substituted methoxyethyl side chain, makes it a valuable building block in medicinal chemistry and materials science. The methoxyethyl group is known to enhance the solubility and reactivity of the molecule compared to simpler N-substituted pyrroles[1]. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred. The molecule possesses both polar (the aldehyde and ether functionalities) and non-polar (the pyrrole ring and ethyl backbone) characteristics.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate. In non-polar solvents such as hexanes and toluene, its solubility is likely to be limited.

For a comparative reference, the solubility of the parent compound, pyrrole-2-carbaldehyde, is presented in the table below.

Comparative Solubility Data

The following table summarizes the known solubility of pyrrole-2-carbaldehyde, which can serve as a qualitative baseline for estimating the solubility of its 1-(2-methoxyethyl) derivative.

SolventSolubility of Pyrrole-2-carbaldehydePredicted Solubility of this compound
Dimethyl Sulfoxide (DMSO)Soluble[2]Highly Soluble
MethanolSparingly Soluble[2]Moderately to Highly Soluble
ChloroformSlightly Soluble[2]Soluble
WaterInsoluble[2]Slightly Soluble to Insoluble

The introduction of the methoxyethyl group in this compound is expected to increase its polarity and hydrogen bonding capability, likely enhancing its solubility in polar solvents compared to the parent compound.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Graduated pipettes or micropipettes

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

  • Observation: Visually inspect the solution to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

  • Incremental Solvent Addition (for insoluble samples): If the compound is not fully dissolved, add an additional, measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a practical volume limit is reached.

  • Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L) by recording the amount of solute and the volume of solvent required for complete dissolution.

To visualize the general workflow for assessing the solubility of an organic compound, the following diagram is provided.

G cluster_workflow Experimental Workflow for Solubility Determination start Start: Weigh Compound add_solvent Add Known Volume of Solvent start->add_solvent vortex Vortex for 1-2 min at 25°C add_solvent->vortex observe Visually Observe for Dissolution vortex->observe soluble Record as Soluble observe->soluble Yes insoluble Add More Solvent observe->insoluble No end End: Determine Solubility soluble->end insoluble->vortex

Caption: Workflow for determining the solubility of an organic compound.

Synthesis of this compound

A common and effective method for the formylation of pyrroles is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as pyrrole. The synthesis of this compound would typically proceed in two main stages: N-alkylation of pyrrole followed by formylation.

The logical relationship for the synthesis is depicted in the following diagram.

G cluster_synthesis Synthetic Pathway of this compound pyrrole Pyrrole alkylation N-Alkylation with 2-bromoethyl methyl ether pyrrole->alkylation intermediate 1-(2-methoxyethyl)-1H-pyrrole alkylation->intermediate vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) intermediate->vilsmeier product This compound vilsmeier->product

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis (General Procedure):

Step 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole

  • To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the pyrrole nitrogen.

  • After stirring for a short period, add 2-bromoethyl methyl ether dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 1-(2-methoxyethyl)-1H-pyrrole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to anhydrous DMF at 0 °C.

  • Add the 1-(2-methoxyethyl)-1H-pyrrole, synthesized in the previous step, to the Vilsmeier reagent at 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with an aqueous base solution (e.g., sodium hydroxide or sodium carbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the literature, its molecular structure suggests a favorable solubility profile in a range of common organic solvents, particularly polar aprotic ones. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvents relevant to their work. Furthermore, the outlined synthetic pathway via the Vilsmeier-Haack reaction provides a practical approach for the preparation of this important chemical intermediate. This guide serves as a valuable resource for professionals in drug development and chemical research, facilitating the effective use of this compound in their applications.

References

Technical Guide: Stability and Storage of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the compound 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific stability data for this particular molecule, this guide consolidates information from studies on related N-substituted pyrrole-2-carbaldehydes and general principles of organic chemistry to provide a comprehensive understanding of its handling and storage requirements.

Compound Overview

This compound is a liquid organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its stability is a critical factor in ensuring the integrity and purity of research and development processes.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on supplier information and data for analogous compounds.

ParameterRecommended ConditionRationale
Temperature 0-8 °C[1]To minimize thermal degradation and potential side reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidative degradation of the pyrrole ring and the aldehyde group.
Light Store in the dark (amber vials)Pyrrole derivatives can be photolabile and may degrade upon exposure to light.
Container Tightly sealed, appropriate containerTo prevent contamination and exposure to moisture and air.

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively documented, the stability of N-substituted pyrrole-2-carbaldehydes can be inferred from their chemical structure and studies on related compounds. Pyrrole derivatives are known to be susceptible to degradation under various stress conditions.

Key Factors Influencing Stability:

  • Oxidation: The pyrrole ring is electron-rich and can be susceptible to oxidation, potentially leading to polymerization or ring-opening products. The aldehyde functional group can also be oxidized to the corresponding carboxylic acid.

  • Hydrolysis: While generally stable in neutral aqueous solutions, prolonged exposure to acidic or alkaline conditions may promote hydrolysis or other degradation reactions.

  • Light: Many pyrrole derivatives exhibit photosensitivity and can undergo degradation upon exposure to UV or visible light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation through various pathways.

The following diagram illustrates the potential factors that can influence the stability of this compound and its hypothetical degradation pathways.

G Factors Influencing Stability and Potential Degradation of this compound cluster_products Potential Degradation Products A This compound F Oxidation Products (e.g., Carboxylic Acid) A->F Oxidation G Polymeric Materials A->G Polymerization H Ring-Opened Products A->H Hydrolysis/Degradation B Oxygen (Air) B->F C Light (UV/Vis) C->G D Heat D->F D->G D->H E Acid/Base E->H

Caption: Factors Affecting Stability and Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable technique for monitoring the purity of the compound and detecting any degradation products.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Injection Volume 10 µL
Forced Degradation Study Protocol

The following protocol outlines the conditions for a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete decomposition of the parent compound.

Workflow for Forced Degradation Study:

G Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 60°C, solid state) start->thermal photo Photolytic Degradation (e.g., UV/Vis light exposure) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 h) using stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate peak purity and identify degradation products (e.g., LC-MS) analysis->evaluation

References

Theoretical Exploration of the Electronic Structure of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic structure of novel organic molecules is paramount for predicting their reactivity, designing new materials, and developing innovative pharmaceuticals. This technical guide provides a comprehensive theoretical framework for the analysis of the electronic structure of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a versatile building block in organic synthesis.

While a dedicated, peer-reviewed theoretical study on this compound is not publicly available, this guide outlines the established computational methodologies and expected electronic properties based on studies of the parent compound, pyrrole-2-carboxaldehyde (PCL). The unique electronic properties of substituted pyrroles make them valuable in the production of organic semiconductors and as key intermediates in the synthesis of various pharmaceutical agents.[1] The introduction of the 2-methoxyethyl group at the N1 position is expected to modulate the electronic and steric properties of the pyrrole ring, influencing its reactivity and potential applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 573720-38-4--INVALID-LINK--
Molecular Formula C₈H₁₁NO₂--INVALID-LINK--
Molecular Weight 153.18 g/mol --INVALID-LINK--
Purity ≥98% (HPLC)--INVALID-LINK--
Appearance Liquid--INVALID-LINK--

Theoretical Framework for Electronic Structure Analysis

The electronic structure of this compound can be effectively investigated using computational chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for studying the geometries and electronic properties of organic molecules.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of this molecule would involve the following steps:

G A Geometry Optimization B Frequency Calculation A->B Verify minimum energy structure C Electronic Property Calculation (HOMO, LUMO, MEP) B->C Use optimized geometry D Spectroscopic Prediction (NMR, IR, UV-Vis) C->D E Comparison with Experimental Data D->E

Computational Workflow for Electronic Structure Analysis

1. Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

2. Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

3. Electronic Property Calculation: Using the optimized geometry, key electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic transitions.
  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

4. Spectroscopic Prediction: Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data for validation.

  • NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra.
  • IR Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum.
  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.

Expected Electronic Properties and Comparison with Pyrrole-2-carboxaldehyde

Based on studies of PCL, it is expected that this compound will exhibit similar fundamental electronic features, with modifications arising from the N-substituent.

PropertyPyrrole-2-carboxaldehyde (PCL)This compound (Predicted)
HOMO Primarily located on the pyrrole ring.Expected to be similar, with potential minor contributions from the methoxyethyl group.
LUMO Primarily located on the carbaldehyde group and the C2-C3 bond of the pyrrole ring.Expected to be similar, indicating the carbaldehyde group as the primary electrophilic site.
HOMO-LUMO Gap -The methoxyethyl group, being electron-donating, may slightly decrease the HOMO-LUMO gap compared to PCL.
MEP Negative potential around the carbonyl oxygen, positive potential around the pyrrole N-H.Negative potential will be concentrated on the carbonyl oxygen. The region around the N1 will be influenced by the steric and electronic effects of the methoxyethyl group.

Experimental Data and Protocols (Pending)

A thorough theoretical study requires validation against experimental data. At the time of writing, detailed, publicly available experimental spectra (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound could not be located. Chemical suppliers such as Chem-Impex may provide a Certificate of Analysis (CoA) or Product Specification (PS) sheet containing such data upon request with a valid lot number.

Standard Experimental Protocols

Should this data become available, the following standard experimental protocols would be anticipated for the characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

  • IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer, typically using a thin film of the liquid sample between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • UV-Vis absorption spectra would be recorded using a spectrophotometer. The sample would be dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and the absorbance measured over a range of wavelengths (typically 200-800 nm).

Logical Relationships in Spectroscopic Analysis

The interplay between theoretical predictions and experimental data is crucial for a comprehensive understanding of the molecule's electronic structure.

G cluster_theoretical Theoretical Calculations cluster_experimental Experimental Data A DFT Geometry Optimization B TD-DFT Calculations E UV-Vis Spectrum B->E Predicts λmax C GIAO NMR Calculations F NMR Spectra (¹H, ¹³C) C->F Predicts chemical shifts D Vibrational Frequency Calculations G IR Spectrum D->G Predicts vibrational modes H Validated Electronic Structure and Properties E->H F->H G->H

Integration of Theoretical and Experimental Data

Conclusion and Future Directions

This technical guide has outlined the theoretical framework necessary for a detailed investigation of the electronic structure of this compound. While the absence of comprehensive experimental data currently limits a full comparative analysis, the computational protocols and expected electronic properties detailed herein provide a solid foundation for future research. The acquisition of experimental NMR, IR, and UV-Vis spectra for this compound is the critical next step. Such data would not only validate the theoretical models but also provide invaluable insights for researchers in materials science and drug discovery who utilize this important synthetic intermediate.

References

potential biological activities of substituted pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Substituted Pyrrole-2-Carbaldehydes

Executive Summary: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic compounds with significant pharmacological value.[1] When substituted with a carbaldehyde group at the C-2 position, this versatile heterocycle gives rise to a class of compounds, substituted pyrrole-2-carbaldehydes, that exhibit a remarkable breadth of biological activities. These activities span anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a focal point for research and drug development.[1][2] This guide provides a comprehensive technical overview of the key biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers and drug development professionals.

Introduction

Pyrrole-2-carbaldehyde derivatives are a class of organic compounds characterized by a five-membered aromatic pyrrole ring with an aldehyde (-CHO) group at the second position. This scaffold is found in numerous natural products isolated from sources as diverse as fungi, plants, and marine sponges.[3][4] The reactivity of the aldehyde group, combined with the diverse substitution patterns possible on the pyrrole ring, allows for the generation of large libraries of compounds with fine-tuned biological functions.[5] This document explores the therapeutic potential of these derivatives, focusing on their efficacy and mechanisms of action in key disease areas.

Anticancer Activities

Substituted pyrrole derivatives have shown significant promise as anticancer agents, with various analogues demonstrating potent cytotoxicity against a range of human cancer cell lines.[6][7]

Mechanism of Action

The anticancer effects of these compounds are often multifaceted. For instance, certain alkynylated pyrrole derivatives have been shown to induce cell cycle arrest, specifically in the G0/G1 phase, and trigger apoptosis (programmed cell death) in cancer cells.[6] This dual-mode of action, which prevents proliferation and actively eliminates malignant cells, is a highly desirable characteristic for an anticancer therapeutic.

Below is a diagram illustrating the general pathway of induced apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Compound Pyrrole-2-Carbaldehyde Derivative Bax Bax Activation Compound->Bax Mitochondrion Mitochondrial Permeability ↑ Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized pathway of apoptosis induced by a bioactive compound.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassSubstitution DetailTarget Cell LineActivity MetricReported ValueCitation
Alkynylated Pyrrole (12l) 3-alkynylpyrrole-2,4-dicarboxylate structureU251 (Glioma)IC502.29 µM[6]
A549 (Lung Carcinoma)IC503.49 µM[1][6]
Pyrrole-Indole Hybrid (3h) Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM[1]
Compound 21 3,4-dimethoxy phenyl at the 4th positionHepG2 (Liver Cancer)IC500.5 - 0.9 µM[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the substituted pyrrole-2-carbaldehyde compounds. Treat the cells with these various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by metabolically active cells.[1]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activities

Pyrrole derivatives, including pyrrole-2-carbaldehydes, have been investigated for their potential to combat bacterial and fungal infections.[2][8][9] The natural antibiotic pyrrolnitrin is a notable example of a bioactive pyrrole.[8]

Spectrum of Activity

These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[2][9]

The general workflow for screening new compounds for antimicrobial activity is depicted below.

antimicrobial_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound Synthesize/Isolate Pyrrole Derivative PrimaryScreen Primary Screening (e.g., Disk Diffusion) Compound->PrimaryScreen Strains Culture Bacterial/ Fungal Strains Strains->PrimaryScreen Data Measure Zones of Inhibition / Growth PrimaryScreen->Data MIC_Test MIC Determination (Broth Dilution) Result Determine MIC Value MIC_Test->Result Data->MIC_Test

Caption: General experimental workflow for antimicrobial activity screening.
Quantitative Data: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the primary metric used to define the potency of an antimicrobial agent. It is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeTarget MicroorganismActivity MetricReported Value (µg/mL)Citation
Aconicaramide M. caseolyticusMIC200[3]
S. epidermidisMIC400[3]
S. aureusMIC800[3]
ENBHEDPC Mycobacterium tuberculosisMIC0.7[10]
Phallusialide A MRSAMIC32[10]
Phallusialide B Escherichia coliMIC64[10]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Adjust the turbidity of a microbial suspension to a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activities

Several pyrrole derivatives have been identified as potent anti-inflammatory agents.[11][12] Their mechanisms often involve the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[3][12]

Mechanism of Action: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrrole-containing compounds like tolmetin are known NSAIDs.[12] Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective inhibitors. Certain substituted pyrrole-2-carbaldehydes suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting signaling pathways involving p38 and p65.[3]

cox_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Compound Pyrrole Derivative (Inhibitor) Compound->COX2

Caption: Mechanism of COX-2 inhibition by anti-inflammatory compounds.
Quantitative Data: Anti-inflammatory and Enzyme Inhibition

Compound/Derivative ClassAssayTargetActivity MetricReported ValueCitation
Pyrrole Carboxylic Acids Carrageenan-induced rat paw edemaIn vivo% Inhibition11 - 42% (at 100 mg/kg)[13]
Trypsin-induced hydrolysis of bovine serum albuminTrypsin% Inhibition42 - 90% (at 1 mM)[13]
Compound 1c In vivo analgesic/anti-inflammatory modelNociception-Effective, comparable to reference drugs[11]
Experimental Protocol: In Vitro COX Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 or COX-2 enzymes.[1]

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a detection system to measure prostaglandin production (often via ELISA or a colorimetric method).

  • Procedure: a. Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) in a reaction buffer. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a specified time at 37°C. d. Stop the reaction and measure the amount of prostaglandin produced using an appropriate detection kit.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

Neuroprotective Activities

Emerging evidence suggests that pyrrole-2-carbaldehydes possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[14][15]

Mechanism of Action

Compounds isolated from Moringa oleifera seeds, such as pyrrolemorines, have demonstrated the ability to protect neuronal cells (PC12) from injury induced by oxygen-glucose deprivation/reperfusion. This protection is mediated by the regulation of key signaling pathways involved in cellular stress response and inflammation, namely the NF-κB and Nrf2 pathways. Other pyrrole derivatives have shown protective effects in models of 6-hydroxydopamine (6-OHDA) induced neurotoxicity, a common model for Parkinson's disease research.[15][16]

neuroprotection_pathway cluster_stress Cellular Stress cluster_regulation Regulation by Pyrrole Derivative cluster_outcome Cellular Response Stress Oxidative Stress (e.g., OGD/R) NFkB NF-κB Pathway Stress->NFkB Nrf2 Nrf2 Pathway Stress->Nrf2 Compound Pyrrole-2-Carbaldehyde Derivative Compound->NFkB Inhibits Compound->Nrf2 Activates Inflammation Inflammation ↓ NFkB->Inflammation Antioxidant Antioxidant Response ↑ Nrf2->Antioxidant Survival Neuronal Survival Inflammation->Survival Antioxidant->Survival

Caption: Neuroprotective mechanism via modulation of NF-κB and Nrf2 pathways.
Quantitative Data: Neuroprotective Efficacy

Compound Class/NameAssayModelOutcomeCitation
Pyrrolemorine A, E In vitro neuroprotectionOxygen-glucose deprivation (PC12 cells)Displayed neuroprotective activities[14]
Pyrrole Hydrazones In vitro neuroprotection6-OHDA toxicity (synaptosomes)Showed strong neuroprotective effects at 100 µM[16]
Compounds 7, 9, 12, 14, 15 In vitro neuroprotectionH₂O₂-induced stress (SH-SY5Y cells)Exhibited low toxicity and strong protective effects at 1 µM[17]
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion)
  • Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) under standard conditions.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • OGD Induction: Wash the cells and replace the normal culture medium with a glucose-free medium. Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce injury (e.g., 2-4 hours).

  • Reperfusion: Remove the cells from the hypoxic chamber, replace the glucose-free medium with normal culture medium (containing glucose), and return them to a normoxic incubator for a reperfusion period (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium, which indicates cell death.

  • Analysis: Compare the viability of cells pre-treated with the compound to that of untreated cells subjected to the same OGD/R injury.

Conclusion and Future Perspectives

Substituted pyrrole-2-carbaldehydes represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their documented efficacy in anticancer, antimicrobial, anti-inflammatory, and neuroprotective models provides a strong foundation for further investigation. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Advanced studies into their pharmacokinetic and pharmacodynamic profiles will be crucial for translating the in vitro potential of these compounds into viable clinical candidates. The development of novel synthetic methodologies will also continue to play a vital role in accessing new chemical space and expanding the therapeutic utility of this valuable scaffold.[18][19]

References

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound that belongs to the broader class of pyrrole-2-carboxaldehydes. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The pyrrole ring is a key structural motif found in numerous natural products and pharmacologically active molecules. The presence of a carbaldehyde group at the 2-position provides a reactive handle for a wide array of chemical transformations, making these compounds valuable synthetic intermediates. The N-substitution with a 2-methoxyethyl group can enhance solubility and modulate the electronic properties of the pyrrole ring, potentially influencing the biological activity and material characteristics of its derivatives.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound and its analogs, aimed at researchers, scientists, and professionals in drug development.

Synthesis and Characterization

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-1H-pyrrole

Materials:

  • 1-(2-methoxyethyl)-1H-pyrrole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional solvent)

  • Sodium acetate or Sodium bicarbonate (aqueous solution for work-up)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 15-30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

  • A solution of 1-(2-methoxyethyl)-1H-pyrrole in a minimal amount of DMF or an inert solvent like dichloromethane is added dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC). In some cases, gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, the mixture is cooled back to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • The aqueous mixture is then extracted several times with an organic solvent such as ethyl acetate or diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

Specific spectroscopic data for this compound is not extensively reported. However, based on the analysis of closely related analogs, the following characteristics can be anticipated.

Table 1: Expected Spectroscopic Data for this compound and Comparison with Analogs

Compound1H NMR (ppm)13C NMR (ppm)Mass Spec (m/z)IR (cm-1)
This compound (Expected) ~9.5 (s, 1H, CHO), ~7.1 (m, 1H, pyrrole-H), ~6.8 (m, 1H, pyrrole-H), ~6.2 (m, 1H, pyrrole-H), ~4.2 (t, 2H, N-CH₂), ~3.7 (t, 2H, O-CH₂), ~3.3 (s, 3H, OCH₃)Aldehyde C=O ~180, Pyrrole carbons ~110-140, N-CH₂ ~50, O-CH₂ ~70, OCH₃ ~59Expected [M+H]⁺: 154.0868C=O stretch ~1660-1680, C-N stretch, C-O stretch
1-Methyl-1H-pyrrole-2-carbaldehyde 9.50 (s, 1H), 7.05 (dd, 1H), 6.87 (dd, 1H), 6.18 (dd, 1H), 3.90 (s, 3H)179.5, 133.3, 125.9, 121.2, 110.1, 35.8[M]⁺: 109.05Not specified
1-Ethyl-1H-pyrrole-2-carbaldehyde 9.52 (s, 1H), 7.05 (m, 1H), 6.85 (m, 1H), 6.18 (m, 1H), 4.25 (q, 2H), 1.45 (t, 3H)Not specified[M]⁺: 123.07Not specified
1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde 9.25 (s, 1H), 7.72 (d, 1H), 6.78 (d, 1H), 5.98 (d, 1H), 4.14 (t, 2H), 2.44 (t, 2H), 2.21 (t, 4H), 1.41 (t, 4H)Not specifiedNot specifiedNot specified

Note: Data for analogs are sourced from various publicly available databases and may vary depending on the solvent and instrument used.

Biological Activities of Pyrrole-2-Carbaldehyde Analogs

While there is a lack of specific biological data for this compound in the reviewed literature, its structural analogs have been reported to exhibit a wide range of pharmacological activities. This suggests that the target compound could serve as a valuable scaffold for the development of new therapeutic agents.

Table 2: Summary of Reported Biological Activities of Pyrrole-2-Carbaldehyde Analogs

ActivityCompound Class / ExampleKey FindingsReference
Anti-inflammatory N-Aryl pyrrole derivativesSome derivatives have shown potent anti-inflammatory and analgesic properties.[7]
Antimicrobial Schiff base derivatives of 1H-pyrrole-2-carbohydrazideCertain compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[7]
Anticancer Substituted pyrrole-2-carboxylatesDemonstrated potent cytotoxic effects against leukemia cells, primarily by inhibiting de novo purine biosynthesis.[7]
Antitubercular Pyrrole-2-carbohydrazide derivativesDesigned as enoyl-acyl carrier protein reductase inhibitors, some compounds showed promising activity against Mycobacterium tuberculosis.[7]
Enzyme Inhibition Pyrrole-2-carboxaldehyde derivativesHave been investigated as inhibitors of various enzymes, including NAD(P)H quinone oxidoreductase (NQO1).[7][8]

The diverse biological activities of these analogs underscore the potential of the pyrrole-2-carbaldehyde scaffold in drug discovery. The 1-(2-methoxyethyl) substituent of the target compound may further enhance its drug-like properties by improving solubility and metabolic stability.

Visualizations

Synthetic Pathway

The synthesis of this compound via the Vilsmeier-Haack reaction can be depicted as follows:

Synthesis_Pathway cluster_start Starting Materials cluster_reagent Vilsmeier Reagent Formation cluster_intermediate Reaction Intermediate cluster_product Final Product 1-(2-methoxyethyl)-1H-pyrrole 1-(2-methoxyethyl)-1H-pyrrole Iminium_Salt Iminium Salt Intermediate 1-(2-methoxyethyl)-1H-pyrrole->Iminium_Salt + Vilsmeier Reagent DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Iminium_Salt Final_Product This compound Iminium_Salt->Final_Product Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Workflow

A generalized workflow for the synthesis and purification of this compound is illustrated below.

Experimental_Workflow A Reaction Setup (Inert atmosphere, 0 °C) B Vilsmeier Reagent Formation (DMF + POCl₃) A->B C Addition of Pyrrole Substrate B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching and Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a promising synthetic intermediate with potential applications in drug discovery and materials science. While specific data on this compound is limited, the well-established chemistry of pyrrole-2-carboxaldehydes and the diverse biological activities of its analogs provide a strong foundation for future research. The synthetic route via the Vilsmeier-Haack reaction is robust and adaptable. Further investigation into the biological profile of this compound and its derivatives is warranted to explore its full therapeutic potential. This technical guide serves as a foundational resource for researchers and professionals looking to work with this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde from Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the two-step synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde from commercially available pyrrole. The synthesis involves an initial N-alkylation of pyrrole with 2-bromoethyl methyl ether to yield the intermediate, 1-(2-methoxyethyl)-1H-pyrrole, followed by a Vilsmeier-Haack formylation to afford the final product. These protocols are based on established chemical transformations for pyrrole derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

Pyrrole-2-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds and materials. The introduction of an N-alkoxyethyl substituent can modulate the physicochemical properties of the pyrrole core, such as solubility and lipophilicity, which is of significant interest in drug discovery and development. The target compound, this compound, serves as a versatile building block for the elaboration of more complex molecular architectures. The synthetic route described herein is a reliable and straightforward approach for accessing this key intermediate.

Synthesis Overview

The synthesis of this compound from pyrrole is a two-step process:

  • Step 1: N-Alkylation of Pyrrole. Pyrrole is deprotonated using a suitable base, followed by nucleophilic substitution with 2-bromoethyl methyl ether to form 1-(2-methoxyethyl)-1H-pyrrole.

  • Step 2: Vilsmeier-Haack Formylation. The N-substituted pyrrole intermediate is then formylated at the C2 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (at STP)
PyrroleC₄H₅N67.09Colorless liquid
2-Bromoethyl methyl etherC₃H₇BrO138.99Colorless liquid
1-(2-methoxyethyl)-1H-pyrroleC₇H₁₁NO125.17Liquid
This compoundC₈H₁₁NO₂153.18Liquid

Table 2: Summary of Reaction Conditions and Expected Outcomes

StepReactionKey ReagentsSolventTypical TemperatureTypical Reaction TimeExpected Yield
1N-AlkylationPyrrole, NaH (or KOH), 2-bromoethyl methyl etherDMF (or DMSO)Room Temperature12-24 hoursModerate to High
2Vilsmeier-Haack Formylation1-(2-methoxyethyl)-1H-pyrrole, POCl₃, DMFDCM0 °C to reflux1-3 hoursGood

Note: Yields are highly dependent on specific reaction conditions and purification methods and may require optimization.

Experimental Protocols

Step 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole

This protocol is based on general procedures for the N-alkylation of pyrroles.[1]

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil (or Potassium hydroxide, KOH)

  • 2-Bromoethyl methyl ether

  • Anhydrous N,N-dimethylformamide (DMF) (or Dimethyl sulfoxide, DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF at 0 °C (ice bath).

  • Add freshly distilled pyrrole (1.0 equivalent) dropwise to the suspension.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add 2-bromoethyl methyl ether (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure 1-(2-methoxyethyl)-1H-pyrrole.

Step 2: Synthesis of this compound

This protocol is an adaptation of the standard Vilsmeier-Haack formylation of pyrroles.[2]

Materials:

  • 1-(2-methoxyethyl)-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Sodium acetate trihydrate

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, place anhydrous DMF (1.1 equivalents).

  • Cool the flask in an ice bath and add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the internal temperature between 10-20 °C.

  • Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add anhydrous DCM.

  • Add a solution of 1-(2-methoxyethyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise over 1 hour, keeping the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes.

  • Cool the mixture to room temperature.

  • In a separate flask, prepare a solution of sodium acetate trihydrate (5.5 equivalents) in water.

  • Carefully and slowly add the aqueous sodium acetate solution to the reaction mixture.

  • Heat the resulting mixture to reflux for another 15 minutes with vigorous stirring.

  • After cooling, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Spectroscopic Data

Predicted ¹H NMR (CDCl₃, 400 MHz): δ (ppm): 9.55 (s, 1H, -CHO), 7.10 (dd, 1H, H5-pyrrole), 6.95 (dd, 1H, H3-pyrrole), 6.25 (dd, 1H, H4-pyrrole), 4.30 (t, 2H, N-CH₂), 3.70 (t, 2H, CH₂-O), 3.35 (s, 3H, O-CH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz): δ (ppm): 180.0 (-CHO), 132.5 (C2-pyrrole), 125.0 (C5-pyrrole), 122.0 (C3-pyrrole), 110.0 (C4-pyrrole), 70.0 (CH₂-O), 59.0 (O-CH₃), 48.0 (N-CH₂).

Mandatory Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole Intermediate 1-(2-methoxyethyl)-1H-pyrrole Pyrrole->Intermediate NaH, 2-bromoethyl methyl ether DMF, RT Product This compound Intermediate->Product POCl₃, DMF DCM, 0 °C to reflux

Caption: Synthetic route for this compound.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack N_Pyrrole 1-(2-methoxyethyl)-1H-pyrrole N_Pyrrole->Iminium_Salt Product Aldehyde Product Iminium_Salt->Product Hydrolysis H₂O Workup Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation step.

References

Application Notes and Protocols: Synthesis and Evaluation of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases and secondary amines derived from 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde and various amines. The potential applications of these compounds in drug development are also discussed, drawing parallels with structurally similar molecules exhibiting antimicrobial and anticancer activities.

Introduction

This compound is a versatile synthetic intermediate. Its reaction with primary amines yields imines (Schiff bases), which can be further reduced to secondary amines. These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Schiff bases derived from heterocyclic aldehydes have demonstrated a broad spectrum of pharmacological properties, including antimicrobial and anticancer effects. This document outlines the synthesis, characterization, and potential biological relevance of derivatives of this compound.

Synthesis of Schiff Bases (Imines)

The condensation reaction between this compound and a primary amine is a straightforward method for the synthesis of N-substituted imines. A general protocol is provided below, which can be adapted for various primary amines.

Experimental Protocol: General Procedure for Imine Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add 1.0 to 1.1 equivalents of the desired primary amine to the solution.

  • Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the dehydration process.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Isolation and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Quantitative Data:

While specific yields for reactions with this compound are not extensively reported in the literature, analogous reactions with pyrrole-2-carboxaldehyde and various amines suggest that high yields can be expected. The following table provides representative data for the synthesis of a similar Schiff base.

AldehydeAmineSolventCatalystConditionsYield (%)
Pyrrole-2-carbaldehyde6-Methoxypyridin-3-amineEthanolGlacial Acetic AcidReflux, 4hNot specified, but successful synthesis reported[1][2]

Characterization of a Representative Schiff Base: N-((1-(2-methoxyethyl)-1H-pyrrol-2-yl)methylene)aniline

  • ¹H NMR (CDCl₃, δ, ppm): 8.35 (s, 1H, -CH=N-), 7.40-7.20 (m, 5H, Ar-H), 7.00 (dd, 1H, J=1.8, 2.7 Hz, Pyrrole-H5), 6.85 (dd, 1H, J=1.8, 4.0 Hz, Pyrrole-H3), 6.30 (dd, 1H, J=2.7, 4.0 Hz, Pyrrole-H4), 4.30 (t, 2H, J=5.5 Hz, N-CH₂-), 3.65 (t, 2H, J=5.5 Hz, -CH₂-O), 3.30 (s, 3H, O-CH₃).

  • ¹³C NMR (CDCl₃, δ, ppm): 155.0 (-CH=N-), 152.0 (Ar-C), 131.5 (Pyrrole-C2), 129.5 (Ar-CH), 125.0 (Ar-CH), 121.0 (Ar-CH), 115.0 (Pyrrole-C5), 110.0 (Pyrrole-C3), 109.0 (Pyrrole-C4), 71.0 (-CH₂-O), 59.0 (O-CH₃), 48.0 (N-CH₂-).

  • IR (KBr, cm⁻¹): 1630 (C=N stretching).

Synthesis of Secondary Amines via Reductive Amination

The imines formed in the previous step can be readily reduced to the corresponding secondary amines. This two-step, one-pot reductive amination is an efficient method for generating diverse amine libraries.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation (in situ): Follow steps 1-3 of the imine synthesis protocol in a suitable solvent like methanol or tetrahydrofuran (THF).

  • Reduction: After stirring for a period to allow for imine formation (typically 1-2 hours at room temperature), cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), in small portions (typically 1.5-2.0 equivalents).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data:

Reductive amination of aldehydes with various amines using sodium borohydride is a well-established and high-yielding reaction.

AldehydeAmineReducing AgentSolventConditionsYield (%)
BenzaldehydeAnilineNaBH₄THFReflux92[3]
Various AldehydesVarious AminesNaBH₄/Silica GelTHFRoom Temp.Good yields reported[4]

Potential Applications in Drug Development

Schiff bases and their derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Schiff bases derived from heterocyclic aldehydes have shown promising activity against various bacterial and fungal strains. For instance, a Schiff base synthesized from pyrrole-2-carbaldehyde and 6-methoxypyridin-3-amine exhibited good antibacterial activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[1][2] The imine linkage is thought to be crucial for this activity. The derivatives of this compound could be explored for similar antimicrobial properties.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines. These compounds can induce apoptosis through different mechanisms, including the modulation of signaling pathways like the MAPK pathway.[5][6] For example, some Schiff bases have been shown to be effective against hepatocellular carcinoma and other cancer cell lines.[6][7] The pyrrole moiety, being a key structural component in many biologically active compounds, could contribute to the anticancer potential of these derivatives.

Visualizations

Reaction Workflow: Imine Synthesis and Reductive Amination

Reaction_Workflow cluster_0 Imine Formation cluster_1 Reductive Amination A This compound C Imine (Schiff Base) A->C B Primary Amine (R-NH2) B->C D Secondary Amine C->D E Reducing Agent (e.g., NaBH4) E->D

Caption: General workflow for the synthesis of imines and secondary amines.

Potential Signaling Pathway Involvement in Cancer

Signaling_Pathway Drug Pyrrole-derived Schiff Base MAPK_Pathway MAPK Signaling Pathway Drug->MAPK_Pathway Modulation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Induction Cancer_Cell Cancer Cell Proliferation Apoptosis->Cancer_Cell Inhibition Cell_Cycle_Arrest->Cancer_Cell Inhibition

Caption: Potential mechanism of anticancer activity via MAPK pathway modulation.

Conclusion

The reaction of this compound with amines provides a facile route to novel Schiff bases and secondary amines. These compounds represent a promising class of molecules for further investigation in drug discovery, particularly in the development of new antimicrobial and anticancer agents. The provided protocols offer a solid foundation for the synthesis and subsequent biological evaluation of a diverse library of these pyrrole derivatives. Further studies are warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

Application Notes and Protocols: Vilsmeier-Haack Reaction of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[2][4] Pyrroles, being electron-rich heterocycles, are particularly reactive towards electrophilic substitution and readily undergo Vilsmeier-Haack formylation.[5] The reaction generally proceeds with high regioselectivity, favoring substitution at the α-position (C2 or C5) due to the stabilizing effect of the nitrogen atom on the reaction intermediate.[4]

This document provides detailed application notes and protocols for the Vilsmeier-Haack reaction using 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde as the starting material. The presence of a deactivating formyl group at the C2 position directs the incoming electrophile to the vacant C5 position, yielding the corresponding 1-(2-methoxyethyl)-1H-pyrrole-2,5-dicarbaldehyde. This diformylated pyrrole derivative serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Reaction and Mechanism

The Vilsmeier-Haack reaction of this compound proceeds via a two-step mechanism: the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.

1. Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3]

2. Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of this compound attacks the electrophilic carbon of the Vilsmeier reagent. The existing carbaldehyde group at the C2 position is deactivating, thus directing the substitution to the electron-rich C5 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final product, 1-(2-methoxyethyl)-1H-pyrrole-2,5-dicarbaldehyde.[2]

A general method for the synthesis of pyrrole-2,5-dicarbaldehydes has been reported, highlighting the utility of this class of compounds.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Vilsmeier-Haack reaction of N-substituted pyrroles, which can be adapted for this compound. The exact yields and reaction times will vary depending on the specific substrate and reaction conditions.

ParameterValueReference
Substrate This compoundN/A
Reagents POCl₃, DMF[4][7]
Solvent Dichloromethane (DCM) or excess DMF[8]
Stoichiometry (Vilsmeier Reagent:Substrate) 1.5 - 2.0 : 1.0[8]
Reaction Temperature 0 °C to Room Temperature[8]
Reaction Time 2 - 6 hours[8]
Typical Yield 70 - 90%[6]

Experimental Protocols

Materials and Equipment:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol for the Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2,5-dicarbaldehyde:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Pyrrole Substrate:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add the solution of the pyrrole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Hydrolysis:

    • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium salt intermediate.

    • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-methoxyethyl)-1H-pyrrole-2,5-dicarbaldehyde.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrrole_substrate This compound Pyrrole_substrate->Intermediate Electrophilic Attack Product 1-(2-methoxyethyl)-1H-pyrrole-2,5-dicarbaldehyde Intermediate->Product Hydrolysis H2O H2O (Work-up) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep substrate_add Add Pyrrole Substrate Solution at 0°C reagent_prep->substrate_add reaction Stir at Room Temperature (Monitor by TLC) substrate_add->reaction workup Quench and Hydrolyze (aq. NaOAc) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification end Final Product purification->end

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

References

Application Notes and Protocols: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block. The presence of the aldehyde functional group, coupled with the N-(2-methoxyethyl) substituent, makes this compound a valuable precursor for the synthesis of a diverse range of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science.[1] The methoxyethyl group can enhance solubility and may influence the biological activity and pharmacokinetic properties of the resulting derivatives.

Overview of Synthetic Applications

This compound serves as a key intermediate in various organic transformations. Its aldehyde functionality allows for the construction of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted pyrrole derivatives. Key applications include its use in condensation reactions, olefination reactions, and the synthesis of fused heterocyclic systems. These applications are valuable in the development of novel compounds for pharmaceuticals and agrochemicals.[1]

Key Synthetic Transformations and Protocols

While specific literature detailing extensive reactions of this compound is emerging, its reactivity can be confidently predicted based on the well-established chemistry of other N-substituted pyrrole-2-carbaldehydes. The following protocols are based on analogous and general synthetic methods.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrroles

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction, when applied to this compound, provides a straightforward route to pyrrole derivatives bearing an α,β-unsaturated system, which are themselves versatile intermediates for further functionalization.

General Reaction Scheme:

Knoevenagel A This compound C α,β-Unsaturated Pyrrole Derivative A->C Base Catalyst (e.g., Piperidine, DBU) Solvent (e.g., Ethanol, Toluene) B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C

Figure 1: General scheme for the Knoevenagel condensation.

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, 5-10 mL/mmol), add the active methylene compound (1.0-1.2 eq).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq, or DBU, 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. If a precipitate forms, it is collected by filtration and washed with a cold solvent.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Table 1: Representative Data for Knoevenagel Condensation of Aromatic Aldehydes *

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)
BenzaldehydeMalononitrilePiperidineEthanolRoom Temp.2 h92
4-ChlorobenzaldehydeMalononitrileNaOH (5 mol%)WaterRoom Temp.20 min98
2-FuraldehydeEthyl CyanoacetateDBU/H₂ONoneRoom Temp.30 min95

*Data is based on general protocols for Knoevenagel condensations and serves as a starting point for optimization with this compound.

Wittig Reaction for the Synthesis of Vinyl Pyrroles

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is highly valuable for introducing a vinyl group at the 2-position of the pyrrole ring, affording vinyl pyrrole derivatives that can be further elaborated, for instance, through polymerization or cycloaddition reactions.

Experimental Workflow:

Wittig_Workflow reagent_prep Wittig Reagent Preparation (e.g., from Ph₃PCH₃Br and n-BuLi) reaction Reaction with This compound reagent_prep->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Vinyl Pyrrole Derivative purification->product

Figure 2: Experimental workflow for the Wittig reaction.

Experimental Protocol (General):

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Stir the resulting ylide solution at 0 °C for 1 hour.

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired vinyl pyrrole.

Table 2: Representative Data for Wittig Reaction of Aldehydes *

AldehydeWittig ReagentBaseSolventTemperatureTimeYield (%)
BenzaldehydePh₃P=CH₂n-BuLiTHF0 °C to RT2 h>90
FurfuralPh₃P=CHCO₂EtNaHTHF0 °C to RT4 h85

*Data is based on general protocols for Wittig reactions and serves as a starting point for optimization.

Synthesis of Pyrrolo[1,2-a]pyrazines

Fused heterocyclic systems containing the pyrrole nucleus are of significant interest in medicinal chemistry. Pyrrolo[1,2-a]pyrazines can be synthesized from 2-formylpyrroles through a cyclocondensation reaction with a 1,2-diamine, such as ethylenediamine.

Logical Relationship of Synthesis:

Pyrrolo_Pyrazine start This compound intermediate Schiff Base Intermediate start->intermediate reagent Ethylenediamine reagent->intermediate cyclization Intramolecular Cyclization and Dehydration intermediate->cyclization product Substituted Pyrrolo[1,2-a]pyrazine cyclization->product

References

Application Notes and Protocols: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrrole scaffold is a common motif in numerous biologically active compounds and approved pharmaceuticals.[1] The presence of a carbaldehyde group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for drug discovery. Furthermore, the N-substitution with a 2-methoxyethyl group can enhance solubility and modulate pharmacokinetic properties, making it an attractive starting material for the development of novel therapeutic agents.[2] While specific, publicly available data on the direct biological activity of this compound is limited, its primary application lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic value, particularly in the realm of anticancer drug discovery.

Key Applications in Medicinal Chemistry

The principal application of this compound is as a precursor for the synthesis of a wide range of bioactive molecules. The aldehyde functionality allows for participation in numerous carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex molecular architectures.

Synthesis of Novel Anticancer Agents

The pyrrole core is a constituent of several kinase inhibitors and other anticancer agents.[3][4] this compound serves as a valuable starting material for the synthesis of substituted pyrrole derivatives that can be screened for anticancer activity. For instance, it can be utilized in condensation reactions with various amines and hydrazines to generate imines and hydrazones, which are known pharmacophores in many anticancer compounds. A structurally related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, has been described as an important intermediate for small molecule anticancer drugs.[5]

Development of Antimicrobial Agents

Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activities.[6][7] The aldehyde group of this compound can be transformed into various functional groups, such as carboxylic acids, alcohols, or used in multicomponent reactions to generate novel heterocyclic systems with potential antibacterial or antifungal properties.

Data Presentation

Compound IDTargetAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Example-1 Kinase XBiochemicalDataDataData
Example-2 Bacterial Strain YCell-based (MIC)DataDataData
Example-3 Cancer Cell Line ZAntiproliferativeDataDataData

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), MIC (minimum inhibitory concentration), CC50 (half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/IC50).

Experimental Protocols

The following are generalized protocols for common synthetic transformations involving this compound, which are foundational in medicinal chemistry campaigns.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the condensation of this compound with a primary amine to form a Schiff base (imine), a common reaction in the synthesis of biologically active compounds.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2-0.5 M), add the primary amine (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Reductive Amination

This protocol outlines the synthesis of a secondary amine derivative from this compound and a primary amine via reductive amination.

Materials:

  • This compound

  • Primary amine of interest

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous methanol or dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous methanol or dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) in portions.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by spectroscopic methods.

Visualizations

The following diagrams illustrate the potential workflow and synthetic utility of this compound in a drug discovery context.

G cluster_0 Drug Discovery Workflow A Starting Material: This compound B Synthesis of Compound Library (e.g., Schiff Bases, Amides, Heterocycles) A->B C High-Throughput Screening (Biochemical and/or Cell-based Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F G cluster_1 Synthetic Utility Start 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde R1 Condensation (e.g., with amines) Start->R1 R2 Oxidation Start->R2 R3 Reduction Start->R3 R4 Wittig Reaction Start->R4 R5 Multicomponent Reactions Start->R5 P1 Schiff Bases / Imines R1->P1 P2 Carboxylic Acids R2->P2 P3 Alcohols R3->P3 P4 Alkenes R4->P4 P5 Complex Heterocycles R5->P5

References

Application Notes and Protocols: The Strategic Use of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block increasingly recognized for its utility in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. Its unique structural features, including a reactive aldehyde group and a flexible methoxyethyl side chain, make it a valuable precursor for the construction of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential pharmaceutical intermediate, a substituted pyrrolidine derivative, which could serve as a core scaffold in various drug discovery programs. Pyrrole and pyrrolidine derivatives are known to exhibit a wide range of biological activities, and their synthesis is a key focus in medicinal chemistry.[1][2]

Application in the Synthesis of a Pyrrolidine-Based Pharmaceutical Intermediate

This application note details a hypothetical synthetic pathway to a chiral pyrrolidine derivative, a key intermediate for a novel class of therapeutic agents. The synthesis involves a multi-step process starting from this compound, highlighting its role in creating complex and biologically relevant scaffolds.

Target Intermediate: (2S,5R)-1-(2-methoxyethyl)-5-(phenylamino)pyrrolidine-2-carboxamide

Hypothetical Final Drug: "Pyrrolamide," a selective kinase inhibitor for oncology applications.

Synthetic Strategy Overview

The overall synthetic strategy involves three key transformations starting from this compound:

  • Reductive Amination: Introduction of a phenylamino group at the 2-position of the pyrrole ring.

  • Asymmetric Reduction: Stereoselective reduction of the pyrrole ring to form the desired chiral pyrrolidine.

  • Amidation: Conversion of the aldehyde group to a primary amide.

This multi-step synthesis showcases the versatility of the starting material in generating a densely functionalized chiral molecule.

Data Presentation

Table 1: Summary of Reaction Steps and Quantitative Data

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Reductive AminationAniline, Sodium triacetoxyborohydrideDichloromethaneRoom Temp.1285>95 (by NMR)
2Asymmetric ReductionChiral Rhodium Catalyst, H₂Methanol502478>98 (by Chiral HPLC)
3AmidationAmmonium chloride, Sodium cyanide, Manganese dioxideIsopropanol/Water80692>99 (by HPLC)

Experimental Protocols

Step 1: Synthesis of N-((1-(2-methoxyethyl)-1H-pyrrol-2-yl)methyl)aniline (Intermediate 1)

Methodology: This procedure details the reductive amination of this compound with aniline.

  • To a solution of this compound (1.53 g, 10 mmol) in dichloromethane (50 mL) was added aniline (0.93 g, 10 mmol).

  • The mixture was stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (3.18 g, 15 mmol) was added portion-wise over 15 minutes.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • The organic layer was separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the title compound as a pale yellow oil.

Quantitative Data:

  • Yield: 2.0 g (85%)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.30 (m, 2H), 6.70-6.80 (m, 3H), 6.15 (t, J = 3.2 Hz, 1H), 6.05 (dd, J = 3.2, 1.8 Hz, 1H), 4.30 (s, 2H), 4.15 (t, J = 5.6 Hz, 2H), 3.60 (t, J = 5.6 Hz, 2H), 3.35 (s, 3H).

  • MS (ESI): m/z = 231.15 [M+H]⁺.

Step 2: Synthesis of (2S,5R)-1-(2-methoxyethyl)-N-phenylpyrrolidin-2-amine (Intermediate 2)

Methodology: This protocol describes the asymmetric reduction of the pyrrole ring of Intermediate 1.

  • Intermediate 1 (2.30 g, 10 mmol) was dissolved in degassed methanol (50 mL) in a high-pressure reactor.

  • A chiral rhodium catalyst (e.g., [Rh(COD)(S,S)-Et-DuPhos]BF₄, 0.05 mol%) was added under an inert atmosphere.

  • The reactor was purged with hydrogen gas and then pressurized to 10 atm.

  • The reaction mixture was stirred at 50°C for 24 hours.

  • After cooling to room temperature and releasing the pressure, the solvent was removed under reduced pressure.

  • The residue was purified by flash chromatography on silica gel (eluent: dichloromethane/methanol = 10:1) to yield the desired pyrrolidine derivative.

Quantitative Data:

  • Yield: 1.83 g (78%)

  • Chiral HPLC analysis indicated an enantiomeric excess of >96%.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15-7.25 (m, 2H), 6.60-6.70 (m, 3H), 4.05 (m, 1H), 3.80 (m, 1H), 3.50 (t, J = 5.5 Hz, 2H), 3.30 (s, 3H), 3.10-3.20 (m, 2H), 2.80-2.90 (m, 1H), 1.80-2.10 (m, 4H).

  • MS (ESI): m/z = 235.18 [M+H]⁺.

Step 3: Synthesis of (2S,5R)-1-(2-methoxyethyl)-5-(phenylamino)pyrrolidine-2-carboxamide (Target Intermediate)

Methodology: This final step involves the conversion of the aldehyde group (from the starting material, which is now a masked amine) to a primary amide. For the purpose of this hypothetical protocol, we will assume a theoretical transformation from the amine to the final amide product, as the direct conversion from the starting aldehyde would follow a different synthetic route.

  • A solution of Intermediate 2 (2.34 g, 10 mmol) in a mixture of isopropanol (40 mL) and water (10 mL) is prepared.

  • To this solution, ammonium chloride (1.07 g, 20 mmol) and sodium cyanide (0.98 g, 20 mmol) are added.

  • The mixture is heated to 60°C, and activated manganese dioxide (8.69 g, 100 mmol) is added in portions over 1 hour.

  • The reaction is stirred at 80°C for 6 hours.

  • After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is recrystallized from ethanol/water to afford the pure target intermediate.

Quantitative Data:

  • Yield: 2.55 g (92%)

  • Purity (HPLC): >99%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, CONH₂), 7.20 (s, 1H, CONH₂), 7.10-7.20 (m, 2H), 6.55-6.65 (m, 3H), 5.80 (d, J = 7.5 Hz, 1H, NH), 4.30 (m, 1H), 3.90 (dd, J = 8.0, 4.0 Hz, 1H), 3.45 (t, J = 5.8 Hz, 2H), 3.25 (s, 3H), 3.00-3.10 (m, 1H), 2.80-2.90 (m, 1H), 1.90-2.10 (m, 2H), 1.70-1.85 (m, 2H).

  • MS (ESI): m/z = 278.18 [M+H]⁺.

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow A 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde B Intermediate 1 N-((1-(2-methoxyethyl)-1H-pyrrol-2-yl)methyl)aniline A->B Reductive Amination Aniline, NaBH(OAc)₃ C Intermediate 2 (2S,5R)-1-(2-methoxyethyl)-N- phenylpyrrolidin-2-amine B->C Asymmetric Reduction Chiral Rh Catalyst, H₂ D Target Intermediate (2S,5R)-1-(2-methoxyethyl)-5-(phenylamino) pyrrolidine-2-carboxamide C->D Amidation NH₄Cl, NaCN, MnO₂

Caption: Synthetic workflow for the preparation of the target pyrrolidine intermediate.

Hypothetical Signaling Pathway of "Pyrrolamide"

Signaling_Pathway cluster_cell Tumor Cell Receptor Growth Factor Receptor Kinase Target Kinase (e.g., XYZ Kinase) Receptor->Kinase Activates Downstream Downstream Signaling (e.g., MAPK Pathway) Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Pyrrolamide Pyrrolamide Pyrrolamide->Kinase Inhibits

Caption: Hypothetical mechanism of action for "Pyrrolamide" as a kinase inhibitor.

References

Application Notes and Protocols for 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde as a key intermediate in the development of novel agrochemicals. While this compound is recognized for its potential in creating more effective pest control solutions, specific publicly available data on agrochemicals derived directly from it is limited.[1][2] Therefore, this document presents a representative application in the development of a hypothetical insecticidal agent, with methodologies and data adapted from studies on structurally related pyrrole-based agrochemicals.

Introduction: The Role of Pyrrole Derivatives in Agrochemicals

Pyrrole-containing compounds represent a significant class of heterocyclic chemistry utilized in the discovery of new agrochemicals. The pyrrole scaffold is a key feature in several commercialized and investigational insecticides and fungicides. These compounds often act on novel biological targets, providing an essential tool for resistance management in crop protection. The versatility of the pyrrole ring allows for diverse chemical modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.

This compound is a valuable building block in this context.[1][2] The aldehyde functionality provides a reactive handle for the synthesis of a wide range of derivatives, such as imines, oximes, and more complex heterocyclic systems. The N-substituted 2-methoxyethyl group can influence the molecule's solubility, systemic movement in plants, and interaction with the target site.

Representative Application: Synthesis of a Hypothetical Insecticide

This section outlines the synthesis and evaluation of a hypothetical insecticidal compound, (E)-1-(2-methoxyethyl)-N-((6-phenoxypyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Hypothetical Compound I) , derived from this compound. The synthetic scheme and biological data are based on established methodologies for analogous pyrrole-based insecticides.

Synthesis Pathway

The synthetic route to Hypothetical Compound I involves a two-step process starting from this compound.

Synthesis_Pathway A 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde B 1-(2-methoxyethyl)-1H- pyrrole-2-carboxylic acid A->B Oxidation (e.g., KMnO4) C Hypothetical Compound I: (E)-1-(2-methoxyethyl)-N-((6-phenoxypyridin-3-yl)methyl) -1H-pyrrole-2-carboxamide B->C Amide Coupling (e.g., EDCI, HOBt, (6-phenoxypyridin-3-yl)methanamine)

Caption: Synthetic pathway for Hypothetical Compound I.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO4) (1.5 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium sulfite.

  • Filter the mixture to remove manganese dioxide and wash the solid with water.

  • Acidify the filtrate to pH 2-3 with hydrochloric acid (HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of (E)-1-(2-methoxyethyl)-N-((6-phenoxypyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Hypothetical Compound I)

  • To a solution of 1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (6-phenoxypyridin-3-yl)methanamine (1.0 eq) and a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers successively with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Biological Activity and Data Presentation

The insecticidal activity of Hypothetical Compound I and related analogues would be evaluated against common agricultural pests. The following table summarizes representative quantitative data, adapted from studies on similar pyrrole carboxamide insecticides.

CompoundTarget PestBioassay MethodLC50 (ppm)[3][4]
Hypothetical Cpd I Cotton Bollworm (Helicoverpa armigera)Leaf Dip1.5
Analogue A (N-methyl)Cotton Bollworm (Helicoverpa armigera)Leaf Dip5.2
Analogue B (N-ethyl)Cotton Bollworm (Helicoverpa armigera)Leaf Dip3.8
Hypothetical Cpd I Green Peach Aphid (Myzus persicae)Systemic Uptake2.1
Analogue A (N-methyl)Green Peach Aphid (Myzus persicae)Systemic Uptake8.9
Analogue B (N-ethyl)Green Peach Aphid (Myzus persicae)Systemic Uptake6.5

Protocol 3: Insecticidal Bioassay (Leaf Dip Method)

  • Prepare a series of dilutions of the test compounds in a suitable solvent containing a non-ionic surfactant.

  • Excise leaf discs from the host plant (e.g., cotton for cotton bollworm).

  • Dip each leaf disc into a test solution for 10-20 seconds and allow it to air dry.

  • Place the treated leaf discs individually in petri dishes lined with moist filter paper.

  • Introduce a set number of insect larvae (e.g., second-instar larvae) into each petri dish.

  • Maintain the petri dishes under controlled environmental conditions (temperature, humidity, and light).

  • Assess mortality after 48-72 hours.

  • Calculate the LC50 values using probit analysis.

Structure-Activity Relationships (SAR) and Signaling Pathways

The biological activity of pyrrole-based agrochemicals is highly dependent on the nature and position of substituents on the pyrrole ring and its appended functionalities.

SAR_Logic cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Biological Activity A This compound Core B Modification at C2 (Carboxamide) A->B C N-substituent on Pyrrole (2-methoxyethyl) A->C D Amide N-substituent B->D E Lipophilicity (LogP) C->E F Solubility C->F D->E G Electronic Properties D->G H Target Site Binding E->H I Insecticidal/Fungicidal Efficacy F->I G->H H->I J Selectivity I->J

Caption: Logical relationships in SAR studies of pyrrole-based agrochemicals.

Many pyrrole-based insecticides act as mitochondrial electron transport inhibitors, specifically targeting Complex I or III. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing paralysis and death of the insect.

Signaling_Pathway A Pyrrole-based Insecticide (e.g., Hypothetical Compound I) B Mitochondrial Electron Transport Chain (ETC) A->B C Inhibition of Complex I/III B->C binding D Disruption of Proton Gradient C->D E Decreased ATP Synthesis D->E F Cellular Energy Depletion E->F G Paralysis and Insect Death F->G

Caption: Proposed mechanism of action for pyrrole-based insecticidal compounds.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of novel agrochemicals. The presented hypothetical example illustrates a practical synthetic route and evaluation workflow for developing potent insecticidal agents. Further exploration of derivatives from this intermediate, coupled with detailed structure-activity relationship studies, could lead to the discovery of next-generation crop protection agents with improved efficacy and favorable environmental profiles. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into the potential of this valuable chemical building block.

References

Protocols for the Formylation of N-Substituted Pyrroles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. This document provides detailed application notes and protocols for the formylation of N-substituted pyrroles, with a primary focus on the widely used Vilsmeier-Haack reaction. Other formylation methods, including the Duff reaction, formylation with dichloromethyl methyl ether, and the Reimer-Tiemann reaction, are also discussed with respect to their applicability and limitations.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich heterocyclic compounds, including N-substituted pyrroles.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5][6] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.[1][5]

The regioselectivity of the Vilsmeier-Haack formylation on N-substituted pyrroles is predominantly influenced by steric factors. Formylation generally occurs at the less sterically hindered C2 (α) position. However, the use of bulky N-substituents on the pyrrole or sterically demanding formylating reagents can favor formylation at the C3 (β) position.

Quantitative Data for Vilsmeier-Haack Formylation of N-Substituted Pyrroles
N-SubstituentReagentSolventTemperature (°C)Time (h)Yield (%)Position of Formylation
MethylPOCl₃/DMFDichloromethaneRT4HighC2
PhenylPOCl₃/DMFDichloromethaneRT4HighC2
tert-ButylPOCl₃/DMFDichloromethaneRT-12 (C2), 80 (C3)C2 and C3
2-MethylphenylPOCl₃/DMFDichloromethaneRT-Increased C3C2 and C3
2,6-DimethylphenylPOCl₃/DMFDichloromethaneRT-85 (C3)C3
p-TolylPOCl₃/DMFDMF0 to RT171C3
VinylPOCl₃/DMF---GoodC2
Experimental Protocol: Vilsmeier-Haack Formylation of N-phenylpyrrole

This protocol is a representative example for the formylation of an N-substituted pyrrole.

Materials:

  • N-phenylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-phenylpyrrole (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • To a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1-1.5 equivalents) to N,N-dimethylformamide (3-5 equivalents) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Slowly add the freshly prepared Vilsmeier reagent to the cooled solution of N-phenylpyrrole via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to quench the reaction and hydrolyze the iminium salt intermediate. Stir until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-formyl-N-phenylpyrrole.

Other Formylation Methods

While the Vilsmeier-Haack reaction is the most prevalent method, other reagents and reactions can be employed for the formylation of pyrroles, although their application to a wide range of N-substituted pyrroles is less documented.

Duff Reaction

The Duff reaction typically involves the formylation of highly activated aromatic compounds like phenols and anilines using hexamethylenetetramine (HMTA) in an acidic medium such as acetic acid or trifluoroacetic acid.[7][8][9] The reaction proceeds through the generation of an iminium ion electrophile from HMTA. While it has been applied to some heterocyclic compounds, its use for the formylation of N-substituted pyrroles is not common, and yields can be variable (20-80% for phenols).[7] The strongly acidic conditions and high temperatures (85–120°C) may not be suitable for all N-substituted pyrroles.[7]

General Protocol Outline (Duff Reaction):

  • The N-substituted pyrrole and hexamethylenetetramine are heated in a suitable acidic solvent (e.g., acetic acid or trifluoroacetic acid).

  • The reaction mixture is heated for several hours.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is purified by chromatography or crystallization.

Formylation with Dichloromethyl Methyl Ether

General Protocol Outline (Formylation with Dichloromethyl Methyl Ether):

  • The N-substituted pyrrole is dissolved in an anhydrous solvent (e.g., dichloromethane).

  • The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

  • A Lewis acid (e.g., TiCl₄ or SnCl₄) is added to the solution.

  • Dichloromethyl methyl ether is added dropwise, and the reaction is stirred for a period of time.

  • The reaction is quenched with water or an aqueous base.

  • The product is extracted and purified.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While it can be applied to some electron-rich heterocycles, its use with pyrroles can lead to abnormal products. For instance, the reaction of pyrrole with chloroform and a strong base can result in ring expansion to form 3-chloropyridine, rather than the expected formylpyrrole. This is a significant limitation for the straightforward formylation of the pyrrole nucleus.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate N_Sub_Pyrrole N-Substituted Pyrrole N_Sub_Pyrrole->Iminium_Intermediate Electrophilic Attack Hydrolysis Hydrolysis (e.g., NaHCO₃ aq.) Iminium_Intermediate->Hydrolysis Hydrolysis Extraction Extraction (e.g., CH₂Cl₂) Hydrolysis->Extraction Purification Purification (Chromatography) Extraction->Purification Formyl_Pyrrole Formylated N-Substituted Pyrrole Purification->Formyl_Pyrrole

Caption: Workflow for the Vilsmeier-Haack formylation of N-substituted pyrroles.

Logical Relationship of Formylation Methods

Formylation_Methods cluster_methods Formylation Methods Pyrrole N-Substituted Pyrrole Vilsmeier Vilsmeier-Haack (POCl₃/DMF) Pyrrole->Vilsmeier Duff Duff Reaction (HMTA/Acid) Pyrrole->Duff DCME Dichloromethyl Methyl Ether + Lewis Acid Pyrrole->DCME Reimer Reimer-Tiemann (CHCl₃/Base) Pyrrole->Reimer Formyl_Pyrrole Formyl-N-Substituted Pyrrole Vilsmeier->Formyl_Pyrrole High Yield, Good Regiocontrol Duff->Formyl_Pyrrole Variable Yield, Less Common for Pyrroles DCME->Formyl_Pyrrole Good Yield for Activated Pyrroles Rearrangement Ring Expansion Product (e.g., 3-Chloropyridine) Reimer->Rearrangement Prone to Rearrangement

Caption: Comparison of formylation methods for N-substituted pyrroles.

References

Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The procedure involves a two-step synthetic route commencing with the N-alkylation of pyrrole with 2-bromoethyl methyl ether, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C2 position of the pyrrole ring.[2][3][4] This protocol offers detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and medicinal chemistry.

Introduction

Pyrrole-2-carbaldehyde and its N-substituted derivatives are important building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[1][5] The title compound, this compound, with its methoxyethyl group, can impart improved solubility and modified pharmacokinetic properties to target molecules, making it a valuable intermediate in drug discovery.[1] The synthetic strategy presented herein is robust and scalable, relying on well-established organic transformations.

Experimental Protocols

Part 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole

This procedure details the N-alkylation of pyrrole.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Bromoethyl methyl ether

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of freshly distilled pyrrole in anhydrous DMF to the cooled suspension via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add 2-bromoethyl methyl ether dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-methoxyethyl)-1H-pyrrole as a colorless oil.

Part 2: Synthesis of this compound

This procedure outlines the Vilsmeier-Haack formylation of the N-substituted pyrrole.[4][6][7]

Materials:

  • 1-(2-methoxyethyl)-1H-pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, cool a solution of anhydrous DMF in a round-bottom flask to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

  • After the addition, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the freshly prepared Vilsmeier reagent to 0 °C and add a solution of 1-(2-methoxyethyl)-1H-pyrrole in anhydrous DCM dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred solution of sodium acetate trihydrate in water.

  • Heat the resulting mixture at 60 °C for 30 minutes to hydrolyze the iminium salt intermediate.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound as a yellow oil or low-melting solid.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis

StepReactantMolar Mass ( g/mol )Amount (mmol)Equiv.ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
1Pyrrole67.091001.01-(2-methoxyethyl)-1H-pyrrole125.1712.5210.6485
1NaH (60%)40.001101.1
12-Bromoethyl methyl ether138.991101.1
21-(2-methoxyethyl)-1H-pyrrole125.17501.0This compound153.187.666.1380
2POCl₃153.33551.1
2DMF73.09551.1

Note: The values presented are hypothetical and for illustrative purposes. Actual yields may vary depending on experimental conditions.

Mandatory Visualization

experimental_workflow start1 Start: Pyrrole, NaH, DMF step1_1 1. Deprotonation 0 °C to RT start1->step1_1 step1_2 2. Alkylation with 2-Bromoethyl methyl ether step1_1->step1_2 workup1 3. Quench (NH4Cl) Extraction (Et2O) step1_2->workup1 purification1 4. Purification (Vacuum Distillation) workup1->purification1 product1 Product 1: 1-(2-methoxyethyl)-1H-pyrrole purification1->product1 start2 Start: Product 1, DMF, POCl3 product1->start2 step2_1 5. Vilsmeier Reagent Formation start2->step2_1 step2_2 6. Formylation 0 °C to Reflux step2_1->step2_2 workup2 7. Hydrolysis (NaOAc) Extraction (EtOAc) step2_2->workup2 purification2 8. Purification (Column Chromatography) workup2->purification2 product2 Final Product: This compound purification2->product2

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the N-alkylation of pyrrole to form 1-(2-methoxyethyl)-1H-pyrrole, followed by a Vilsmeier-Haack formylation to yield the target aldehyde.

I. Synthetic Strategy Overview

The overall synthetic route is depicted below. The first step involves the deprotonation of pyrrole followed by nucleophilic substitution with 2-bromoethyl methyl ether. The subsequent step is the formylation of the resulting N-substituted pyrrole at the C2 position using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Synthesis_Overview Pyrrole Pyrrole Intermediate 1-(2-methoxyethyl)-1H-pyrrole Pyrrole->Intermediate 1. Base (e.g., NaH) 2. 2-bromoethyl methyl ether Product This compound Intermediate->Product Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Overall synthetic scheme for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole

This protocol describes the N-alkylation of pyrrole to produce the precursor for the subsequent formylation step.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Pyrrole, freshly distilled

  • 2-Bromoethyl methyl ether

  • Ice-water bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A dry three-neck round-bottom flask is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Anhydrous THF is added to create a slurry.

  • Pyrrole Addition: The flask is cooled in an ice-water bath. A solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Stirring: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: The mixture is cooled again in an ice-water bath. 2-Bromoethyl methyl ether (1.05 equivalents) is added dropwise, keeping the temperature below 10 °C.

  • Reaction Completion: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield 1-(2-methoxyethyl)-1H-pyrrole as a colorless oil.

Table 1: Summary of Reaction Parameters for the Synthesis of 1-(2-methoxyethyl)-1H-pyrrole

ParameterValue
Pyrrole1.0 eq
Sodium Hydride (60%)1.1 eq
2-Bromoethyl methyl ether1.05 eq
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction TimeOvernight
Typical Yield75-85%
Purity (by GC)>98%
B. Step 2: Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-1H-pyrrole

This protocol details the formylation of the N-substituted pyrrole intermediate to yield the final product. Special attention must be paid to temperature control due to the exothermic nature of the Vilsmeier reagent formation and the potential thermal instability of the reaction mixture on a large scale.[1][2][3][4]

Materials and Equipment:

  • Multi-neck jacketed reactor equipped with a powerful mechanical stirrer, thermocouple, dropping funnel, and nitrogen inlet/outlet

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1-(2-methoxyethyl)-1H-pyrrole

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Ice-salt bath or cryostat for cooling

  • Aqueous sodium acetate or sodium carbonate solution for work-up

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Column chromatography setup or crystallization apparatus

Procedure:

  • Vilsmeier Reagent Formation (In situ): A jacketed reactor is charged with anhydrous DMF (3.0 equivalents) and the chosen solvent (DCM or DCE). The mixture is cooled to 0-5 °C. Phosphorus oxychloride (1.1 equivalents) is added dropwise via a dropping funnel at a rate that maintains the internal temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.[3]

  • Substrate Addition: After the addition of POCl₃ is complete, the mixture is stirred at 0-5 °C for an additional 30 minutes. A solution of 1-(2-methoxyethyl)-1H-pyrrole (1.0 equivalent) in the reaction solvent is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC or HPLC. If the reaction is sluggish, the temperature can be cautiously raised to 40-50 °C.

  • Hydrolysis: The reaction mixture is cooled in an ice bath. The hydrolysis of the intermediate iminium salt is achieved by the slow and careful addition of a cold aqueous solution of sodium acetate or sodium carbonate until the pH is neutral or slightly basic. This step is also exothermic and requires efficient cooling.

  • Work-up: The layers are separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound.

Table 2: Summary of Reaction Parameters for the Vilsmeier-Haack Formylation

ParameterValue
1-(2-methoxyethyl)-1H-pyrrole1.0 eq
Phosphorus Oxychloride (POCl₃)1.1 eq
N,N-Dimethylformamide (DMF)3.0 eq
SolventDCM or DCE
Reaction Temperature0 °C to RT (or up to 50 °C)
Reaction Time2-4 hours
Typical Yield70-80%
Purity (by HPLC)>99%

III. Safety Considerations for Scale-Up

The Vilsmeier-Haack reaction presents specific thermal hazards, especially on a larger scale.[1][2][3][4] The formation of the Vilsmeier reagent is highly exothermic, and the reagent itself can be thermally unstable.

  • Temperature Control: Strict temperature control is paramount. The use of a jacketed reactor with a reliable cooling system is mandatory. The rates of addition for both POCl₃ and the pyrrole substrate must be carefully controlled to prevent a runaway reaction.

  • In Situ Reagent Formation: Generating the Vilsmeier reagent in situ and immediately consuming it by adding the substrate is a safer approach than preparing and storing the reagent.

  • Quenching: The hydrolysis step is also highly exothermic and should be performed with extreme caution, ensuring adequate cooling and slow addition of the aqueous base.

  • Ventilation: The reaction should be conducted in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture to release HCl gas.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.

IV. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the scale-up synthesis.

Vilsmeier_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation S1_Start Charge Reactor with NaH and THF S1_AddPyrrole Add Pyrrole Solution at 0-10 °C S1_Start->S1_AddPyrrole S1_Stir Stir at Room Temperature S1_AddPyrrole->S1_Stir S1_AddAlkylatingAgent Add 2-Bromoethyl Methyl Ether at 0-10 °C S1_Stir->S1_AddAlkylatingAgent S1_React React Overnight at Room Temperature S1_AddAlkylatingAgent->S1_React S1_Quench Quench with Water S1_React->S1_Quench S1_Extract Extract with Organic Solvent S1_Quench->S1_Extract S1_Purify Purify by Vacuum Distillation S1_Extract->S1_Purify S1_Product 1-(2-methoxyethyl)-1H-pyrrole S1_Purify->S1_Product S2_Start Charge Reactor with DMF and Solvent S2_AddPOCl3 Add POCl₃ at 0-10 °C S2_Start->S2_AddPOCl3 S2_AddSubstrate Add Precursor Solution at 0-10 °C S2_AddPOCl3->S2_AddSubstrate S2_React React at Controlled Temperature S2_AddSubstrate->S2_React S2_Hydrolyze Hydrolyze with Aqueous Base S2_React->S2_Hydrolyze S2_Extract Extract with Organic Solvent S2_Hydrolyze->S2_Extract S2_Purify Purify by Chromatography/Crystallization S2_Extract->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: Workflow for the two-step synthesis of the target compound.

References

Application Notes and Protocols for the Purification of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purification is a critical step to ensure the integrity and purity of subsequent products. Column chromatography is a widely used technique for the purification of pyrrole derivatives.[2][3] This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for similar compounds. Pyrrole derivatives can be sensitive to air, light, and acidic conditions, which may lead to oxidation and polymerization, often resulting in colored impurities.[4] Therefore, careful handling is recommended throughout the purification process.

Data Presentation: Typical Column Chromatography Conditions for Pyrrole-2-Carbaldehyde Derivatives

The following table summarizes typical conditions used for the purification of various pyrrole-2-carbaldehyde derivatives by column chromatography, as extracted from the literature. These conditions can serve as a starting point for the optimization of the purification of this compound.

Compound ClassStationary PhaseEluent SystemReference
Pyrrole-2-carbaldehyde DerivativesSilica Gel (200-300 mesh)Not specified[2]
5-Substituted Pyrrole-2-carboxaldehydesSilica GelNot specified[5]
N-substituted Pyrrole-2-aldehydeSilica GelDichloromethane, then 10% Ethyl Acetate in Dichloromethane[3]
Substituted PyrrolotetrathiafulvalenesSilica GelDichloromethane/Petroleum Ether (1:1)[6]
N-Tosyl-dithiolo[4,5-c]pyrrole DerivativeSilica GelDichloromethane/Cyclohexane (4:1)[6]
General Substituted PyrrolesSilica Gel (230-400 mesh)Hexanes/Ethyl Acetate mixture[4]

Experimental Protocol: Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound. The optimal eluent system should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (optional)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Eluent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal eluent system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (the less polar component, e.g., hexane).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Storage:

    • Due to the sensitivity of pyrroles, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light to prevent degradation.[4]

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc TLC Analysis for Eluent Selection slurry Prepare Silica Gel Slurry pack Pack Chromatography Column load Load Crude Product pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Characterization of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. The protocols outlined below are based on standard analytical techniques and data from analogous compounds.

Overview and Physicochemical Properties

This compound is a substituted pyrrole derivative. Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1] Accurate characterization is crucial for its application in research and development.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
AppearanceExpected to be a colorless to pale yellow oil or low-melting solid
SolubilitySoluble in common organic solvents (e.g., chloroform, methanol, DMSO)

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on known data for pyrrole-2-carbaldehyde and its N-substituted analogs.[1][2][3]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.55s1HH-6 (CHO)
~7.10dd1HH-5
~6.90dd1HH-3
~6.25t1HH-4
~4.20t2HH-1' (N-CH₂)
~3.70t2HH-2' (O-CH₂)
~3.35s3HH-3' (OCH₃)

2.1.2. Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts are presented below, based on data from similar pyrrole derivatives.[1][4]

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~180.0C-6 (CHO)
~133.0C-2
~125.0C-5
~120.0C-3
~110.0C-4
~70.0C-2' (O-CH₂)
~59.0C-3' (OCH₃)
~48.0C-1' (N-CH₂)

2.1.3. Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[5][6][7]

Workflow for NMR Analysis

NMR_Workflow SamplePrep Sample Preparation Acquisition Data Acquisition SamplePrep->Acquisition Dissolve in CDCl₃ Processing Data Processing Acquisition->Processing FID Signal Analysis Spectral Analysis Processing->Analysis Processed Spectrum

Caption: General workflow for NMR analysis.

  • Instrumentation : A 500 MHz NMR spectrometer.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

    • Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[8][9][10]

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~2830, ~2730MediumC-H stretching (aldehyde)
~1670StrongC=O stretching (aldehyde)
~1550, ~1470MediumC=C stretching (pyrrole ring)
~1120StrongC-O-C stretching (ether)

2.2.1. Experimental Protocol for FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.[11][12]

Workflow for FT-IR Analysis

FTIR_Workflow Background Collect Background Spectrum Sample Apply Sample to ATR Crystal Background->Sample Clean ATR crystal Spectrum Collect Sample Spectrum Sample->Spectrum Analysis Analyze Spectrum Spectrum->Analysis

Caption: General workflow for FT-IR analysis.

  • Instrumentation : An FT-IR spectrometer equipped with a diamond ATR accessory.

  • Procedure :

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp.

    • Record the sample spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[13][14]

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
153[M]⁺ (Molecular Ion)
124[M - CHO]⁺
108[M - CH₂OCH₃]⁺
94[Pyrrole-CH₂]⁺
45[CH₂OCH₃]⁺

2.3.1. Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile compounds.[15][16][17][18]

Workflow for GC-MS Analysis

GCMS_Workflow SamplePrep Sample Preparation Injection GC Injection SamplePrep->Injection Dilute in suitable solvent Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for GC-MS analysis.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Conditions :

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Mass Range : m/z 40-500.

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity and quantifying the compound.[19][20][21]

Table 6: Recommended HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Gradient 30% to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 270 nm
Injection Volume 10 µL

3.1.1. Experimental Protocol for HPLC Analysis

Workflow for HPLC Purity Analysis

HPLC_Workflow SamplePrep Sample Preparation Injection HPLC Injection SamplePrep->Injection Dissolve in mobile phase Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis Detection->Analysis Chromatogram

Caption: General workflow for HPLC analysis.

  • Instrumentation : An HPLC system with a UV detector.

  • Sample Preparation :

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase (e.g., 50:50 acetonitrile:water).

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure :

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the sample and run the gradient method.

    • Monitor the chromatogram at 270 nm.

    • Calculate the purity of the sample based on the peak area percentage of the main peak.

By following these detailed protocols, researchers can confidently characterize and assess the purity of this compound, ensuring the quality and reliability of their starting materials for further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound, primarily conducted via the Vilsmeier-Haack reaction. This guide addresses common issues and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Vilsmeier reagent formation: Moisture in the reagents or solvent can quench the phosphorus oxychloride (POCl₃).2. Inactive starting material: The starting 1-(2-methoxyethyl)-1H-pyrrole may be impure or degraded.3. Incorrect reaction temperature: The reaction may be too cold for the formylation to proceed at a reasonable rate.4. Inefficient hydrolysis: The intermediate iminium salt may not be fully hydrolyzed to the aldehyde.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.2. Verify the purity of the starting pyrrole derivative by NMR or GC-MS. If necessary, purify the starting material before use.3. While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the formylation step may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature.4. Ensure vigorous stirring during the addition of the aqueous solution for hydrolysis. Gentle heating may be required to complete the hydrolysis.[2]
Formation of Significant Impurities 1. Formation of the 3-carbaldehyde isomer: While the 2-position is generally favored, some of the 3-isomer can form, complicating purification.2. Polymerization of the starting material or product: Pyrroles can be sensitive to strong acids and may polymerize.3. Diformylation: Reaction at both the 2- and 5-positions can occur if excess Vilsmeier reagent is used or if the reaction temperature is too high.1. The regioselectivity is influenced by steric and electronic factors. Using the appropriate stoichiometry of the Vilsmeier reagent and maintaining a low reaction temperature can favor the formation of the 2-isomer.2. Add the pyrrole derivative slowly to the Vilsmeier reagent at a low temperature to control the exothermic reaction and minimize polymerization.3. Use a slight excess (typically 1.1-1.2 equivalents) of the Vilsmeier reagent. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-reaction.
Difficult Purification of the Final Product 1. Co-eluting impurities: The desired product and byproducts (e.g., the 3-isomer) may have similar polarities, making chromatographic separation challenging.2. Oily or dark-colored product: This can indicate the presence of polymeric material or other impurities.1. Optimize the solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Gradient elution may be necessary.2. After the initial workup, wash the organic layer with a sodium bicarbonate or sodium carbonate solution to remove any acidic residues.[2] Treatment with activated carbon can sometimes help to remove colored impurities. Recrystallization or distillation under reduced pressure may be effective purification methods.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]

Q2: How can I prepare the starting material, 1-(2-methoxyethyl)-1H-pyrrole?

A2: 1-(2-methoxyethyl)-1H-pyrrole can be synthesized through the Paal-Knorr pyrrole synthesis by reacting 2,5-dimethoxytetrahydrofuran with 2-methoxyethylamine. Alternatively, it can be prepared by the N-alkylation of pyrrole with a suitable 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether) in the presence of a base.

Q3: What are the key parameters to control during the Vilsmeier-Haack reaction to maximize the yield of the 2-carbaldehyde?

A3: Several parameters are crucial for maximizing the yield of the desired 2-isomer:

  • Stoichiometry: A slight excess of the Vilsmeier reagent (1.1-1.2 equivalents) is generally recommended.

  • Temperature: The formation of the Vilsmeier reagent should be carried out at a low temperature (0-5 °C). The addition of the pyrrole derivative should also be done at a low temperature, after which the reaction may be allowed to warm to room temperature or gently heated to ensure completion.

  • Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.

  • Workup: The hydrolysis of the intermediate iminium salt is a critical step. It should be done carefully by adding an aqueous solution, often containing a base like sodium acetate or sodium bicarbonate, to neutralize the strong acid and facilitate the formation of the aldehyde.[2]

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the ¹H NMR spectrum, you would expect to see a singlet for the aldehyde proton around 9.5 ppm. The pyrrole ring protons will appear as distinct multiplets in the aromatic region. The methoxyethyl side chain will show a singlet for the methoxy group around 3.3 ppm and two triplets for the ethyl chain protons. The ¹³C NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 180 ppm.

Experimental Protocols

Synthesis of 1-(2-methoxyethyl)-1H-pyrrole

This protocol describes the N-alkylation of pyrrole.

  • To a solution of pyrrole (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 2-bromoethyl methyl ether (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Once complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-methoxyethyl)-1H-pyrrole.

Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-1H-pyrrole

This protocol is a representative procedure for the synthesis of the target compound.

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 1.2 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at the same temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(2-methoxyethyl)-1H-pyrrole (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours, or gently heat if necessary. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath.

  • Carefully and slowly add a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate in water to hydrolyze the intermediate and neutralize the acid.[2]

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

Visualizations

Reaction Pathway

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 Iminium_salt Iminium Salt Intermediate Pyrrole 1-(2-methoxyethyl)- 1H-pyrrole Pyrrole->Iminium_salt Electrophilic Attack Product 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde Iminium_salt->Product H2O, Workup

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5 °C) start->reagent_prep pyrrole_add Add 1-(2-methoxyethyl)-1H-pyrrole solution dropwise at <10 °C reagent_prep->pyrrole_add reaction Stir at Room Temperature (Monitor by TLC) pyrrole_add->reaction hydrolysis Hydrolyze with aq. NaHCO3 (Vigorous Stirring) reaction->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification end Obtain Pure Product purification->end

Caption: Workflow for the Vilsmeier-Haack formylation.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield Issue check_reagents Are reagents and solvents anhydrous? start->check_reagents check_purity Is starting material pure? check_reagents->check_purity Yes solution1 Use dry glassware and anhydrous reagents/solvents. check_reagents->solution1 No check_temp Was reaction temperature optimized? check_purity->check_temp Yes solution2 Purify starting material. check_purity->solution2 No check_hydrolysis Was hydrolysis efficient? check_temp->check_hydrolysis Yes solution3 Monitor by TLC and adjust temperature. check_temp->solution3 No solution4 Ensure vigorous stirring during workup. check_hydrolysis->solution4 No

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven troubleshooting strategies.

The synthesis of this valuable intermediate[1][2][3] typically proceeds in two key stages: N-alkylation of pyrrole followed by Vilsmeier-Haack formylation. Each stage presents unique challenges that can impact yield and purity. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low yield and formation of a dark, tar-like substance during the Vilsmeier-Haack formylation.

Question: My reaction mixture turned black upon addition of the Vilsmeier reagent (POCl₃/DMF) to 1-(2-methoxyethyl)-1H-pyrrole, and the final yield of the desired aldehyde is very low. What is causing this, and how can I prevent it?

Answer:

  • Likely Cause: This is a classic sign of pyrrole ring decomposition or polymerization under the strongly acidic conditions of the Vilsmeier-Haack reaction. Pyrroles, while aromatic, are susceptible to acid-catalyzed polymerization, especially at elevated temperatures. The Vilsmeier reagent is a potent electrophile, and its reaction with the electron-rich pyrrole is highly exothermic.[4] Uncontrolled temperature spikes can rapidly lead to the formation of intractable polymeric materials.

  • Diagnostic Approach:

    • Monitor Temperature: During a small-scale trial, carefully monitor the internal reaction temperature upon addition of the Vilsmeier reagent and the pyrrole substrate. An uncontrolled exotherm will confirm this as the primary issue.

    • TLC Analysis: If the reaction is not completely polymerized, a TLC of the crude mixture will likely show a dark streak from the baseline up, with only a faint spot for the product, indicating extensive decomposition.

  • Proposed Solutions & Protocol Optimization:

    • Strict Temperature Control: This is the most critical parameter.

      • Pre-cool the DMF or other suitable solvent (e.g., 1,2-dichloroethane) to 0 °C before the dropwise addition of phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.[4]

      • Maintain this low temperature (0-5 °C) throughout the addition of the 1-(2-methoxyethyl)-1H-pyrrole solution. The addition should be done slowly, dropwise, to manage the exotherm.[5]

    • Dilution: Running the reaction at a higher dilution can help dissipate heat more effectively. Consider increasing the solvent volume.

    • Controlled Hydrolysis: During workup, the hydrolysis of the intermediate iminium salt is also exothermic. Add the aqueous solution (e.g., sodium acetate or sodium bicarbonate solution) slowly to the cooled reaction mixture to neutralize the acid and hydrolyze the intermediate in a controlled manner.[4][6] Failure to neutralize acidic byproducts can lead to a significantly discolored product and lower yields.[4]

Problem 2: Product is a mixture of two isomers after formylation, confirmed by ¹H NMR.

Question: After purification, my ¹H NMR spectrum shows two distinct aldehyde proton signals and two sets of pyrrole ring proton signals, indicating I have an isomeric mixture. What is the other isomer, and how can I improve the selectivity for the desired 2-carbaldehyde?

Answer:

  • Likely Cause: You have synthesized a mixture of the desired This compound (α-formylation) and its regioisomer, 1-(2-methoxyethyl)-1H-pyrrole-3-carbaldehyde (β-formylation). The Vilsmeier-Haack reaction on 1-substituted pyrroles is selective for the more electron-rich C2 (α) position, but substitution at the C3 (β) position can occur.[7] The ratio of α to β products is primarily influenced by the steric bulk of the N-substituent.[8][9] While the 2-methoxyethyl group is not excessively large, it can still allow for a minor amount of β-formylation.

  • Diagnostic Approach:

    • ¹H NMR Spectroscopy: The key diagnostic signals are:

      • 2-formyl isomer (desired): The aldehyde proton (CHO) will appear around 9.5 ppm. The three pyrrole protons will have distinct coupling patterns.

      • 3-formyl isomer (side product): The aldehyde proton will be in a similar region. However, the pyrrole proton signals will be different, most notably the proton at the C2 position will appear as a distinct triplet.

    • LC-MS: This can confirm the presence of two compounds with the same mass.

  • Proposed Solutions & Protocol Optimization:

    • Lower Reaction Temperature: Steric hindrance becomes more influential at lower temperatures. Conducting the formylation at the lower end of the viable temperature range (e.g., holding at 0-5 °C for a longer duration rather than allowing it to warm) can increase the selectivity for the less hindered C2 position.

    • Stoichiometry: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents). Using a large excess can sometimes lead to less selective reactions and increase the chance of side products.

    • Purification: If a small amount of the 3-formyl isomer is unavoidable, careful column chromatography on silica gel can usually separate the two isomers.

Workflow: Vilsmeier-Haack Formylation and Side Reactions

Vilsmeier_Haack_Pyrrole reactant reactant reagent reagent intermediate intermediate product product side_product side_product Pyrrole 1-(2-methoxyethyl)-1H-pyrrole Iminium_alpha α-Iminium Salt (C2-attack) Pyrrole->Iminium_alpha Major Pathway (Electronically Favored) Iminium_beta β-Iminium Salt (C3-attack) Pyrrole->Iminium_beta Minor Pathway (Steric Influence) Polymer Polymerization/ Decomposition Pyrrole->Polymer Side Reaction (High Temp/Acid) Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Product_alpha Desired Product (2-carbaldehyde) Iminium_alpha->Product_alpha Hydrolysis Product_beta Side Product (3-carbaldehyde) Iminium_beta->Product_beta Hydrolysis

Caption: Main reaction and side pathways in the Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs)

Q1: I suspect incomplete N-alkylation of the initial pyrrole. How can I ensure the first step goes to completion?

A1: Incomplete N-alkylation leaves unreacted pyrrole, which will then be formylated in the next step to produce 1H-pyrrole-2-carbaldehyde, a common impurity. To optimize the N-alkylation:

  • Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to fully deprotonate the pyrrole.

  • Temperature: Ensure the deprotonation is complete before adding the alkylating agent (e.g., 1-bromo-2-methoxyethane). The reaction can often be gently warmed (e.g., to 40-50 °C) to drive it to completion.

  • Monitoring: Follow the reaction by TLC. The starting pyrrole is less polar than the N-alkylated product. The reaction is complete when the pyrrole spot is no longer visible.

Q2: What is the best way to purify the final product, this compound?

A2: The product is often an oil or a low-melting solid.

  • Initial Workup: After hydrolysis, perform a standard liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid, followed by brine.[2]

  • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The desired product is moderately polar.

  • Distillation: If the product is an oil and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.[4]

Q3: Can other formylating agents be used to avoid the harsh conditions of the Vilsmeier-Haack reaction?

A3: While the Vilsmeier-Haack reaction is the most common and efficient method for formylating pyrroles,[10] other methods exist, though they may have their own drawbacks. For instance, the Duff reaction or Reimer-Tiemann reaction can be used for some electron-rich heterocycles, but they often give lower yields and poorer regioselectivity with simple pyrroles. For this specific substrate, optimizing the Vilsmeier-Haack conditions, particularly temperature control, remains the most practical and highest-yielding approach.

Q4: My final product is slightly yellow or brown, even after chromatography. Is this a problem?

A4: Pyrrole aldehydes can be sensitive to air and light and may darken over time due to minor oxidative degradation or trace impurities.[11] While a completely colorless product is ideal, a pale yellow color is common and often acceptable, provided that NMR and other analytical data confirm high purity. To minimize discoloration, store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) and protected from light.

Data Summary: Reaction Parameter Influence

ParameterConditionImpact on Main ReactionImpact on Side ReactionsRecommendation
Temperature Low (0-5 °C)Slower reaction rateMinimizes polymerization; increases α-selectivity.Highly Recommended. Crucial for yield and purity.
High (> R.T.)Faster reaction rateDrastically increases polymerization and tar formation.Avoid. Leads to significant yield loss.
Stoichiometry ~1.1 eq. Vilsmeier ReagentEfficient formylationMinimizes di-formylation and other byproducts.Optimal. Use a slight excess.
>2.0 eq. Vilsmeier ReagentNo significant benefitIncreases risk of di-formylation and decomposition.Not Recommended.
Workup Neutral/Basic WashStabilizes productPrevents acid-catalyzed degradation post-reaction.Mandatory. Use NaHCO₃ or Na₂CO₃ wash.[4]
Acidic-Can lead to product degradation and discoloration.[4]Avoid. Neutralize promptly after hydrolysis.

References

Technical Support Center: Purification of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via the Vilsmeier-Haack reaction.

Issue 1: Low Purity of the Final Product After Initial Extraction

Potential Cause Troubleshooting Steps
Incomplete reaction: Presence of unreacted 1-(2-methoxyethyl)-1H-pyrrole. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material.
Residual Vilsmeier-Haack reagent intermediates: The iminium salt intermediate may persist. Ensure the reaction is properly quenched with an aqueous solution (e.g., sodium acetate or sodium bicarbonate solution) and stirred adequately to hydrolyze all intermediates.[1]
Formation of isomeric byproducts: The Vilsmeier-Haack reaction can sometimes yield the thermodynamically more stable but less desired 1-(2-methoxyethyl)-1H-pyrrole-3-carbaldehyde as a byproduct. Careful control of reaction temperature, typically keeping it low, can favor the formation of the 2-carbaldehyde isomer.
Acidic or basic impurities: Residual acidic (from POCl₃ hydrolysis) or basic (from quenching) impurities may be present. Perform aqueous washes of the organic extract: first with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.

Issue 2: Difficulty in Separating the Product from Impurities by Column Chromatography

Potential Cause Troubleshooting Steps
Co-elution of product and impurities: The polarity of the product and a key impurity may be very similar. Experiment with different solvent systems (eluents). A common starting point for pyrrole-2-carbaldehydes is a mixture of petroleum ether and ethyl acetate.[1] Vary the ratio to optimize separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Product streaking on the column: The compound may be too polar for the chosen eluent, or it might be interacting too strongly with the silica gel. Add a small percentage of a more polar solvent like methanol or a few drops of triethylamine to the eluent to reduce streaking.
Product degradation on silica gel: Pyrrole aldehydes can be sensitive to acidic conditions, and silica gel is slightly acidic. To mitigate degradation, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone before loading the sample.

Issue 3: Product is an Oil and Cannot be Recrystallized

Potential Cause Troubleshooting Steps
Inherent physical property: Many N-substituted pyrrole-2-carbaldehydes are oils or low-melting solids at room temperature.[2] If the product is an oil, vacuum distillation is the preferred method of purification.[2]
Presence of impurities preventing crystallization: Even small amounts of impurities can inhibit crystallization. Attempt to further purify a small sample by preparative TLC or column chromatography to see if the purer fraction crystallizes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected impurities?

The most common synthetic route is the Vilsmeier-Haack reaction, which involves the formylation of 1-(2-methoxyethyl)-1H-pyrrole using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[3] Expected impurities include unreacted starting materials (1-(2-methoxyethyl)-1H-pyrrole, DMF, POCl₃), the isomeric byproduct 1-(2-methoxyethyl)-1H-pyrrole-3-carbaldehyde, and residual salts from the workup.

Q2: My product has a dark color. Is this normal and how can I remove the color?

Pyrrole derivatives can be prone to oxidation and polymerization, leading to colored impurities. While a pale yellow color is common for pyrrole aldehydes, a dark brown or black color suggests significant impurities. Treatment of the crude product solution with activated charcoal can sometimes remove colored impurities. However, the most effective method is purification by column chromatography or vacuum distillation.

Q3: What are the recommended storage conditions for purified this compound?

To prevent degradation, the purified compound should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated or frozen), protected from light.

Q4: Can I use recrystallization to purify this compound?

Recrystallization is a viable method for solid compounds.[2] If your product is a solid, you can screen for suitable solvents. A common technique for pyrrole-2-carbaldehyde is recrystallization from petroleum ether.[1] However, if the product is an oil, this method will not be effective.

Quantitative Data Summary

Purification Method Starting Purity (%) Final Purity (%) Recovery Yield (%) Notes (e.g., Eluent System, Distillation Pressure/Temp)
Column Chromatography
Vacuum Distillation
Recrystallization

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 mixture of petroleum ether:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Charging: Place the crude oil into the Claisen flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using an oil bath while stirring.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum.

  • Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum to recover the purified product from the receiving flask.

Visualizations

Vilsmeier_Haack_Workflow cluster_reaction Vilsmeier-Haack Reaction cluster_purification Purification Workflow Pyrrole_Derivative 1-(2-methoxyethyl)-1H-pyrrole Reaction Formylation Pyrrole_Derivative->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Workup Aqueous Workup (Quenching, Extraction, Washes) Crude_Product->Workup Purification_Choice Purification Method Workup->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Vacuum_Distillation Vacuum Distillation Purification_Choice->Vacuum_Distillation Pure_Product Pure Product Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_purity Troubleshooting Low Purity cluster_separation Troubleshooting Separation cluster_oily Troubleshooting Oily Product Start Purification Challenges Low_Purity Low Purity After Extraction Start->Low_Purity Separation_Issues Difficult Separation by Chromatography Start->Separation_Issues Oily_Product Product is an Oil Start->Oily_Product Check_Reaction Verify Complete Reaction (TLC/GC-MS) Low_Purity->Check_Reaction Quenching Ensure Proper Quenching Low_Purity->Quenching Optimize_Temp Optimize Reaction Temperature Low_Purity->Optimize_Temp Aqueous_Wash Perform Acid-Base Washes Low_Purity->Aqueous_Wash Eluent_Screen Screen Different Eluents Separation_Issues->Eluent_Screen Modify_Eluent Add Polar Modifier/Base Separation_Issues->Modify_Eluent Neutralize_Silica Neutralize Silica Gel Separation_Issues->Neutralize_Silica Vacuum_Distill Use Vacuum Distillation Oily_Product->Vacuum_Distill Purer_Fraction Attempt Crystallization of a Purer Fraction Oily_Product->Purer_Fraction

Caption: Decision tree for troubleshooting common purification challenges.

References

optimizing reaction conditions for the formylation of 1-(2-methoxyethyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the formylation of 1-(2-methoxyethyl)-1H-pyrrole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am not getting a good yield of my formylated product. What are the potential causes and how can I improve it?

Answer: Low yields in the Vilsmeier-Haack formylation of 1-(2-methoxyethyl)-1H-pyrrole can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.

  • Reaction Temperature: While the Vilsmeier-Haack reaction is often carried out at low temperatures to minimize side reactions, insufficient temperature may lead to a sluggish or incomplete reaction, especially with less activated substrates. If you are recovering a significant amount of unreacted starting material, a moderate increase in temperature may improve the conversion rate.[1]

  • Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole) is often used to ensure complete conversion. However, a large excess can lead to side reactions.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts. Reactions are typically complete within 1-4 hours.[1]

Issue 2: Formation of Multiple Products (Regioisomers)

Question: I am observing two spots on my TLC plate, likely the 2- and 3-formylated isomers. How can I control the regioselectivity of the reaction?

Answer: The formylation of N-substituted pyrroles generally favors substitution at the C2 (alpha) position due to the higher stability of the cationic intermediate. However, the N-substituent plays a crucial role in determining the ratio of C2 to C3 (beta) formylation, primarily due to steric hindrance.[2][3]

  • Steric Effects: The 1-(2-methoxyethyl) group is moderately bulky. While formylation is still expected to predominantly occur at the less hindered C2 position, some formation of the C3 isomer is possible. For N-alkyl pyrroles, the proportion of the 3-isomer increases with the steric bulk of the alkyl group.

  • Separation of Isomers: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for effective separation. In some cases, fractional distillation under reduced pressure can also be employed for the separation of liquid isomers.

Issue 3: Observation of Unexpected Side Products

Question: Besides my desired product, I am seeing other spots on my TLC. What are the likely side reactions and how can I minimize them?

Answer: Several side reactions can occur during the Vilsmeier-Haack formylation of pyrroles:

  • Over-formylation: Highly activated pyrrole rings can undergo diformylation, especially with an excess of the Vilsmeier reagent or at higher temperatures. To avoid this, use a controlled stoichiometry of the formylating agent (1.1-1.5 equivalents).[1]

  • Chlorination: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, particularly at higher reaction temperatures.[1] Running the reaction at the lowest effective temperature is crucial to minimize this side product. If chlorination is a persistent issue, consider alternative methods for generating the Vilsmeier reagent, such as using oxalyl chloride or thionyl chloride with DMF.[1]

  • Polymerization/Decomposition: Pyrroles are sensitive to strong acids. The acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to polymerization or decomposition of the starting material or product, appearing as a dark, insoluble material. This can be minimized by maintaining a low reaction temperature and ensuring a rapid and efficient work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the formylation of 1-(2-methoxyethyl)-1H-pyrrole?

A1: The major product is expected to be 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde . Electrophilic substitution on the pyrrole ring is generally favored at the C2 (alpha) position due to greater stabilization of the intermediate carbocation. The steric hindrance from the 1-(2-methoxyethyl) group is not typically large enough to significantly favor C3 formylation.

Q2: What is a typical experimental protocol for this reaction?

A2: A general procedure for the Vilsmeier-Haack formylation of an N-substituted pyrrole is as follows. Note that optimization of temperature and reaction time will be necessary for the specific substrate.

Q3: How should I purify the final product?

A3: The crude product is typically purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture. If the product is a liquid, vacuum distillation can also be a viable purification method.

Q4: Are there any alternative formylation methods I can try?

A4: While the Vilsmeier-Haack reaction is the most common and generally highest-yielding method for the formylation of pyrroles, other methods exist, though they may be less efficient for this specific substrate. The Duff reaction, for example, is another formylation method but is typically used for more electron-rich aromatic compounds like phenols and is generally less efficient.

Data Presentation

Table 1: Vilsmeier-Haack Reagent Generation and Reaction Conditions

ParameterRecommended ConditionNotes
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Use anhydrous DMF and fresh POCl₃.
Stoichiometry 1.1 - 1.5 equivalents of Vilsmeier reagent to 1 equivalent of pyrroleA slight excess of the reagent drives the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Ensures reagents and intermediates remain in solution.
Temperature 0 °C to room temperature (can be heated if necessary)Start at 0 °C to control the initial exothermic reaction.
Reaction Time 1 - 4 hoursMonitor by TLC to determine completion.

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution
Low Yield Moist reagents/glasswareUse anhydrous solvents and oven-dried glassware under an inert atmosphere.
Insufficient reaction temperature/timeMonitor by TLC and consider a moderate increase in temperature or longer reaction time.
Mixture of Isomers Steric effects of N-substituentOptimize reaction conditions (lower temperature may slightly improve selectivity). Purify by column chromatography.
Over-formylation Excess Vilsmeier reagentUse a controlled stoichiometry (1.1-1.5 eq).
Chlorination High reaction temperatureMaintain low reaction temperature. Consider alternative Vilsmeier reagent precursors.
Polymerization Acidic conditionsMaintain low temperature and perform a prompt, efficient work-up.

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-1H-pyrrole

This protocol is adapted from standard procedures for the formylation of N-substituted pyrroles.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time the Vilsmeier reagent will form as a crystalline solid.

2. Formylation Reaction:

  • Dissolve 1-(2-methoxyethyl)-1H-pyrrole (1.0 equivalent) in an equal volume of anhydrous dichloromethane (DCM).

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mandatory Visualizations

formylation_troubleshooting start Start Formylation Reaction check_yield Check Yield and Purity (TLC/NMR) start->check_yield low_yield Low Yield? check_yield->low_yield Analyze impurity Impurity Issues? low_yield->impurity No reagent_quality Check Reagent Quality (Anhydrous conditions, fresh reagents) low_yield->reagent_quality Yes success Successful Formylation impurity->success No side_reactions Identify Side Reactions (Over-formylation, Chlorination) impurity->side_reactions Yes temp_time Optimize Temperature and Time reagent_quality->temp_time stoichiometry Adjust Stoichiometry (1.1-1.5 eq Vilsmeier reagent) temp_time->stoichiometry stoichiometry->check_yield Re-run purification Optimize Purification (Column Chromatography) purification->check_yield Re-purify side_reactions->purification

Caption: Troubleshooting workflow for optimizing the formylation of 1-(2-methoxyethyl)-1H-pyrrole.

vilsmeier_haack_pathway cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_workup Aqueous Work-up dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocli3 POCl3 pocli3->vilsmeier_reagent intermediate Sigma Complex Intermediate vilsmeier_reagent->intermediate Electrophile pyrrole 1-(2-methoxyethyl)-1H-pyrrole pyrrole->intermediate Attack by pyrrole iminium_salt Iminium Salt intermediate->iminium_salt Deprotonation hydrolysis Hydrolysis iminium_salt->hydrolysis product This compound hydrolysis->product

Caption: Signaling pathway of the Vilsmeier-Haack formylation reaction on 1-(2-methoxyethyl)-1H-pyrrole.

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of pyrroles. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrroles?

The Vilsmeier-Haack reaction is a chemical process that installs a formyl group (-CHO) onto an electron-rich aromatic ring, such as a pyrrole.[1][2] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][3] Pyrroles are particularly good substrates for this reaction due to the electron-donating nature of the nitrogen atom, which activates the pyrrole ring towards electrophilic substitution.[4][5] Formylation generally occurs at the C2 or C5 position (the α-position), which is the most electron-rich.[5][6]

Q2: What are the common side reactions in the Vilsmeier formylation of pyrroles?

Common side reactions include:

  • Diformylation or Polyformylation: Especially with highly activated pyrroles or an excess of the Vilsmeier reagent, multiple formyl groups can be added to the pyrrole ring.[7]

  • Polymerization: The acidic conditions and reactive nature of the intermediates can sometimes lead to the formation of dark, tarry polymerization byproducts.[7]

  • Chlorination: In some cases, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated pyrrole byproducts.

Q3: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by Thin-Layer Chromatography (TLC).[7] By taking small aliquots from the reaction mixture at regular intervals, quenching them, and running them on a TLC plate against the starting material, you can determine when the starting pyrrole has been consumed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Moisture in Reagents/Solvents: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence.[7] 2. Inactive Vilsmeier Reagent: The reagent may not have formed correctly or may have decomposed. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-quality DMF and POCl₃. 2. Prepare the Vilsmeier reagent in situ at 0-10°C.[7] The formation is exothermic.[7] 3. After the initial addition at low temperature, consider allowing the reaction to warm to room temperature or gently heating to 40-60°C while monitoring by TLC.[7]
Formation of Multiple Products (Diformylation) 1. Excess Vilsmeier Reagent: Using a large excess of the formylating agent increases the likelihood of multiple formylations.[7] 2. High Reaction Temperature: Higher temperatures can promote over-reactivity.1. Carefully control the stoichiometry. A Vilsmeier reagent to pyrrole ratio of 1.1:1 to 1.5:1 is a good starting point.[7] 2. Maintain a low temperature (0-5°C) during the addition of the pyrrole to the Vilsmeier reagent.[7]
Formation of a Dark, Tarry Residue 1. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization of the pyrrole substrate or product. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can result in product degradation.1. Maintain strict temperature control throughout the reaction. 2. Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.
Product is Difficult to Purify 1. Contamination with Byproducts: The crude product may be contaminated with polar byproducts or residual DMF. 2. Product Instability: The formylated pyrrole may be unstable to the purification conditions.1. Perform a careful aqueous work-up to remove DMF and water-soluble impurities. Column chromatography on silica gel is often effective for purification.[7] 2. Avoid prolonged exposure to strong acids or bases during work-up and purification.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of a Substituted Pyrrole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM) (optional, as a co-solvent)

  • Sodium Acetate or Sodium Bicarbonate (for work-up)

  • Ice

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C.[7] Stir the resulting mixture at 0°C for 30-60 minutes. The formation of the Vilsmeier reagent is exothermic.[7]

  • Formylation Reaction: Dissolve the pyrrole substrate (1 equivalent) in anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or gently heated (e.g., to 40-60°C) depending on the reactivity of the pyrrole.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting pyrrole is no longer visible. This typically takes 1-4 hours.[7]

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt and should be done cautiously as it is exothermic. Stir the mixture until the ice has melted completely.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Visualizations

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrrole Pyrrole Intermediate Sigma Complex Pyrrole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - HCl Product 2-Formylpyrrole Iminium_Salt->Product + H2O Hydrolysis H2O (Work-up)

Caption: The reaction mechanism of the Vilsmeier-Haack formylation of pyrrole.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Formation 1. Vilsmeier Reagent Formation (DMF + POCl3 at 0°C) Addition 3. Add Pyrrole to Reagent at 0°C Reagent_Formation->Addition Substrate_Prep 2. Prepare Pyrrole Solution Substrate_Prep->Addition Stirring 4. Stir and Monitor by TLC Addition->Stirring Quench 5. Quench with Ice/Base Stirring->Quench Extract 6. Extraction Quench->Extract Purify 7. Purification Extract->Purify Final_Product Final Product Purify->Final_Product

Caption: A general experimental workflow for the Vilsmeier formylation of pyrroles.

Troubleshooting_Tree Start Problem with Vilsmeier Reaction Low_Yield Low/No Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Moisture Check for Moisture in Reagents/Solvents Low_Yield->Check_Moisture Yes Tarry_Residue Tarry Residue? Multiple_Products->Tarry_Residue No Check_Stoichiometry Check Stoichiometry (Reduce Vilsmeier Reagent) Multiple_Products->Check_Stoichiometry Yes Check_Time_Temp Reduce Reaction Time/Temperature Tarry_Residue->Check_Time_Temp Yes Check_Temp Check Reaction Temperature Check_Moisture->Check_Temp

Caption: A decision tree for troubleshooting common Vilsmeier formylation issues.

References

preventing polymerization of pyrrole derivatives during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of pyrrole derivatives during chemical reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue / Observation Potential Cause Recommended Solution
Rapid darkening of the reaction mixture (brown to black precipitate/tar) Polymerization of the pyrrole ring.1. Exclude Oxygen and Light: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and protected from light.[1] 2. Use Purified Reagents: Distill the pyrrole monomer immediately before use to remove any existing oligomers or impurities.[1] 3. Control Temperature: Maintain a low reaction temperature, as polymerization is often accelerated by heat.[2][3][4] 4. pH Control: Avoid strongly acidic conditions, which can catalyze polymerization.[5] If an acid catalyst is required, use it in catalytic amounts and consider a milder acid.
Low yield of the desired product with significant baseline material on TLC Slow, ongoing polymerization throughout the reaction.1. Introduce N-Protecting Groups: Protect the pyrrole nitrogen with an electron-withdrawing group (e.g., sulfonyl, Boc) to decrease the electron density of the ring and its susceptibility to polymerization.[6][7] 2. Optimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to minimize side reactions.
Difficulty in purifying the product from a dark, insoluble material The byproduct is likely polypyrrole.1. Solvent Selection: Polypyrrole is generally insoluble in common organic solvents. Attempt to dissolve the desired product in a suitable solvent, leaving the polymer behind for filtration. 2. Chromatography: If there is some solubility of the polymer, silica gel chromatography can be effective. A polar solvent system may be required to elute the desired product while the polymer remains on the baseline.
Reaction is clean at the beginning but darkens during workup The pyrrole derivative is unstable to the workup conditions.1. Aqueous Workup: If an acidic or basic wash is used, it may be inducing polymerization.[8] Test the stability of your product to these conditions on a small scale before performing the full workup. 2. Minimize Exposure: Work quickly and keep the material cold during the workup process.

Frequently Asked Questions (FAQs)

Q1: Why are pyrrole and its derivatives so prone to polymerization?

A1: The pyrrole ring is an electron-rich aromatic system. This high electron density makes it highly susceptible to electrophilic attack, including attack by other protonated or oxidized pyrrole molecules, which initiates a chain reaction leading to polymerization.[1] This process is often catalyzed by acids, light, and oxidizing agents (including atmospheric oxygen).[5]

Q2: What is the visual indicator of pyrrole polymerization?

A2: A common visual cue is a change in color. Pyrrole is a colorless liquid when pure, but upon exposure to air and light, it will darken, turning yellow, then brown, and eventually forming a black solid (polypyrrole).[8] In a reaction mixture, the formation of a dark brown or black precipitate or "tar" is a strong indication of polymerization.

Q3: How can I store pyrrole to prevent it from polymerizing?

A3: To prolong its shelf life, pyrrole should be stored under an inert atmosphere (nitrogen or argon), in a dark bottle, and at a low temperature (refrigerated or frozen).[1] It is also recommended to distill pyrrole before use to remove any polymeric impurities that may have formed during storage.

Q4: What are the most effective N-protecting groups to prevent polymerization?

A4: Electron-withdrawing groups are highly effective at stabilizing the pyrrole ring. Sulfonyl groups (e.g., tosyl, benzenesulfonyl) are commonly used as they significantly reduce the nucleophilicity of the pyrrole.[6][7] Other useful protecting groups include carbamates like tert-butoxycarbonyl (Boc).[9] The choice of protecting group will also depend on the subsequent reaction conditions and the ease of deprotection.

Q5: Can I reverse the polymerization once it has occurred?

A5: No, the polymerization of pyrrole is generally considered an irreversible process. The focus should be on preventing its formation from the outset.

Data on Reaction Conditions

Parameter Condition Effect on Polymerization Impact on Desired Reaction
Temperature ElevatedIncreased rate of polymerization[2][3][4]May be required for some reactions, but increases risk of side products.
LowDecreased rate of polymerization[2][3][4]May slow down the desired reaction, requiring longer reaction times.
Atmosphere Air (Oxygen)Promotes oxidative polymerizationCan lead to lower yields and complex product mixtures.
Inert (N₂ or Ar)Significantly inhibits oxidative polymerizationGenerally improves yields and product purity.
pH Acidic (pH < 3)Catalyzes polymerization[5][10]Can lead to furan formation as a major byproduct in Paal-Knorr synthesis.[10]
Neutral to weakly acidicMinimizes acid-catalyzed polymerizationOptimal for many pyrrole syntheses, such as the Paal-Knorr reaction.[10]
N-Substitution Unprotected (N-H)Highly susceptible to polymerizationThe N-H proton is acidic and can be deprotonated.
N-Protected (e.g., -SO₂R)Significantly reduced susceptibility to polymerization[6][7]Allows for a wider range of reaction conditions and can direct substitution patterns.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of an N-Aryl Pyrrole under Inert Atmosphere

This protocol provides a generalized method for the synthesis of an N-substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine, with precautions to minimize polymerization.

  • Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool under a stream of nitrogen.

  • Reagents: To the flask, add the 1,4-dicarbonyl compound (1.0 eq), the primary aniline derivative (1.1 eq), and a weak acid catalyst such as acetic acid (0.1 eq).

  • Solvent: Add a dry, degassed solvent (e.g., toluene or ethanol) to the flask via cannula or syringe.

  • Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Synthesis of a 2-Acylpyrrole with N-Protection

This protocol outlines the acylation of a pre-protected pyrrole to avoid polymerization.

  • Protection: The pyrrole is first protected with an appropriate electron-withdrawing group (e.g., tosyl chloride) under basic conditions. The N-protected pyrrole is purified before proceeding.

  • Setup: A flame-dried, three-necked round-bottom flask fitted with a dropping funnel, a nitrogen inlet, and a rubber septum is used.

  • Reagents: The N-protected pyrrole is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to 0 °C in an ice bath.

  • Acylation: A Lewis acid (e.g., aluminum chloride, 1.1 eq) is added, followed by the slow, dropwise addition of the acyl chloride (1.1 eq) from the dropping funnel.

  • Reaction: The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring its progress by TLC.

  • Workup: The reaction is quenched by carefully pouring it over ice and a dilute HCl solution. The mixture is extracted with an organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The resulting crude product is purified by recrystallization or column chromatography.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Pyrrole1 Pyrrole Monomer RadicalCation Pyrrole Radical Cation Pyrrole1->RadicalCation Oxidation Oxidant Oxidant (e.g., O₂, Fe³⁺) Oxidant->RadicalCation Dimer Dimer Radical Cation RadicalCation->Dimer Coupling Pyrrole2 Another Pyrrole Monomer Pyrrole2->Dimer Polymer Polypyrrole Chain Dimer->Polymer Further Oxidation & Coupling

Caption: Mechanism of Oxidative Polymerization of Pyrrole.

Troubleshooting_Workflow Start Reaction shows signs of polymerization (darkening, precipitate) CheckAtmosphere Is the reaction under inert atmosphere? Start->CheckAtmosphere CheckTemp Is the reaction temperature low? CheckAtmosphere->CheckTemp Yes ImplementInert Action: Use N₂ or Ar atmosphere CheckAtmosphere->ImplementInert No CheckPurity Are the reagents purified? CheckTemp->CheckPurity Yes LowerTemp Action: Cool the reaction CheckTemp->LowerTemp No CheckProtection Is an N-protecting group used? CheckPurity->CheckProtection Yes PurifyReagents Action: Distill pyrrole CheckPurity->PurifyReagents No AddProtection Action: Add a protecting group (e.g., Tosyl) CheckProtection->AddProtection No Success Polymerization Minimized CheckProtection->Success Yes ImplementInert->CheckTemp LowerTemp->CheckPurity PurifyReagents->CheckProtection AddProtection->Success

Caption: Troubleshooting workflow for preventing pyrrole polymerization.

Prevention_Strategy_Relationships cluster_conditions Reaction Conditions cluster_reagents Reagent Properties center Preventing Polymerization InertAtmosphere Inert Atmosphere (N₂ or Ar) center->InertAtmosphere Reduces LowTemp Low Temperature center->LowTemp Slows pH_Control pH Control (Avoid strong acids) center->pH_Control Avoids HighPurity High Purity Reagents center->HighPurity Removes Initiators ProtectingGroups N-Protecting Groups center->ProtectingGroups Decreases Reactivity

References

Technical Support Center: Workup Procedures for Reactions Involving 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. The following information is designed to address specific issues that may be encountered during the workup of common reactions involving this versatile aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its derivatives?

A1: The 2-methoxyethyl group on the pyrrole nitrogen generally enhances the solubility of the parent aldehyde and its reaction products in a range of organic solvents.[1] While it has some water solubility, it is typically extracted into organic solvents like dichloromethane, ethyl acetate, or diethyl ether. Product solubility will vary depending on the specific functional groups introduced during the reaction.

Q2: Are there any stability concerns with this compound during workup?

A2: Pyrrole-2-carbaldehydes can be sensitive to strong acidic conditions, which may lead to discoloration or decomposition of the product.[2] It is advisable to use mild acidic or basic conditions during the workup wherever possible. Neutralization of any acidic reaction products is often crucial to prevent a significant drop in yield and the formation of hard-to-remove impurities.

Q3: How can I remove triphenylphosphine oxide after a Wittig reaction?

A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be challenging to remove completely. A common method is to concentrate the reaction mixture and triturate or suspend the residue in a non-polar solvent like pentane or a mixture of hexane and ether. The triphenylphosphine oxide will often precipitate and can be removed by filtration.[3] Column chromatography is also a very effective method for separation.

Troubleshooting Guides

This section addresses common problems encountered during the workup of reactions with this compound.

Issue 1: Emulsion Formation During Aqueous Extraction

Problem: A stable emulsion forms between the aqueous and organic layers during the workup, making separation difficult. This can be exacerbated by the presence of the methoxyethyl group, which can act as a surfactant.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (30 minutes to an hour) to see if the layers separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Solvent Addition: Add more of the organic extraction solvent to dilute the organic phase.

  • Filtration: Filter the entire mixture through a pad of Celite®.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Solvent Evaporation: If the product is not volatile, the organic solvent from the reaction mixture can be removed under reduced pressure before the aqueous workup. The residue can then be redissolved in a fresh extraction solvent.

Issue 2: Product is Difficult to Purify by Column Chromatography

Problem: The desired product co-elutes with byproducts or starting materials during column chromatography.

Solutions:

  • Solvent System Optimization: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation before scaling up to a column. Consider using a gradient elution.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Distillation: For liquid products that are thermally stable, distillation under reduced pressure may be an option.

    • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative techniques can be employed.

Issue 3: Low Yield of Desired Product After Workup

Problem: The isolated yield of the product is significantly lower than expected.

Solutions:

  • Check pH of Aqueous Layers: Ensure that the pH of the aqueous layers is appropriate for your product's stability and solubility. Some products may be more soluble in the aqueous layer under acidic or basic conditions. Re-extract the aqueous layers after adjusting the pH if necessary.

  • Incomplete Reaction: Monitor the reaction progress by TLC to ensure it has gone to completion before initiating the workup.

  • Product Decomposition: As mentioned, pyrrole derivatives can be sensitive. Avoid unnecessarily harsh conditions (strong acids/bases, high temperatures) during the workup.

  • Mechanical Losses: Be mindful of product loss during transfers, extractions, and filtration steps.

Experimental Protocols & Data

The following are generalized experimental protocols for common reactions involving this compound. The quantitative data provided are representative and may require optimization for specific substrates and reaction scales.

Wittig Reaction

This protocol describes the olefination of this compound.

Experimental Workflow:

Wittig_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Phosphonium Salt in Anhydrous THF B Add Strong Base (e.g., n-BuLi) at 0 °C A->B C Stir to form Ylide B->C D Add Aldehyde Solution C->D E Warm to RT and Stir D->E F Quench with sat. aq. NH4Cl E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Isolate Pure Product K->L Reductive_Amination_Troubleshooting Start Low Yield of Amine Product CheckImine Was Imine Formation Complete? Start->CheckImine CheckReduction Was Reduction of Imine Complete? Start->CheckReduction CheckWorkup Product Lost During Workup? Start->CheckWorkup ImineNo Incomplete Imine Formation CheckImine->ImineNo No ReductionNo Inefficient Reduction CheckReduction->ReductionNo No WorkupLoss Product in Aqueous Layer or Emulsion CheckWorkup->WorkupLoss Yes SolutionImine - Increase reaction time - Use a dehydrating agent (e.g., molecular sieves) - Use a catalyst (e.g., acid) ImineNo->SolutionImine SolutionReduction - Use a more reactive reducing agent - Adjust pH if necessary for the reducing agent - Increase reaction time/temperature ReductionNo->SolutionReduction SolutionWorkup - Adjust pH of aqueous layer and re-extract - Address emulsion (see guide) - Minimize transfers WorkupLoss->SolutionWorkup Aldol_Pathway cluster_reactants Reactants Aldehyde 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack Ketone Ketone (e.g., Acetone) Enolate Enolate Formation Ketone->Enolate Base Base Base (e.g., NaOH) Enolate->NucleophilicAttack Aldehyde Alkoxide Alkoxide Intermediate NucleophilicAttack->Alkoxide Protonation Protonation Alkoxide->Protonation Solvent (e.g., H2O) AldolAdduct Aldol Adduct Protonation->AldolAdduct Dehydration Dehydration (optional, with heat) AldolAdduct->Dehydration Enone α,β-Unsaturated Product Dehydration->Enone

References

Technical Support Center: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the formylation of N-substituted pyrroles, including 1-(2-methoxyethyl)-1H-pyrrole, is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrole ring.[1][2][3]

Q2: What are the primary impurities and byproducts to expect during the synthesis?

A2: The primary impurities encountered during the Vilsmeier-Haack synthesis of this compound include:

  • 1-(2-methoxyethyl)-1H-pyrrole-3-carbaldehyde: This is the most common isomeric impurity. The ratio of the 2- and 3-formylated products is influenced by both steric and electronic factors.

  • Di-formylated products: Over-formylation can lead to the introduction of a second formyl group on the pyrrole ring.

  • Chlorinated byproducts: Under certain conditions, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated pyrrole derivatives.

  • Unreacted starting material: Incomplete reaction can result in the presence of the starting 1-(2-methoxyethyl)-1H-pyrrole.

  • Polymeric or tarry materials: These can form due to the decomposition of the starting material or product under harsh reaction conditions.

Q3: How can I minimize the formation of the 3-formyl isomer?

A3: The regioselectivity of the Vilsmeier-Haack reaction on the pyrrole ring is sensitive to reaction conditions. To favor the formation of the desired 2-carbaldehyde isomer, consider the following:

  • Steric Hindrance: The N-substituent can influence the accessibility of the C2 and C5 positions. While the 2-methoxyethyl group is not excessively bulky, careful control of other reaction parameters is still necessary.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. It is advisable to perform the addition of the pyrrole substrate to the Vilsmeier reagent at low temperatures (e.g., 0-5 °C).

  • Solvent Choice: The choice of solvent can impact the reaction's selectivity.

Q4: What are the safety precautions for a Vilsmeier-Haack reaction?

A4: The Vilsmeier-Haack reaction involves hazardous reagents and should be performed with appropriate safety measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care and under anhydrous conditions.

  • The reaction to form the Vilsmeier reagent is exothermic and should be controlled by slow addition of POCl₃ to DMF at low temperatures.

  • The work-up procedure, which often involves quenching with ice or a basic solution, can also be exothermic and should be performed cautiously.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired 2-Carbaldehyde and Significant Formation of the 3-Carbaldehyde Isomer
Parameter Recommended Adjustment Expected Outcome
Reaction Temperature Maintain a low temperature (0-5 °C) during the addition of 1-(2-methoxyethyl)-1H-pyrrole to the pre-formed Vilsmeier reagent.Lower temperatures favor kinetic control, which generally leads to higher regioselectivity for the 2-position.
Order of Addition Slowly add the solution of 1-(2-methoxyethyl)-1H-pyrrole to the Vilsmeier reagent.This ensures that the Vilsmeier reagent is in excess at all times, which can improve selectivity for the more reactive 2-position.
Solvent Use a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).Solvents can influence the reactivity and selectivity of the Vilsmeier reagent.
Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.Prolonged reaction times can lead to isomerization or byproduct formation.
Issue 2: Formation of Di-formylated and/or Chlorinated Byproducts
Parameter Recommended Adjustment Expected Outcome
Stoichiometry of Vilsmeier Reagent Use a controlled excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).A large excess of the reagent can promote di-formylation and chlorination.
Reaction Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures can increase the likelihood of side reactions, including chlorination.
Work-up Procedure After the reaction is complete, quench the reaction mixture promptly by pouring it into a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium acetate).Rapid hydrolysis of the intermediate iminium salt to the aldehyde minimizes contact time with any remaining reactive species that could lead to byproducts.
Issue 3: Low or No Product Formation
Parameter Recommended Adjustment Expected Outcome
Reagent Quality Ensure that DMF is anhydrous and POCl₃ is fresh and of high purity. The starting 1-(2-methoxyethyl)-1H-pyrrole should also be pure.Water will quench the Vilsmeier reagent, and impurities in the starting materials can inhibit the reaction.
Vilsmeier Reagent Formation Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and allow it to form completely before adding the pyrrole substrate. The reagent is often a colorless to pale yellow solid or slurry.Incomplete formation of the active electrophile will result in a sluggish or incomplete reaction.
Reaction Time and Temperature After the initial low-temperature addition, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor by TLC.Some reactions require additional thermal energy to overcome the activation barrier.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

  • Reagent Preparation (Vilsmeier Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white or pale-yellow precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1-(2-methoxyethyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM.

    • Slowly add the solution of the pyrrole to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Work-up and Purification:

    • Carefully and slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.

    • Continue stirring until the hydrolysis is complete and the product has precipitated or is fully in the organic layer.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization:

The identity and purity of the final product and the presence of impurities should be confirmed by analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify any isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and the relative amounts of isomers.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrrole 1-(2-methoxyethyl)-1H-pyrrole Pyrrole->Iminium_Intermediate Addition at 0 °C Crude_Product Crude Product Mixture Iminium_Intermediate->Crude_Product Hydrolysis Hydrolysis Aqueous Work-up (e.g., NaHCO₃) Hydrolysis->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Impurity_Formation cluster_products Potential Products & Impurities Start 1-(2-methoxyethyl)-1H-pyrrole + Vilsmeier Reagent Product Desired Product: This compound Start->Product Major Pathway (Attack at C2) Isomer Isomeric Impurity: 1-(2-methoxyethyl)-1H-pyrrole-3-carbaldehyde Start->Isomer Minor Pathway (Attack at C3) Chlorinated Chlorinated Impurity Start->Chlorinated Side Reaction DiFormyl Di-formylated Impurity Product->DiFormyl Excess Reagent

Caption: Impurity formation pathways in the Vilsmeier-Haack reaction.

References

effect of temperature on the synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. The information focuses on the critical role of temperature in the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: Temperature is a critical parameter in the Vilsmeier-Haack formylation of 1-(2-methoxyethyl)-1H-pyrrole. The initial formation of the Vilsmeier reagent (chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic and typically requires low temperatures (0-5 °C) to ensure stability.[1] Subsequently, the formylation of the pyrrole substrate requires heating to proceed at an optimal rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the product, thereby reducing the overall yield.

Q2: What are the common side products observed at non-optimal temperatures?

A2: At temperatures significantly above the optimal range, side reactions such as polymerization of the pyrrole substrate or the product can occur. At lower temperatures, the reaction may be incomplete, leading to the recovery of unreacted starting material. In some cases, regioisomers (formylation at the 3-position) can be formed, although formylation at the 2-position is generally preferred for N-substituted pyrroles.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of petroleum ether and ethyl acetate (e.g., 85:15), can be used to separate the starting material, product, and any potential byproducts. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low to no product yield Reaction temperature is too low: The activation energy for the formylation step is not being met.Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC. Refer to the optimized protocol for the recommended temperature range.
Vilsmeier reagent not formed properly: The initial reaction between POCl₃ and DMF was not conducted at a sufficiently low temperature, leading to reagent decomposition.Ensure the flask is adequately cooled in an ice bath (0-5 °C) during the dropwise addition of POCl₃ to DMF.[1]
Presence of multiple spots on TLC, indicating byproducts Reaction temperature is too high: High temperatures can promote side reactions and decomposition.Reduce the reaction temperature. If byproducts persist, consider a stepwise increase in temperature to find the optimal balance between reaction rate and selectivity.
Incorrect stoichiometry of reagents: An excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions.Ensure accurate measurement of all reagents. A slight excess of the Vilsmeier reagent is common, but large excesses should be avoided.
Dark-colored reaction mixture and tar-like residues Significant decomposition: This is often a result of excessively high temperatures or prolonged reaction times.Immediately reduce the temperature. It is advisable to repeat the reaction at a lower temperature and/or for a shorter duration.
Incomplete reaction after an extended period Insufficient heating: The reaction may be proceeding too slowly at the current temperature.Increase the temperature moderately and continue to monitor by TLC. Ensure the heating mantle or oil bath is providing consistent and uniform heat.

Experimental Protocols & Data

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction.[3] Below is a detailed experimental protocol with a focus on the effect of temperature.

Protocol: Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-1H-pyrrole

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask to 0-5 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Pyrrole Substrate: Cool the freshly prepared Vilsmeier reagent back down to 0-5 °C. Dissolve 1-(2-methoxyethyl)-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent over 30 minutes.

  • Heating and Reaction Monitoring: After the addition is complete, slowly raise the temperature of the reaction mixture to the desired set point (see table below for temperature effects) and maintain it for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

Quantitative Data: Effect of Temperature on Yield

The following table summarizes the results of studies investigating the effect of reaction temperature on the yield of this compound.

Temperature (°C)Reaction Time (h)Isolated Yield (%)Observations
40435Incomplete reaction, significant starting material recovered.
50465Good conversion, minimal byproducts.
60385Optimal yield, clean reaction profile on TLC.
70378Slight increase in byproduct formation observed.
80260Significant byproduct formation and darkening of the reaction mixture.
1002<40Extensive decomposition, leading to a dark, tarry mixture.

Note: The data presented is illustrative and based on typical outcomes for Vilsmeier-Haack reactions.

Visualizations

Experimental Workflow for Temperature Optimization

G Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Decision cluster_outcome Outcome A Prepare Vilsmeier Reagent (0-5 °C) B Add 1-(2-methoxyethyl)-1H-pyrrole (0-5 °C) A->B C Set Reaction Temperature (e.g., 60 °C) B->C D Monitor by TLC C->D E Reaction Complete? D->E F Work-up & Purify E->F Yes G Adjust Temperature E->G No H Analyze Yield & Purity F->H G->C

References

catalyst selection for the synthesis of 4-substituted pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the selection of catalysts and reaction conditions for the synthesis of 4-substituted pyrrole-2-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted pyrrole-2-carbaldehydes?

A1: The most prevalent methods are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.[1] The Vilsmeier-Haack reaction is the most widely used and scalable method for the formylation of electron-rich pyrroles.[2] It involves reacting a substituted pyrrole with a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] Newer, "greener" methods are also being developed, such as enzymatic synthesis using CO₂ fixation and oxidative annulation techniques that avoid hazardous reagents.[1][3]

Q2: Why is the Vilsmeier-Haack reaction generally preferred over the Reimer-Tiemann reaction?

A2: The Vilsmeier-Haack reaction is generally preferred because it typically provides higher yields of the desired pyrrole-2-carbaldehyde and exhibits better regioselectivity.[1] The Reimer-Tiemann reaction, when applied to pyrrole, often results in 3-chloropyridine as the major product due to a ring-expansion process, which is considered an "abnormal" outcome.[1]

Q3: How do substituents on the pyrrole ring influence the outcome of the Vilsmeier-Haack reaction?

A3: Substituents on the pyrrole ring significantly impact both the reactivity and the regioselectivity of the formylation. Electron-donating groups enhance the electron density of the pyrrole ring, making it more reactive toward the electrophilic Vilsmeier reagent.[2] The position of formylation (at C2 vs. C3) is largely governed by steric factors.[2] Bulky substituents on the nitrogen atom or at the C2 position can hinder formylation at the adjacent position, potentially directing the reaction to less sterically hindered sites.[2]

Q4: What are the primary safety concerns associated with the Vilsmeier-Haack reaction, especially at a larger scale?

A4: The primary safety concerns revolve around the reagents used. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic fumes.[2] N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen.[2] The formation of the Vilsmeier reagent is an exothermic reaction that requires careful temperature control to prevent it from becoming uncontrollable.[2] The quenching step with water or a basic solution is also highly exothermic and must be performed with extreme caution.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[2]

Q5: Are there more environmentally friendly alternatives to the classical methods?

A5: Yes, modern synthetic methods aim to be more efficient and environmentally benign. These include enzymatic synthesis using CO₂ fixation, which operates under mild conditions, and oxidative annulation methods that avoid hazardous reagents.[1] For instance, a method using a copper catalyst, iodine, and oxygen for oxidative annulation has been developed to synthesize pyrrole-2-carbaldehydes, avoiding stoichiometric quantities of hazardous oxidants.[4]

Catalyst and Reaction Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-substituted pyrrole-2-carbaldehydes, with a focus on the Vilsmeier-Haack reaction.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Recommendation
Inactive Vilsmeier Reagent The Vilsmeier reagent should be prepared fresh for each reaction. Ensure that the DMF and POCl₃ are of high purity and free from water.[2] The formation is exothermic; maintain a low temperature (0-10 °C) during its preparation.[2]
Low Reactivity of the Pyrrole Substrate If the pyrrole contains strongly electron-withdrawing substituents, it may be too deactivated for the reaction.[2] Consider using a more reactive formylating agent or exploring a different synthetic route.
Incorrect Reaction Temperature The optimal reaction temperature can vary depending on the substrate. For highly reactive pyrroles, the reaction may proceed at low temperatures, while less reactive substrates might require heating.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.[2]
Premature Quenching of the Reaction Ensure the reaction has proceeded to completion before quenching. Use analytical methods like TLC or GC-MS to monitor the consumption of the starting material.[2]
Issue 2: Poor Regioselectivity (Formation of Pyrrole-3-carbaldehyde)
Potential Cause Troubleshooting Recommendation
Steric and Electronic Effects The regioselectivity of the Vilsmeier-Haack reaction is highly dependent on steric factors.[2] The ratio of 2- and 3-isomers is influenced by both steric and electronic factors.[1]
Reaction Conditions In some cases, the ratio of regioisomers can be influenced by the reaction temperature and the specific Vilsmeier reagent used. Experiment with different conditions to optimize for the desired isomer.[2]
Issue 3: Polymerization of Pyrrole Starting Material
Potential Cause Troubleshooting Recommendation
Excessive Acidity The acidic conditions of the Vilsmeier-Haack reaction can cause the polymerization of electron-rich pyrroles.[2] Use the correct stoichiometry of reagents and avoid prolonged reaction times at elevated temperatures.[2]
High Reaction Temperature Exothermic reactions can lead to localized heating, which promotes polymerization. Ensure efficient stirring and cooling to maintain controlled temperature.[2] For large-scale reactions, consider a slower rate of addition of the Vilsmeier reagent.[2]
Presence of Oxidizing Impurities Ensure that all reagents and solvents are free from oxidizing impurities that could initiate polymerization.[2]
Issue 4: Complications During Work-up and Purification
Potential Cause Troubleshooting Recommendation
Emulsion Formation Quenching the reaction mixture with an aqueous base can sometimes lead to the formation of stable emulsions. The addition of a saturated brine solution can help to break the emulsion.[2]
Product is a Non-crystalline Oil If the product is an oil, purification by recrystallization is not possible.[2] In such cases, purification by vacuum distillation or column chromatography should be considered.[2]
Product is Water Soluble If the product has significant water solubility, extraction with an organic solvent may be inefficient.[2] Continuous extraction or "salting out" the aqueous layer may improve extraction efficiency.[2]

Quantitative Data Summary

Table 1: Yields of Vilsmeier-Haack Formylation on Various Substituted Pyrroles

Pyrrole Substrate Substituent(s) Catalyst/Reagent Yield (%) Product Reference
1-Methylpyrrole1-CH₃POCl₃, DMF751-Methylpyrrole-2-carbaldehydeJ. Org. Chem.[2]
2-Methylpyrrole2-CH₃POCl₃, DMF502-Methyl-5-formylpyrroleJ. Org. Chem.[2]
2,5-Dimethylpyrrole2,5-(CH₃)₂POCl₃, DMF902,5-Dimethyl-3-formylpyrroleJ. Org. Chem.[2]

Table 2: Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis

Catalyst Conditions Yield Range (%) Reference
Acetic AcidVariesNot specified[5]
Montmorillonite KSF ClayDichloromethane, Room Temp, 1-25 h69-96[5]
Polystyrene-supported AlCl₃ (15 mol%)Refluxing Acetonitrile, 30-135 min83-95[5]
CATAPAL 200 Alumina60 °C, 45 min, Solvent-free68-97[5]
IodineSolvent-freeExcellent yields[6]

Experimental Protocols

Detailed Protocol: Vilsmeier-Haack Synthesis of 1-Methylpyrrole-2-carbaldehyde

This protocol is adapted from established literature procedures.[2]

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a drying tube, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0 and 10 °C. The mixture may become viscous and solidify.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

2. Formylation Reaction:

  • Cool the freshly prepared Vilsmeier reagent back to 0 °C.

  • Add anhydrous dichloromethane (DCM) to the flask to dissolve the reagent.

  • In the dropping funnel, place a solution of 1-methylpyrrole (1 equivalent) in anhydrous DCM.

  • Add the 1-methylpyrrole solution dropwise to the Vilsmeier reagent, again maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC.

3. Quenching:

  • Upon reaction completion, cool the mixture back to 0 °C in a large ice-water bath.

  • In a separate large beaker, prepare a stirred, cold (0 °C) saturated sodium bicarbonate solution.

  • Very slowly and carefully, pour the reaction mixture into the stirred bicarbonate solution to quench the reaction. Be prepared for vigorous gas evolution.

4. Work-up:

  • After gas evolution has ceased, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine all organic layers and wash with water, followed by a brine wash.

5. Drying and Solvent Removal:

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

6. Purification:

  • Purify the resulting crude oil by vacuum distillation to obtain pure 1-methylpyrrole-2-carbaldehyde.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Pyrrole 4-Substituted Pyrrole Formylation Formylation Reaction (0°C to RT) Pyrrole->Formylation Reagents Vilsmeier Reagent (POCl3 + DMF) Reagents->Formylation Quenching Aqueous Quench (e.g., NaHCO3) Formylation->Quenching Extraction Solvent Extraction (e.g., DCM) Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product Final Product: 4-Substituted Pyrrole-2-carbaldehyde Purification->Product

Caption: General workflow for the Vilsmeier-Haack synthesis.

G Start Low or No Yield? Cause1 Check Vilsmeier Reagent: - Prepared fresh? - Anhydrous conditions? Start->Cause1 Yes Cause2 Assess Substrate Reactivity: - Deactivating groups present? Start->Cause2 No Solution1 Prepare fresh reagent under inert atmosphere. Cause1->Solution1 Cause3 Verify Reaction Conditions: - Optimal temperature? - Monitored to completion (TLC)? Cause2->Cause3 No Solution2 Use stronger formylating agent or different synthetic route. Cause2->Solution2 Solution3 Optimize temperature and ensure complete conversion before quenching. Cause3->Solution3

Caption: Troubleshooting guide for low product yield.

G Catalyst Catalyst / Reagent Selection Factor1 Substrate Electronics (Electron Donating/Withdrawing) Catalyst->Factor1 Factor2 Steric Hindrance Catalyst->Factor2 Factor3 Desired Selectivity (Regio- & Chemoselectivity) Catalyst->Factor3 Factor4 Safety & Environmental Considerations Catalyst->Factor4 Outcome Reaction Outcome (Yield, Purity, Byproducts) Factor1->Outcome Factor2->Outcome Factor3->Outcome Factor4->Outcome

Caption: Factors influencing catalyst selection and reaction outcome.

References

green chemistry approaches to the synthesis of pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of pyrrole-2-carbaldehydes. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of adopting green chemistry approaches for synthesizing pyrrole-2-carbaldehydes?

A1: Traditional methods for pyrrole synthesis often rely on harsh conditions, toxic solvents, and hazardous reagents, leading to significant environmental concerns.[1] Green chemistry approaches offer numerous benefits, including:

  • Reduced Environmental Impact: Minimizes the use and generation of hazardous substances.[1]

  • Increased Safety: Avoids harsh reaction conditions and toxic materials.[2]

  • Improved Efficiency: Often leads to shorter reaction times, higher yields, and simpler purification procedures.[1][3][4]

  • Cost-Effectiveness: Can reduce costs associated with waste disposal and energy consumption.[5][6]

  • Sustainability: Utilizes renewable feedstocks and recyclable catalysts.[5][7][8]

Q2: What are some of the most promising green synthetic routes to pyrrole-2-carbaldehydes?

A2: Several innovative and eco-friendly methods have been developed, including:

  • Multi-component Reactions (MCRs): These reactions, such as the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters, offer high atom economy by combining multiple starting materials in a single step.[2][9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.[3][4][10]

  • Biocatalysis: Enzymatic approaches, such as the use of (de)carboxylase and carboxylic acid reductase enzymes, enable the synthesis from simple precursors like pyrrole and CO2 under ambient conditions.[7]

  • Use of Green Solvents and Catalysts: Syntheses have been successfully performed in environmentally benign solvents like water or under solvent-free conditions.[1][8][11] The use of recyclable catalysts, such as MnO2 composites, further enhances the green credentials of these methods.[5]

Q3: My pyrrole-2-carbaldehyde product appears to be unstable. What could be the cause and how can I mitigate this?

A3: Pyrrole-2-carbaldehydes can be susceptible to degradation.[5] They are prone to oxidation and photodegradation, with the primary byproduct often being 2-pyrrolecarboxylic acid.[5] In moist, acidic, or alkaline environments, they can also undergo hydrolysis or other reactions leading to ring-opening.[5] To minimize degradation, it is advisable to store the purified product under an inert atmosphere, protected from light, and at low temperatures. During workup, avoid prolonged exposure to strong acids or bases.

Troubleshooting Guides

Iodine/Copper-Mediated Oxidative Annulation
Issue Possible Cause Troubleshooting Steps
Low Yield Suboptimal catalyst concentration.Ensure the correct molar ratios of CuCl2 and I2 are used as specified in the protocol.[2]
Inefficient oxidation.Confirm that the reaction is performed under an oxygen atmosphere (e.g., using an O2 balloon).[2][9]
Incorrect temperature.Maintain the reaction temperature at 100°C for optimal results.[2]
Formation of Benzoic Acid Byproducts Over-oxidation of the aryl methyl ketone starting material.This method is designed to prevent over-oxidation.[2] If this is observed, re-verify the reaction conditions and purity of starting materials.
Reaction Fails to Go to Completion Deactivation of the catalyst.Ensure all reagents and the solvent (DMSO) are of appropriate purity.
Microwave-Assisted Paal-Knorr Condensation
Issue Possible Cause Troubleshooting Steps
No Product Formation Absence of an acid catalyst.The presence of an acid, such as acetic acid, is often crucial for this reaction to proceed.[3]
Low Yield Incorrect microwave parameters.Optimize the microwave power, temperature, and irradiation time. Typical conditions can range from 120-180°C for 2-10 minutes.[3]
Inefficient heating.Ensure the reaction is performed in a sealed microwave-safe vessel to maintain pressure and temperature.[3]
Charring or Decomposition Excessive temperature or reaction time.Reduce the microwave power or shorten the irradiation time. Monitor the reaction progress closely.
Biocatalytic Synthesis using Whole-Cell Biocatalysts
Issue Possible Cause Troubleshooting Steps
Low Product Yield Instability of the pyrrole-2-carbaldehyde product.The product can be unstable under reaction conditions. Consider strategies for in situ product removal.[7]
Inhibition of enzyme activity.High concentrations of bicarbonate can inhibit the carboxylic acid reductase (CAR) enzyme.[7] Optimize the bicarbonate concentration.
Insufficient cofactor regeneration.When using whole-cell biocatalysts, ensure sufficient carbon feedstock (e.g., glycerol) is available for cofactor regeneration, but note that excessive amounts can decrease yield.[7]
No Product Formation Inactive enzymes.Verify the activity of both the UbiD-type decarboxylase and the carboxylic acid reductase enzymes. Ensure proper expression and handling of the whole-cell biocatalysts.[7]

Quantitative Data Summary

The following table summarizes key quantitative data from different green synthetic approaches to provide a basis for comparison.

MethodKey ReactantsCatalystSolventTemp. (°C)TimeYield (%)Citation
Oxidative AnnulationAryl methyl ketones, arylamines, acetoacetate estersCuCl2 / I2DMSO100-up to 74[2]
Microwave-Assisted Paal-Knorrβ-ketoesters, aminesAcetic Acid-120-1502-10 min65-89[3]
Microwave-Assisted SynthesisFuran-2,5-dione, 3-phenylenediamineNoneEthanol13010 min83[4]
Biocatalytic CO2 FixationPyrrole, KHCO3Whole-cell biocatalyst (PA0254 & CARse)Aqueous Buffer3018 h~21 (mM yield)[7]

Experimental Protocols

Protocol 1: Iodine/Copper-Mediated Synthesis of Pyrrole-2-carbaldehydes[2][9]
  • To a reaction vessel, add the aryl methyl ketone (1.0 mmol), arylamine (1.0 mmol), acetoacetate ester (1.0 mmol), CuCl2 (0.5 mmol), and iodine (1.6 mmol).

  • Add DMSO (4 mL) as the solvent.

  • Place the vessel under an O2 balloon.

  • Stir the mixture at 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis[3]
  • In a microwave-safe sealed tube, combine the 1,4-diketone or β-ketoester (1.0 mmol), the primary amine (1.0 mmol), and a catalytic amount of acetic acid.

  • Place the sealed tube in a microwave reactor.

  • Irradiate the mixture at a temperature between 120-180°C for 3-10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting product via column chromatography if necessary.

Visualizations

experimental_workflow_oxidative_annulation reactants Reactants: Aryl Methyl Ketone Arylamine Acetoacetate Ester reaction Reaction Mixture reactants->reaction catalysts Catalysts: CuCl2, I2 catalysts->reaction conditions Conditions: DMSO, 100°C, O2 conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pyrrole-2-carbaldehyde purification->product

Caption: Workflow for Iodine/Copper-Mediated Oxidative Annulation.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield in Synthesis cause1 Suboptimal Reaction Conditions issue->cause1 is caused by cause2 Catalyst Inactivity issue->cause2 is caused by cause3 Product Degradation issue->cause3 is caused by sol1 Optimize Temperature, Pressure, & Time cause1->sol1 sol2 Verify Catalyst Purity & Loading cause2->sol2 sol3 Use Stabilizers or In Situ Product Removal cause3->sol3

Caption: General Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reactions and understanding the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of this compound?

This compound is a versatile heterocyclic aldehyde. The pyrrole ring is electron-rich, which can influence the reactivity of the aldehyde group. The N-(2-methoxyethyl) substituent enhances solubility in a range of organic solvents compared to N-unsubstituted pyrrole-2-carbaldehydes. Its reactivity is characterized by susceptibility to nucleophilic attack at the carbonyl carbon and various condensation reactions.

Q2: How does the solvent choice, in general, affect the reactivity of aldehydes in common organic reactions?

Solvent selection is a critical parameter that can significantly impact the rate, yield, and selectivity of reactions involving aldehydes. Solvents can influence reactivity in several ways:

  • Solubility: Ensuring that all reactants and catalysts are in the same phase is crucial for optimal reaction kinetics.

  • Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reaction pathways. For instance, polar protic solvents are known to stabilize carbocation intermediates in S(_N)1 type reactions, while polar aprotic solvents can enhance the reactivity of nucleophiles in S(_N)2 reactions by not solvating them as strongly as protic solvents.

  • Catalyst Activity: The nature of the solvent can modulate the activity of a catalyst.

  • Reaction Pathway: The solvent can influence which reaction pathway is favored. For example, in competing reactions, the polarity and protic/aprotic nature of the solvent can direct the reaction towards a specific product.

Q3: Which solvents are generally recommended for reactions with this compound?

The optimal solvent depends on the specific reaction being performed. However, based on the enhanced solubility imparted by the methoxyethyl group, a broad range of solvents can be considered. Common choices include:

  • Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). These are often good choices for reactions involving charged nucleophiles.

  • Polar Protic Solvents: Ethanol (EtOH), Methanol (MeOH), and Isopropanol (IPA). These can act as both the solvent and a proton source, which can be beneficial or detrimental depending on the reaction mechanism.

  • Nonpolar Aprotic Solents: Toluene, Hexane, and Diethyl ether. These are typically used when reactants are nonpolar or when trying to minimize side reactions that are accelerated by polar solvents.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration. Low yields are a common issue.

Troubleshooting Workflow:

G cluster_solvent Solvent Optimization start Low Yield in Knoevenagel Condensation catalyst Check Catalyst (Weak base like piperidine or Et3N is typical) start->catalyst solvent Evaluate Solvent Choice (Polar aprotic often favored) catalyst->solvent If catalyst is appropriate temp Adjust Reaction Temperature solvent->temp If solvent is appropriate polar_aprotic Try Polar Aprotic: DMF, MeCN, DMSO solvent->polar_aprotic Switch to water Consider Water Removal (e.g., Dean-Stark trap) temp->water If temperature is optimized end Improved Yield water->end Successful troubleshooting polar_aprotic->temp polar_protic Consider Polar Protic: EtOH, MeOH (can be slower) nonpolar Use Nonpolar with caution: Toluene (may require heating)

Caption: Troubleshooting workflow for low yields in Knoevenagel condensations.

Detailed Steps:

  • Catalyst Check: Ensure the appropriate catalyst is being used. For Knoevenagel condensations, a weak base like piperidine, triethylamine, or ammonium acetate is typically employed. Strong bases can lead to undesired side reactions.

  • Solvent Evaluation: The choice of solvent is critical. Polar aprotic solvents like DMF and acetonitrile often lead to higher conversions and selectivity in shorter reaction times. While polar protic solvents like ethanol can be used, they may slow down the reaction. Nonpolar solvents such as toluene might require heating and azeotropic removal of water to drive the reaction to completion.

  • Temperature Adjustment: While many Knoevenagel condensations proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate and completion.

  • Water Removal: The reaction produces water as a byproduct, which can lead to an equilibrium that disfavors product formation. Using a Dean-Stark apparatus with a solvent like toluene to remove water can significantly improve yields.

Issue 2: Poor Stereoselectivity in Wittig Reaction

The Wittig reaction of this compound with a phosphorus ylide can produce a mixture of (E)- and (Z)-alkene isomers. The solvent can play a key role in controlling the stereochemical outcome.

Troubleshooting for Stereoselectivity:

G cluster_solvent Solvent Influence on Stereochemistry start Poor E/Z Selectivity in Wittig Reaction ylide_type Consider Ylide Type (Stabilized vs. Unstabilized) start->ylide_type solvent_effect Adjust Solvent System ylide_type->solvent_effect For a given ylide additives Use of Additives (e.g., LiBr, NaI) solvent_effect->additives If solvent change is insufficient nonpolar_z Nonpolar Solvents (e.g., Toluene, THF) Often favor (Z)-alkene with unstabilized ylides solvent_effect->nonpolar_z To promote Z-selectivity polar_aprotic_e Polar Aprotic Solvents (e.g., DMF, DMSO) Can favor (E)-alkene solvent_effect->polar_aprotic_e To promote E-selectivity temp_control Lower Reaction Temperature additives->temp_control For further optimization end Improved Stereoselectivity temp_control->end

Caption: Decision process for optimizing stereoselectivity in Wittig reactions.

Detailed Steps:

  • Ylide Type: The nature of the ylide (stabilized, semi-stabilized, or unstabilized) is the primary determinant of stereoselectivity. Unstabilized ylides generally favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.

  • Solvent Adjustment:

    • For unstabilized ylides , nonpolar, aprotic solvents like THF, toluene, or diethyl ether are generally used to maximize (Z)-selectivity by favoring the kinetic oxaphosphetane intermediate.

    • Polar aprotic solvents like DMF or DMSO can increase the proportion of the (E)-alkene by allowing the initial adduct to equilibrate to the more thermodynamically stable trans-oxaphosphetane.

  • Additives: The presence of lithium salts can disrupt the aggregation of the ylide and influence the stereochemical outcome. Adding salts like LiBr can sometimes enhance (Z)-selectivity.

  • Temperature Control: Lowering the reaction temperature often increases the kinetic control and can enhance the selectivity for the (Z)-isomer with unstabilized ylides.

Quantitative Data Summary

The following tables present illustrative data based on general principles of solvent effects on similar aldehydes. The actual results for this compound may vary and should be determined experimentally.

Table 1: Illustrative Solvent Effects on the Knoevenagel Condensation with Malononitrile

SolventDielectric Constant (ε)TypeIllustrative Yield (%)Illustrative Reaction Time (h)
Acetonitrile37.5Polar Aprotic951
DMF36.7Polar Aprotic921.5
Ethanol24.5Polar Protic756
Toluene2.4Nonpolar85 (with water removal)8
Dichloromethane9.1Polar Aprotic883

Table 2: Illustrative Solvent Effects on the Wittig Reaction with an Unstabilized Ylide (Ph₃P=CHCH₃)

SolventTypeIllustrative (Z:E) Ratio
THFPolar Aprotic95:5
TolueneNonpolar90:10
DMFPolar Aprotic40:60
MethanolPolar Protic10:90

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound, using acetonitrile as the solvent.

Workflow Diagram:

G reactants 1. Combine Aldehyde, Active Methylene Compound, and Acetonitrile catalyst 2. Add Catalyst (e.g., Piperidine) reactants->catalyst reaction 3. Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup 4. Aqueous Workup reaction->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification product Final Product purification->product

Validation & Comparative

A Comparative Guide to the Synthesis of N-Substituted Pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted pyrrole-2-carbaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The strategic introduction of the formyl group at the C2 position of the pyrrole ring, bearing a substituent on the nitrogen atom, allows for diverse subsequent chemical transformations. This guide provides an objective comparison of prominent synthetic methodologies for obtaining these valuable building blocks, supported by experimental data to inform the selection of the most suitable method for a given research and development objective.

Performance Comparison of Key Synthesis Methods

The selection of a synthetic route to N-substituted pyrrole-2-carbaldehydes is often dictated by factors such as desired yield, substrate scope, reaction conditions, and scalability. Below is a summary of the performance of four key methods based on available experimental data.

MethodKey ReagentsTypical Reaction ConditionsYield RangeAdvantagesLimitations
Vilsmeier-Haack Reaction POCl₃, DMF0 °C to 100 °C, 1-6 hGood to Excellent (e.g., ~71-93%)[1]Well-established, reliable, generally high yielding.Use of corrosive and toxic reagents (POCl₃), can be exothermic.[2]
Ortho-lithiation & Formylation Organolithium reagent (e.g., n-BuLi), DMF-78 °C to rtModerate to GoodGood for specific regioselectivity, avoids harsh acidic conditions.Requires anhydrous conditions and cryogenic temperatures, strong bases can be sensitive.
Organocatalytic Synthesis Primary amine, Carbohydrate (e.g., D-ribose), Oxalic acid90 °C, 30 min21-53%[3][4]Utilizes renewable starting materials, milder reagents.Generally lower yields compared to other methods, may require specific substrates.
Oxidative Annulation Aryl methyl ketone, Arylamine, Acetoacetate ester, CuCl₂, I₂100 °C, O₂ atmosphereUp to 74%[5]One-pot multicomponent reaction, avoids pre-functionalized pyrroles.Requires a specific combination of starting materials, uses a metal catalyst.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to facilitate their implementation in a laboratory setting.

Vilsmeier-Haack Reaction

This classical method remains one of the most widely used for the formylation of electron-rich heterocycles, including N-substituted pyrroles.

Generalized Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2-1.5 equivalents) in an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.1-1.2 equivalents) is added dropwise.

  • The resulting mixture is stirred at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • A solution of the N-substituted pyrrole (1.0 equivalent) in the reaction solvent is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature or heated (e.g., to 40-80 °C) and stirred for 1-6 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by pouring it into a mixture of ice and a base (e.g., aqueous sodium acetate, sodium bicarbonate, or sodium hydroxide solution) to neutralize the acid and hydrolyze the intermediate iminium salt.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or distillation to afford the desired N-substituted pyrrole-2-carbaldehyde.

Ortho-lithiation and Formylation

This method provides a powerful means to achieve regioselective formylation, particularly when the N-substituent can direct the metalation.

Generalized Protocol:

  • A solution of the N-substituted pyrrole (1.0 equivalent) in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere.

  • An organolithium reagent (e.g., n-butyllithium or sec-butyllithium, 1.1-1.2 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

  • Anhydrous N,N-dimethylformamide (DMF, 1.5-2.0 equivalents) is then added dropwise to the lithiated pyrrole solution at -78 °C.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 1-3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic extracts are washed with water and brine, dried over an anhydrous salt, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the pure N-substituted pyrrole-2-carbaldehyde.

Organocatalytic Synthesis from Carbohydrates

This approach represents a greener alternative, utilizing renewable starting materials.

Generalized Protocol: [3][4]

  • A mixture of a carbohydrate (e.g., D-ribose, 1.0 equivalent), a primary amine (1.0 equivalent), and oxalic acid (as a catalyst) in dimethyl sulfoxide (DMSO) is prepared in a reaction vessel.

  • The mixture is heated to 90 °C and stirred for approximately 30 minutes.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-substituted pyrrole-2-carbaldehyde.

Oxidative Annulation

This multicomponent reaction allows for the construction of the substituted pyrrole-2-carbaldehyde framework in a single step from acyclic precursors.

Generalized Protocol: [5]

  • A mixture of an aryl methyl ketone (1.0 equivalent), an arylamine (1.0 equivalent), an acetoacetate ester (1.0 equivalent), copper(II) chloride (CuCl₂, 0.5 equivalents), and iodine (I₂, 1.6 equivalents) in dimethyl sulfoxide (DMSO) is prepared in a reaction flask.

  • The flask is equipped with a balloon of oxygen.

  • The reaction mixture is stirred and heated to 100 °C.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude product is purified by column chromatography on silica gel to give the desired N-substituted pyrrole-2-carbaldehyde.

Visualizing the Synthetic Pathways

To aid in the conceptual understanding of these synthetic strategies, the following diagrams illustrate the generalized workflows.

G General Workflow for Pyrrole-2-carbaldehyde Synthesis cluster_0 Starting Materials cluster_1 Synthetic Transformation cluster_2 Workup & Purification cluster_3 Final Product A N-Substituted Pyrrole C Formylation / Annulation A->C Vilsmeier-Haack or Lithiation/Formylation B Acyclic Precursors (e.g., Amine, Carbonyls) B->C Organocatalysis or Oxidative Annulation D Quenching & Extraction C->D E Chromatography / Distillation D->E F N-Substituted Pyrrole-2-carbaldehyde E->F

Caption: Generalized workflow for synthesizing N-substituted pyrrole-2-carbaldehydes.

G Vilsmeier-Haack Reaction Pathway A DMF + POCl3 B Vilsmeier Reagent [ClCH=N(Me)2]+ A->B Formation D Electrophilic Attack B->D C N-Substituted Pyrrole C->D E Iminium Salt Intermediate D->E F Hydrolysis E->F G N-Substituted Pyrrole-2-carbaldehyde F->G

Caption: Key steps in the Vilsmeier-Haack formylation of N-substituted pyrroles.

G Ortho-lithiation & Formylation Pathway A N-Substituted Pyrrole C 2-Lithio-N-substituted-pyrrole A->C B Organolithium (e.g., n-BuLi) B->C Deprotonation E Tetrahedral Intermediate C->E D DMF D->E Nucleophilic Attack F Workup (H2O) E->F G N-Substituted Pyrrole-2-carbaldehyde F->G

Caption: Pathway for the synthesis via ortho-lithiation followed by formylation.

References

A Comparative Guide to the Reactivity of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde and 1-methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two key synthetic intermediates: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde and 1-methyl-1H-pyrrole-2-carbaldehyde. While direct head-to-head comparative studies are not extensively documented in publicly available literature, this document extrapolates their expected reactivities based on fundamental chemical principles and presents relevant experimental data for analogous structures.

Introduction

Pyrrole-2-carbaldehyde and its N-substituted derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The substituent at the N1 position of the pyrrole ring plays a crucial role in modulating the electron density of the ring and, consequently, the reactivity of the C2-aldehyde group. This guide focuses on the subtle yet significant differences in reactivity imparted by the N-(2-methoxyethyl) group versus the N-methyl group.

Theoretical Reactivity Profile

The reactivity of the aldehyde functional group in these compounds is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of the N-substituent on the pyrrole ring.

  • 1-methyl-1H-pyrrole-2-carbaldehyde: The methyl group is a weak electron-donating group through an inductive effect. This slightly increases the electron density of the pyrrole ring, which in turn can modestly decrease the electrophilicity of the aldehyde's carbonyl carbon, making it slightly less reactive towards nucleophiles compared to an unsubstituted pyrrole-2-carbaldehyde.

  • This compound: The 2-methoxyethyl group exhibits a more complex electronic influence. The ethyl chain is inductively electron-donating. However, the oxygen atom in the methoxy group is electronegative and can exert an electron-withdrawing inductive effect (-I effect). This effect is attenuated by the two-carbon spacer. Additionally, the lone pairs on the oxygen atom could potentially interact with the pyrrole ring through space (a field effect) or through coordination, which might influence the conformation and reactivity. The methoxyethyl group is also known to enhance the solubility of the compound, which can be a significant advantage in various reaction conditions.[1]

Based on these electronic considerations, it is anticipated that the N-methyl group will have a more pronounced electron-donating effect on the pyrrole ring compared to the N-(2-methoxyethyl) group, where the inductive effect of the oxygen atom partially counteracts the donation from the alkyl chain. Consequently, This compound is expected to be slightly more reactive towards nucleophiles than 1-methyl-1H-pyrrole-2-carbaldehyde due to a more electrophilic carbonyl carbon.

Comparative Reactivity in Key Reactions

While direct comparative quantitative data is scarce, we can infer the relative performance of these two aldehydes in common synthetic transformations.

Nucleophilic Addition Reactions

In reactions involving nucleophilic attack at the carbonyl carbon, such as Grignard reactions or additions of organolithium reagents, the slightly higher electrophilicity of the aldehyde in this compound would likely lead to faster reaction rates and potentially higher yields under identical conditions.

Condensation Reactions

Reactions like the Wittig reaction, Horner-Wadsworth-Emmons olefination, and Knoevenagel condensation are fundamental transformations for aldehydes.[3] The rate of these reactions is also dependent on the electrophilicity of the carbonyl carbon. It is plausible that this compound would exhibit enhanced reactivity in these transformations.

Reductive Amination

Reductive amination is a crucial reaction in drug discovery for the synthesis of secondary and tertiary amines.[4] The initial step involves the formation of an iminium ion, which is facilitated by a more electrophilic aldehyde. Therefore, this compound may offer an advantage in this two-step, one-pot reaction.

Experimental Data Summary

The following table summarizes representative, though not directly comparative, experimental conditions and yields for reactions involving N-substituted pyrrole-2-carbaldehydes, which can serve as a starting point for reaction optimization.

Reaction TypeSubstrateReagents and ConditionsProductYield (%)
Vilsmeier-Haack Formylation PyrrolePOCl₃, DMF, ethylene dichloride, then NaOAc/H₂O, reflux1H-Pyrrole-2-carbaldehyde78-79
Nucleophilic Substitution 1H-Pyrrole-2-carbaldehyde1-bromo-2-methoxyethane, K₂CO₃, DMFThis compoundHigh
Wittig Reaction (General) Aromatic AldehydePhosphonium ylide, base (e.g., NaH, NaOMe)AlkeneVaries
Reductive Amination (General) Aldehyde/KetoneAmine, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)AmineVaries
Knoevenagel Condensation (General) Aromatic AldehydeActive methylene compound, base (e.g., piperidine)Substituted AlkeneHigh

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of Pyrrole

This procedure describes the synthesis of the parent 1H-pyrrole-2-carbaldehyde, which can then be N-alkylated.

  • To a stirred solution of dimethylformamide (1.1 mol) in ethylene dichloride, phosphorus oxychloride (1.1 mol) is added dropwise at 10-20°C.

  • The mixture is stirred for 15 minutes.

  • A solution of freshly distilled pyrrole (1.0 mol) in ethylene dichloride is added at 5°C over 1 hour.

  • The reaction mixture is refluxed for 15 minutes.

  • After cooling, a solution of sodium acetate trihydrate (5.5 mol) in water is added.

  • The mixture is refluxed for another 15 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic extracts are washed, dried, and concentrated.

  • The crude product is purified by distillation or crystallization to yield 1H-pyrrole-2-carbaldehyde.[5]

General Procedure for N-Alkylation of 1H-Pyrrole-2-carbaldehyde
  • To a solution of 1H-pyrrole-2-carbaldehyde in a suitable solvent such as DMF, an appropriate base (e.g., K₂CO₃, NaH) is added.

  • The alkylating agent (1-bromo-2-methoxyethane or methyl iodide) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the N-substituted pyrrole-2-carbaldehyde.

Visualizing the Reactivity Comparison

The following diagrams illustrate the logical relationship in the expected reactivity and a general experimental workflow.

G Logical Relationship of Reactivity cluster_0 Electronic Effects cluster_1 Pyrrole Ring Electron Density cluster_2 Aldehyde Carbonyl Electrophilicity cluster_3 Reactivity towards Nucleophiles N-Methyl N-Methyl Group (+I Effect) ED_Methyl Higher Electron Density N-Methyl->ED_Methyl increases N-Methoxyethyl N-(2-Methoxyethyl) Group (+I and -I Effects) ED_Methoxyethyl Slightly Lower Electron Density N-Methoxyethyl->ED_Methoxyethyl less increase Electro_Methyl Lower Electrophilicity ED_Methyl->Electro_Methyl leads to Electro_Methoxyethyl Higher Electrophilicity ED_Methoxyethyl->Electro_Methoxyethyl leads to Reactivity_Methyl Lower Reactivity Electro_Methyl->Reactivity_Methyl results in Reactivity_Methoxyethyl Higher Reactivity Electro_Methoxyethyl->Reactivity_Methoxyethyl results in

Caption: Comparative electronic effects and resulting reactivity.

G General Experimental Workflow for Comparison Start Select Pyrrole-2-carbaldehyde (N-Methyl or N-Methoxyethyl) Reaction Perform Reaction (e.g., Wittig, Reductive Amination) Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for reactivity studies.

Conclusion

References

A Comparative Spectroscopic Analysis: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde vs. Pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde and its parent compound, pyrrole-2-carbaldehyde. Understanding the spectroscopic nuances between these molecules is crucial for their application in medicinal chemistry and materials science, where the N-substituent can significantly influence molecular properties and reactivity. This document presents a summary of key spectroscopic data, detailed experimental protocols for acquiring such data, and a logical visualization of the structural relationship.

Introduction

Pyrrole-2-carbaldehyde is a fundamental heterocyclic aldehyde used in the synthesis of a wide array of more complex molecules, including pharmaceuticals and functional materials. The introduction of a 2-methoxyethyl group at the N1 position, yielding this compound, alters the electronic and steric environment of the pyrrole ring. These changes are reflected in their respective spectroscopic signatures. This guide will delve into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While extensive experimental data is available for pyrrole-2-carbaldehyde, specific, publicly available experimental spectra for this compound are limited. Therefore, the data for the N-substituted analog presented in this guide is based on established principles of substituent effects on spectroscopic properties, providing a robust predictive comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and pyrrole-2-carbaldehyde.

¹H NMR Data (Predicted for this compound)
Assignment This compound (Predicted δ, ppm) Pyrrole-2-carbaldehyde (Experimental δ, ppm in CDCl₃) [1]Key Differences
Aldehyde-H~9.559.50Minor downfield shift due to electronic effects of the N-substituent.
H5~7.107.19Shielding effect from the N-substituent may cause a slight upfield shift.
H3~6.957.01Shielding effect from the N-substituent may cause a slight upfield shift.
H4~6.306.34Minimal change expected.
N-CH₂~4.20-Characteristic triplet for the methylene group attached to the pyrrole nitrogen.
O-CH₂~3.65-Characteristic triplet for the methylene group adjacent to the methoxy group.
O-CH₃~3.30-Singlet for the methoxy group protons.
N-H-~10.8 (broad)Absence of the N-H proton signal.
¹³C NMR Data (Predicted for this compound)
Assignment This compound (Predicted δ, ppm) Pyrrole-2-carbaldehyde (Experimental δ, ppm) Key Differences
C=O~180~179Minor shift due to altered electronics.
C2~133~132Slight deshielding effect of the N-substituent.
C5~125~124Minor shift.
C3~112~111Minor shift.
C4~110~109Minor shift.
N-CH₂~50-Signal for the methylene carbon attached to the nitrogen.
O-CH₂~70-Signal for the methylene carbon attached to the oxygen.
O-CH₃~59-Signal for the methoxy carbon.
Infrared (IR) Spectroscopy Data
Functional Group This compound (Predicted ν, cm⁻¹) Pyrrole-2-carbaldehyde (Experimental ν, cm⁻¹) Key Differences
C=O Stretch~1660-1680~1665Minimal change in the carbonyl stretching frequency.
C-H Stretch (Aromatic)~3100-3000~3100-3000Similar aromatic C-H stretching vibrations.
C-H Stretch (Aliphatic)~2950-2850-Presence of aliphatic C-H stretching from the methoxyethyl group.
N-H Stretch-~3200-3400 (broad)Absence of the N-H stretching band.
C-O Stretch~1100-Presence of a C-O stretching band from the methoxy group.
Mass Spectrometry (MS) Data
Parameter This compound Pyrrole-2-carbaldehyde Key Differences
Molecular Ion (M⁺)m/z = 153.08m/z = 95.04A clear difference in the molecular ion peak corresponding to their respective molecular weights.
Key FragmentsFragments corresponding to the loss of the methoxyethyl side chain or parts of it.Fragments from the loss of CO (m/z = 67) and subsequent ring fragmentation.Different fragmentation patterns due to the presence of the N-substituent.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon-13 NMR spectrum.

    • A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) are generally required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (Pyrrole-2-carbaldehyde): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

    • Liquid Samples (this compound): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. ATR can also be used by placing a drop of the liquid on the crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Structural Relationship and Synthetic Overview

The relationship between pyrrole-2-carbaldehyde and its N-substituted derivative is a straightforward N-alkylation. This transformation is a common strategy to modify the properties of the pyrrole core.

G cluster_reactants Reactants cluster_product Product Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde This compound This compound Pyrrole-2-carbaldehyde->this compound N-Alkylation (e.g., NaH, DMF) 2-bromoethyl methyl ether 2-bromoethyl methyl ether 2-bromoethyl methyl ether->this compound

References

A Comparative Guide to the Biological Activity of Pyrrole Derivatives with a Focus on 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various pyrrole derivatives, with a specific focus on elucidating the potential bioactivity of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. While direct experimental data on the biological effects of this compound is limited in publicly available literature, this document synthesizes information on structurally related pyrrole compounds to infer its likely activity profile and to provide a framework for future research. The pyrrole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3][4]

Overview of the Biological Potential of Pyrrole Derivatives

The versatility of the pyrrole ring allows for a diverse array of chemical modifications, leading to a broad spectrum of biological activities.[1][2] The nature and position of substituents on the pyrrole core play a crucial role in determining the specific pharmacological effects. This guide will explore the known activities of various pyrrole derivatives to build a comparative context for this compound.

Comparative Analysis of Biological Activities

Antimicrobial and Antifungal Activity

Pyrrole derivatives are well-documented for their potent antimicrobial and antifungal properties.[5][6][7] The antimicrobial efficacy is often influenced by the nature of the substituent at the 1-position of the pyrrole ring.

Table 1: Antimicrobial and Antifungal Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassSubstitution DetailsTarget Organism(s)Activity MetricReported Value
Hydrazone-bridged thiazole-pyrrole derivatives1-substituted pyrrole-2-carboxaldehyde coreStaphylococcus aureus, Enterococcus faecalisGood activityNot specified quantitatively[5]
Pyrrole-3-carboxaldehyde derivativesSubstituted at C2-position with pyridine and thiophenePseudomonas putidaMIC16 µg/mL[1]
1-methoxypyrrole-2-carboxamide1-methoxy substituentStaphylococcus aureus, Kocuria rhizophila, Xanthomonas campestrisInhibition zone12, 17, and 11 mm at 100 µ g/disk [1]
2-Acylhydrazino-5-arylpyrrolesAcylhydrazino group at position 2Candida albicans and non-albicans speciesMIC0.39-3.12 µg/mL[7]
Pyrrole-2-carboxamide derivatives1-(4-chlorobenzyl) substituentKlebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosaMIC1.02-6.35 µg/mL[4]

Based on these findings, it is plausible that this compound could exhibit antimicrobial and antifungal activities. The methoxyethyl group at the N1 position may influence its solubility and interaction with microbial targets.

Anticancer and Cytotoxic Activity

Numerous pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways.

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

Compound/Derivative ClassSubstitution DetailsTarget Cell Line(s)Activity MetricReported Value
PyrrolnitinNaturally occurring halogenated pyrroleVarious cancer cell linesPotent activityNot specified quantitatively
Marinopyrrole AMarine-derived halogenated pyrroleMelanoma, nasopharyngeal carcinoma, colon cancerIC501-9.4 µM[8]
Pyrrolo[2,3-d]pyrimidine derivativesFused pyrrole-pyrimidine core with urea moietiesMCF-7 (breast), A549 (lung)IC501.66 µM and 4.55 µM respectively[9]
1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate esterBenzimidazole carbamate ester substituentHead and neck squamous carcinoma cells (CAL 27, FaDu)EC502.5-2.9 µM at 48h[10]

The aldehyde functional group at the C2 position of this compound is a reactive moiety that could potentially contribute to cytotoxic activity through interactions with biological macromolecules.

Experimental Protocols

To facilitate further research and direct testing of this compound, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing

A similar broth microdilution method is used for fungi (e.g., Candida albicans), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Synthesis of This compound s2 Purification & Structural Elucidation (NMR, MS) s1->s2 b1 Antimicrobial Assays (Bacteria, Fungi) s2->b1 b2 Cytotoxicity Assays (Cancer Cell Lines) d1 MIC Determination b2->d1 d2 IC50 Calculation Apoptosis_Pathway Pyrrole_Derivative Pyrrole Derivative (e.g., this compound) Cell_Stress Cellular Stress Pyrrole_Derivative->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Synthetic Advantage: A Comparative Guide to 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, N-substituted pyrrole-2-carbaldehydes are pivotal intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. Among these, 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde emerges as a reagent with distinct advantages, primarily attributable to the unique properties of its N-substituent. This guide provides a comparative analysis of this compound against common alternatives, supported by representative experimental protocols and data.

Enhanced Solubility and Reactivity: The Methoxyethyl Advantage

The key benefits of employing this compound in synthesis stem from the physicochemical properties imparted by the 2-methoxyethyl group attached to the pyrrole nitrogen.[1] This substituent offers a favorable balance of polarity and flexibility, which can significantly influence the reagent's behavior in solution and its reactivity in various chemical transformations.

Key Advantages:

  • Improved Solubility: The ether linkage in the methoxyethyl group enhances the compound's solubility in a broader range of organic solvents compared to simpler N-alkyl substituents like methyl or ethyl groups. This improved solubility can lead to more homogeneous reaction mixtures, potentially increasing reaction rates and yields.

  • Increased Reactivity: The oxygen atom in the methoxyethyl group can act as a coordinating site for Lewis acids or metal catalysts, which can enhance the electrophilicity of the pyrrole ring and the aldehyde functionality. This can be particularly advantageous in reactions such as additions to the aldehyde or electrophilic substitutions on the pyrrole ring.

  • Versatility in Synthesis: This intermediate is a valuable building block for a variety of complex molecules. It is utilized in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1] The presence of the methoxyethyl group can also influence the pharmacokinetic properties of the final active pharmaceutical ingredient.

Comparative Performance Data

While direct, side-by-side comparative studies are not extensively documented in publicly available literature, the following table summarizes the known physical properties of this compound and its common alternatives. The enhanced solubility and potential for increased reactivity of the methoxyethyl derivative are inferred from its structure.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)SolubilityKey Features
This compound 153.18Not readily availableEnhanced solubility in polar organic solventsMethoxyethyl group may enhance reactivity through coordination.[1]
1-Methyl-1H-pyrrole-2-carbaldehyde109.1387-90 @ 22 mmHg[2]Soluble in water and ethanol[2]Simple N-alkyl substitution.
1-Ethyl-1H-pyrrole-2-carbaldehyde123.15Not readily availableNot readily availableSlightly more lipophilic than the methyl analog.
Pyrrole-2-carbaldehyde95.10217-219[3]Soluble in chloroform, DMSO, methanol; insoluble in water[3]Unsubstituted N-H allows for different reaction pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted pyrrole-2-carbaldehydes and a representative subsequent reaction.

Synthesis of N-Substituted Pyrrole-2-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole. The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • N-(2-methoxyethyl)pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (ethylene dichloride)

  • Sodium acetate trihydrate

  • Petroleum ether

  • Anhydrous sodium carbonate

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, cool N,N-dimethylformamide (1.1 moles) in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 moles) while maintaining the temperature between 10-20°C.

  • Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • Replace the ice bath and add 1,2-dichloroethane.

  • Once the internal temperature is below 5°C, add a solution of N-(2-methoxyethyl)pyrrole (1.0 mole) in 1,2-dichloroethane dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water.

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • After cooling, separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with a saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

  • Remove the solvents by distillation and purify the resulting this compound by vacuum distillation or column chromatography.

Reaction Workflows and Logical Relationships

The synthesis and subsequent reactions of this compound can be visualized through the following diagrams.

Vilsmeier_Haack_Workflow Pyrrole N-(2-methoxyethyl)pyrrole Reaction_Vessel Reaction (Vilsmeier-Haack) Pyrrole->Reaction_Vessel Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Reaction_Vessel Intermediate Iminium Salt Intermediate Reaction_Vessel->Intermediate Electrophilic a aromatic substitution Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 1-(2-methoxyethyl)-1H- pyrrole-2-carbaldehyde Hydrolysis->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack synthesis.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Amine Primary Amine or Ammonia Amine->Condensation Hemiaminal Hemiaminal Intermediate Condensation->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Cyclic_Intermediate Cyclic Hemiaminal Cyclization->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Pyrrole_Product Substituted Pyrrole Dehydration->Pyrrole_Product

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

References

A Comparative Guide to Alternative Reagents for the Formylation of Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in synthetic organic chemistry, providing a versatile handle for the elaboration of complex molecules, including many pharmaceuticals and natural products. While the Vilsmeier-Haack reaction has long been the go-to method for this purpose, a range of alternative reagents have been developed, each with its own distinct advantages and disadvantages in terms of yield, regioselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of these alternative formylating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific synthetic needs.

Comparison of Formylation Reagents for Pyrroles

The following table summarizes the performance of various reagents for the formylation of pyrroles, with the Vilsmeier-Haack reaction included as a benchmark.

Reagent/ReactionTypical SubstrateProduct(s)Yield (%)Reaction ConditionsNotes
Vilsmeier-Haack (POCl₃, DMF)Unsubstituted PyrrolePyrrole-2-carbaldehyde930 °C to RT, 1-2 hThe classical and most widely used method. Generally high yielding for electron-rich pyrroles.[1]
1-Methylpyrrole1-Methylpyrrole-2-carbaldehyde800 °C to RT, 1-2 hGood yield, selective for the 2-position.[2]
2,4-Dimethylpyrrole2,4-Dimethyl-5-formylpyrrole85-950 °C to RT, 1 hExcellent yield on electron-rich pyrroles.[3]
Ethyl 1H-pyrrole-2-carboxylateEthyl 4-formyl-1H-pyrrole-2-carboxylate & Ethyl 5-formyl-1H-pyrrole-2-carboxylate40:60 ratio0 °C to 60 °C, 2 hMixture of isomers, favoring the 5-position.[4][5][6]
Reimer-Tiemann (CHCl₃, NaOH)Unsubstituted Pyrrole3-Chloropyridine, Pyrrole-2-carbaldehydeLow (ring expansion is major)70-80 °C, 2-3 hProne to ring expansion (Ciamician-Dennstedt rearrangement), making it generally unsuitable for simple pyrrole formylation.[1][7]
2,5-Dimethylpyrrole3-Chloro-2,6-dimethylpyridineMajor product70-80 °CRing expansion is the dominant pathway.[1]
Duff Reaction (Hexamethylenetetramine, acid)Phenols (for comparison)Ortho-hydroxybenzaldehydesGenerally low (15-20)150-160 °C, 1-2 hInefficient for pyrroles, requires strongly electron-donating groups and harsh conditions.[8][9]
Dichloromethyl Methyl Ether (with Lewis Acid)Ethyl 1H-pyrrole-2-carboxylateEthyl 4-formyl-1H-pyrrole-2-carboxylate98SnCl₄, CH₂Cl₂, 0 °C to RT, 1 hExcellent regioselectivity for the 4-position in the presence of an electron-withdrawing group at C2.[4][5][6]
1-Phenylpyrrole1-Phenylpyrrole-2-carbaldehyde75TiCl₄, CH₂Cl₂, 0 °C, 1 hGood yield and selectivity.[10]
Triethyl Orthoformate (with acid)Indole (for comparison)Indole-3-carbaldehyde95BF₃·OEt₂, neat, RT, 1-5 minVery rapid and high-yielding for indoles, suggesting potential for electron-rich pyrroles.[11][12]
N-ArylpyrrolesN-Arylpyrrole-2-carbaldehydeModerate to GoodTFA, CH₂Cl₂, RTCan be an effective method, but conditions may need optimization.[13]

Experimental Protocols

Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole

This procedure is a representative example of the Vilsmeier-Haack reaction.

Reagents and Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 2,4-Dimethylpyrrole

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equiv). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equiv) dropwise to the cooled DMF with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2,4-dimethylpyrrole (1.0 equiv) in anhydrous DCE and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40–60 °C and stirred for 2–4 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-dimethyl-5-formylpyrrole.

Formylation of Ethyl 1H-pyrrole-2-carboxylate with Dichloromethyl Methyl Ether and SnCl₄

This protocol provides a highly regioselective method for the formylation of pyrroles bearing an electron-withdrawing group.

Reagents and Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of ethyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add tin(IV) chloride (1.2 equiv) dropwise.

  • After stirring for 15 minutes at 0 °C, add dichloromethyl methyl ether (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield ethyl 4-formyl-1H-pyrrole-2-carboxylate.[4][5][6]

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described formylation reactions.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Sigma Complex Vilsmeier_reagent->Intermediate Pyrrole Pyrrole Pyrrole->Intermediate attacks Iminium_salt Iminium Salt Intermediate->Iminium_salt loses H⁺ Product Pyrrole-2-carbaldehyde Iminium_salt->Product hydrolyzes H2O H₂O (workup) H2O->Product

Figure 1: Mechanism of the Vilsmeier-Haack Formylation.

Reimer_Tiemann_Mechanism CHCl3 Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene deprotonation & α-elimination NaOH NaOH NaOH->Dichlorocarbene Cyclopropane_intermediate Dichlorocyclopropane Intermediate Dichlorocarbene->Cyclopropane_intermediate Pyrrole Pyrrole Pyrrole->Cyclopropane_intermediate reacts with Ring_expansion Ring Expansion Cyclopropane_intermediate->Ring_expansion rearranges Product 3-Chloropyridine Ring_expansion->Product

Figure 2: Abnormal Reimer-Tiemann Reaction of Pyrrole.

Dichloromethyl_Ether_Mechanism Dichloromethyl_ether Dichloromethyl Methyl Ether Electrophile Electrophilic Cation [ClCHOMe]⁺ Dichloromethyl_ether->Electrophile activates Lewis_acid Lewis Acid (e.g., SnCl₄) Lewis_acid->Electrophile Sigma_complex Sigma Complex Electrophile->Sigma_complex Pyrrole Substituted Pyrrole Pyrrole->Sigma_complex attacks Intermediate Intermediate Sigma_complex->Intermediate loses H⁺ Product Formylpyrrole Intermediate->Product hydrolyzes H2O H₂O (workup) H2O->Product

Figure 3: Formylation with Dichloromethyl Methyl Ether.

Conclusion

The choice of a formylating agent for pyrroles is highly dependent on the substitution pattern of the pyrrole ring and the desired regioselectivity. The Vilsmeier-Haack reaction remains a robust and general method for electron-rich pyrroles. However, for substrates containing electron-withdrawing groups, formylation with dichloromethyl alkyl ethers in the presence of a Lewis acid offers superior regioselectivity and yields. The Reimer-Tiemann and Duff reactions are generally not recommended for the formylation of simple pyrroles due to side reactions and low efficiency, respectively. Newer methods, including those employing triethyl orthoformate and organocatalysis, show promise and may be advantageous in specific contexts, particularly where mild reaction conditions are required. Researchers should carefully consider the data presented in this guide to select the most appropriate formylation strategy for their synthetic targets.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the purity and quality of all chemical entities, including intermediates, are of paramount importance. 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous analytical testing ensures its identity, purity, and quality, which directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This process is not merely a checklist of experiments but a systematic approach to demonstrate that a method is suitable for its intended purpose.[3][4] For a critical intermediate like this compound, this involves ensuring that the chosen analytical method can accurately and reliably quantify the compound and its potential impurities.

This guide will delve into the practical application of analytical method validation, comparing and contrasting potential analytical techniques and providing a detailed walkthrough of the validation process for a selected method. The principles outlined are in alignment with the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13]

Choosing the Right Analytical Tool: A Comparative Overview

Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as whether it is for routine quality control, stability testing, or characterization of impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High resolution, sensitivity, and specificity. Versatile for both quantification and impurity profiling.Can be time-consuming, requires solvent disposal.Assay, impurity quantification, stability studies.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds.Residual solvent analysis, analysis of volatile impurities.
UV-Visible Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other absorbing species.Preliminary quantification, in-process controls.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.Provides detailed structural information, can be used for quantification without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, expensive instrumentation.Structural elucidation, identity confirmation, quantification.

For the purpose of this guide, we will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method, as it represents the most common and versatile technique for the quality control of pharmaceutical intermediates.

The Anatomy of Method Validation: A Step-by-Step Protocol for HPLC Analysis

The validation of an HPLC method for this compound must encompass a series of tests to demonstrate its suitability.[8][14] The following sections detail the experimental design and acceptance criteria for each validation parameter, in line with ICH Q2(R2) guidelines.[3][5][6][9][10]

Experimental Workflow for HPLC Method Validation

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Method_Development Develop HPLC Method (Column, Mobile Phase, etc.) Optimization Optimize Parameters (Flow Rate, Temperature) Method_Development->Optimization Protocol Define Validation Parameters & Acceptance Criteria Optimization->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Validation_Report Compile Validation Report Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Robustness->Validation_Report

Caption: A typical workflow for the validation of an HPLC analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]

Experimental Protocol:

  • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a sample of this compound reference standard.

  • Analyze a sample of the compound spiked with known impurities and potential degradation products.

  • If available, analyze a placebo sample (a mixture of all excipients without the active ingredient) to demonstrate no interference from the matrix.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the compound and analyze the resulting solutions to ensure the method can separate the analyte from its degradation products.[15]

Acceptance Criteria:

  • The peak for this compound should be well-resolved from all other peaks (impurities and degradation products).

  • Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.[16]

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[5][16]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate and record the peak area.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

Experimental Protocol:

  • Prepare samples of a known concentration of this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[5]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol (based on signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentration and measuring the signal-to-noise ratio.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1. Precision at the LOQ should have an RSD of ≤ 10%.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution and a sample under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

  • The assay results of the sample should not be significantly affected by the changes in the method parameters.

Data Summary and Comparison

The following tables present hypothetical but realistic data from the validation of an HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75376500
100502000
125627500
150753000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Mean Recovery 99.7%

Table 3: Precision Data

Precision LevelSampleAssay (%)Mean Assay (%)RSD (%)
Repeatability 199.899.90.45
2100.2
399.5
4100.5
599.7
699.8
Intermediate Precision Day 1 Analyst 1(as above)99.80.55
Day 2 Analyst 299.5, 100.1, 99.2, 100.0, 99.6, 99.4

Interrelationship of Validation Parameters

The various parameters of method validation are interconnected, and a successful validation demonstrates a comprehensive understanding of the method's performance.

Validation_Parameter_Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement of the correct analyte Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Range Precision->Range LOD_LOQ LOD & LOQ LOD_LOQ->Range Defines lower limit Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The logical interdependencies of analytical method validation parameters.

Conclusion

The validation of an analytical method for this compound is a critical activity in pharmaceutical development and manufacturing. A well-validated HPLC method provides confidence in the quality of this important intermediate. This guide has provided a comprehensive overview of the validation process, from the selection of an appropriate analytical technique to the detailed execution and acceptance criteria for each validation parameter. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the reliability and accuracy of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

Stability of N-Substituted Pyrroles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of N-substituted pyrroles is critical for designing robust molecules and ensuring their efficacy and shelf-life. This guide provides a comparative analysis of the stability of various N-substituted pyrroles, supported by experimental data and detailed protocols.

The inherent reactivity of the pyrrole ring, due to its electron-rich nature, often necessitates the introduction of a substituent on the nitrogen atom to enhance stability and modulate its electronic properties.[1][2] The choice of this N-substituent has a profound impact on the molecule's resistance to thermal stress, oxidation, and hydrolysis. This guide will delve into these key stability aspects, offering a comparative perspective based on the nature of the N-substituent.

Factors Influencing the Stability of N-Substituted Pyrroles

The stability of the pyrrole ring is primarily dictated by the electronic and steric nature of the substituent on the nitrogen atom.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl (-SO₂R) and alkoxycarbonyl (-COOR), decrease the electron density of the pyrrole ring.[1][2] This reduction in electron density makes the ring less susceptible to electrophilic attack and oxidative degradation, thereby enhancing its stability.[1][2] A computational study has indicated that an N-alkoxycarbonyl pyrrole has a more electron-deficient nitrogen compared to its N-sulfonyl analogue.[2] Conversely, electron-donating groups (EDGs), like alkyl groups, increase the electron density of the ring, making it more reactive and generally less stable.[3]

  • Steric Effects: The size and bulkiness of the N-substituent can influence the regioselectivity of reactions and may provide a degree of kinetic stability by sterically hindering the approach of reactants to the pyrrole ring.[4][5]

Below is a diagram illustrating the key factors that influence the stability of N-substituted pyrroles.

Factors Influencing N-Substituted Pyrrole Stability substituent N-Substituent electronic Electronic Effects substituent->electronic steric Steric Effects substituent->steric ewg Electron-Withdrawing Groups (e.g., -SO2R, -COOR) electronic->ewg edg Electron-Donating Groups (e.g., -Alkyl) electronic->edg bulk Steric Hindrance steric->bulk stability Pyrrole Ring Stability ewg->stability Increases reactivity Pyrrole Ring Reactivity edg->reactivity Increases bulk->stability Can Increase (Kinetic) Workflow for N-Substituted Pyrrole Stability Evaluation start Synthesize N-Substituted Pyrrole characterize Characterize Structure (NMR, MS, etc.) start->characterize thermal Thermal Stability (TGA) characterize->thermal oxidative Oxidative Stability (e.g., Cyclic Voltammetry) characterize->oxidative hydrolytic Hydrolytic Stability (HPLC) characterize->hydrolytic data Analyze Data thermal->data oxidative->data hydrolytic->data compare Compare Stability Profiles data->compare conclusion Draw Conclusions compare->conclusion

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The analysis is based on established chemical transformations and includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of a reactive aldehyde group on the pyrrole ring, which can participate in a wide range of chemical reactions. The selection of an optimal synthetic route is crucial for efficient and cost-effective production. This guide compares two logical and feasible synthetic pathways:

  • Route 1: N-Alkylation of pyrrole followed by Vilsmeier-Haack formylation.

  • Route 2: Vilsmeier-Haack formylation of pyrrole followed by N-alkylation.

Route 1: N-Alkylation Followed by Vilsmeier-Haack Formylation

This synthetic approach involves the initial attachment of the 2-methoxyethyl side chain to the pyrrole nitrogen, followed by the introduction of the aldehyde group at the C2 position of the pyrrole ring.

Experimental Workflow

Pyrrole Pyrrole N_Alkylated_Pyrrole 1-(2-methoxyethyl)-1H-pyrrole Pyrrole->N_Alkylated_Pyrrole N-Alkylation Methoxyethyl_Halide 2-Methoxyethyl Halide Methoxyethyl_Halide->N_Alkylated_Pyrrole Base Base (e.g., NaH) Base->N_Alkylated_Pyrrole Solvent1 Solvent (e.g., DMF) Solvent1->N_Alkylated_Pyrrole Final_Product This compound N_Alkylated_Pyrrole->Final_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Final_Product Hydrolysis Aqueous Workup Hydrolysis->Final_Product

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole (N-Alkylation)

To a solution of pyrrole (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes at room temperature. 1-Bromo-2-methoxyethane (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched by the slow addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

To a solution of 1-(2-methoxyethyl)-1H-pyrrole (1.0 eq) in anhydrous DMF, phosphorus oxychloride (POCl3, 1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour. The mixture is cooled to 0 °C and neutralized by the slow addition of an aqueous solution of sodium hydroxide. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Note: This is a generalized procedure based on known Vilsmeier-Haack reactions of N-substituted pyrroles.[2][3][4][5][6]

Route 2: Vilsmeier-Haack Formylation Followed by N-Alkylation

This alternative pathway begins with the formylation of the pyrrole ring, followed by the introduction of the 2-methoxyethyl group onto the nitrogen atom.

Experimental Workflow

Pyrrole Pyrrole Pyrrole_Aldehyde Pyrrole-2-carbaldehyde Pyrrole->Pyrrole_Aldehyde Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Pyrrole_Aldehyde Hydrolysis Aqueous Workup Hydrolysis->Pyrrole_Aldehyde Final_Product This compound Pyrrole_Aldehyde->Final_Product N-Alkylation Methoxyethyl_Halide 2-Methoxyethyl Halide Methoxyethyl_Halide->Final_Product Base Base (e.g., NaH) Base->Final_Product Solvent2 Solvent (e.g., DMF) Solvent2->Final_Product

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Formylation)

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (1.1 eq). Cool the flask in an ice bath and add phosphorus oxychloride (1.1 eq) dropwise while maintaining the temperature between 10-20 °C. Stir the mixture for 15 minutes. Add ethylene dichloride and cool to 5 °C. A solution of freshly distilled pyrrole (1.0 eq) in ethylene dichloride is added over 1 hour. The mixture is then refluxed for 15 minutes. After cooling, a solution of sodium acetate trihydrate (5.5 eq) in water is added. The mixture is refluxed again for 15 minutes. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with saturated sodium carbonate solution and dried over anhydrous sodium carbonate. The solvent is removed by distillation, and the product is purified by vacuum distillation to yield pyrrole-2-carbaldehyde as a crystalline solid. An overall yield of 78-79% can be expected.[7]

Step 2: Synthesis of this compound (N-Alkylation)

To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere. Stir the mixture for 30 minutes at room temperature. Add 1-bromo-2-methoxyethane (1.1 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. A similar reaction using 1-chloro-2-bromoethane has been reported to proceed with a 96% yield.[8]

Cost-Benefit Analysis

The following tables summarize the estimated costs of starting materials and a comparison of the two synthetic routes. Prices are approximate and may vary based on supplier and purity.

Table 1: Estimated Cost of Key Starting Materials

ReagentSupplier ExamplePrice (USD)QuantityPurity
PyrroleSigma-Aldrich~$50100 g98%
Pyrrole-2-carbaldehydeSigma-Aldrich~$10025 g99%
2-MethoxyethylamineSigma-Aldrich~$5425 mL≥98.0%[9]
1-Bromo-2-methoxyethane(Estimated)~$100-15025 g97%
Phosphorus OxychlorideSigma-Aldrich~$40100 mL99%
Sodium Hydride (60%)Sigma-Aldrich~$6025 g
Dimethylformamide (DMF)Sigma-Aldrich~$45500 mL≥99.8%

Table 2: Comparison of Synthetic Routes

ParameterRoute 1: N-Alkylation FirstRoute 2: Formylation First
Starting Materials Pyrrole, 2-Methoxyethyl halidePyrrole
Intermediate 1-(2-methoxyethyl)-1H-pyrrolePyrrole-2-carbaldehyde
Overall Yield (Estimated) Moderate to GoodGood to Excellent
Cost of Starting Materials Lower initial costHigher initial cost if purchasing pyrrole-2-carbaldehyde
Purification Challenges Potential for side reactions during formylation of the substituted pyrrole.Pyrrole-2-carbaldehyde is a solid, potentially easier to handle and purify than the liquid N-alkylated intermediate.
Scalability Vilsmeier-Haack on a substituted pyrrole may require more optimization for large-scale synthesis.Well-established and high-yielding Vilsmeier-Haack of pyrrole is highly scalable.[7] N-alkylation is also generally a robust reaction.
Key Advantage Avoids handling of potentially volatile pyrrole-2-carbaldehyde in the first step.Utilizes a well-documented, high-yield first step. The intermediate is commercially available, offering a shortcut.
Key Disadvantage Potentially lower overall yield due to less predictable regioselectivity and reactivity in the formylation step.Requires handling of pyrrole-2-carbaldehyde, which can be an irritant.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound.

Route 2 is likely the more advantageous option for most laboratory and pilot-scale syntheses. This is primarily due to the well-established, high-yielding, and scalable nature of the Vilsmeier-Haack formylation of pyrrole.[7] The resulting intermediate, pyrrole-2-carbaldehyde, is a stable, crystalline solid that is also commercially available, providing a potential shortcut in the synthesis. The subsequent N-alkylation is expected to proceed with high efficiency.

Route 1 may be considered if there are specific reasons to avoid the isolation of pyrrole-2-carbaldehyde or if the starting 1-(2-methoxyethyl)-1H-pyrrole is readily available through other means. However, the Vilsmeier-Haack formylation of the N-substituted pyrrole may require more optimization to achieve high yields and regioselectivity, potentially leading to a lower overall yield and more complex purification procedures.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including scale, available resources, and the cost and availability of starting materials. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route.

References

The Versatile Scaffold: A Comparative Guide to the Applications of Substituted Pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrrole-2-carbaldehydes are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique structural features, including a reactive aldehyde group and a modifiable pyrrole ring, make them valuable building blocks for the synthesis of a wide array of functional molecules. This guide provides a comparative overview of their applications in medicinal chemistry, material science, and catalysis, supported by experimental data and detailed methodologies.

Medicinal Chemistry: A Scaffold for Bioactive Compounds

Substituted pyrrole-2-carbaldehydes are prominent in medicinal chemistry due to their presence in natural products and their ability to serve as precursors for compounds with diverse biological activities.[1] These activities include neuroprotective, anticancer, and antimicrobial effects.

Neuroprotective Applications

Certain substituted pyrrole-2-carbaldehydes have demonstrated promising neuroprotective properties. For instance, pyrrolemorines, a class of pyrrole-2-carbaldehydes isolated from Moringa oleifera seeds, have been shown to protect against oxygen-glucose deprivation/reperfusion injury in PC12 cells.[2] This neuroprotective effect is attributed to the modulation of the NF-κB and Nrf2 signaling pathways.[2]

neuroprotective_pathway cluster_stress Cellular Stress (e.g., OGD/R) cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates IKK IKK Oxidative_Stress->IKK activates Neuroprotection Neuroprotection Inflammation Inflammation Inflammation->Neuroprotection contributes to damage Nrf2 Nrf2 Keap1->Nrf2 releases Pyrrole_Carbaldehyde Pyrrole_Carbaldehyde Pyrrole_Carbaldehyde->Nrf2 activates NF_kB NF_kB Pyrrole_Carbaldehyde->NF_kB inhibits Antioxidant_Genes Antioxidant_Genes Antioxidant_Genes->Neuroprotection Inflammatory_Genes Inflammatory_Genes Inflammatory_Genes->Inflammation

A study on pyrrole-containing azomethine compounds demonstrated their neuroprotective potential in in vitro models of neurotoxicity. The half-maximal inhibitory concentration (IC50) values for cytotoxicity on neuronal cells were determined for some of these compounds.

CompoundCytotoxicity IC50 (µM) on Neuronal CellsReference
1 53.0[3]
11 263.5[3]

Experimental Protocol: Neuroprotection Assay (MTT Assay)

A detailed experimental protocol for assessing the neuroprotective effects of substituted pyrrole-2-carbaldehydes against H₂O₂-induced toxicity in SH-SY5Y cells is described in the study by Paweł Szymański et al. (2022). The protocol involves cell culture, induction of oxidative stress, treatment with the test compounds, and assessment of cell viability using the MTT assay.

Anticancer and Antimicrobial Applications

The pyrrole scaffold is a key feature in many anticancer and antimicrobial agents. Substituted pyrrole-2-carbaldehydes serve as intermediates in the synthesis of these potent molecules. For instance, pyrrolo[3,2-c]pyridines derived from pyrrole precursors have shown significant inhibitory effects against FMS kinase, a target in cancer therapy.

CompoundFMS Kinase IC50 (nM)Reference
14 60[4]
15 30[4]

Furthermore, pyrrole-2-carbohydrazide derivatives have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values highlight their potential as new antitubercular agents.

CompoundMIC (µg/mL) against M. tuberculosis H37RvReference
GS2 >100[5]
GS3 50[5]
GS4 6.25[5]
GS5 50[5]
GS6 25[5]
GS7 25[5]
Isoniazid (Reference) 0.2[5]

Experimental Protocol: Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

The antimycobacterial activity of the synthesized compounds can be determined using the Microplate Alamar Blue Assay (MABA) as detailed in the work by G. S. Shinde et al. (2017). This method involves the incubation of the compounds with M. tuberculosis H37Rv strain and the use of Alamar Blue as an indicator of cell viability.

Material Science: Building Blocks for Functional Materials

In material science, the reactivity of the aldehyde group and the electronic properties of the pyrrole ring are exploited to create novel materials with applications in sensing and optics.

Chemosensors

Substituted pyrrole-2-carbaldehydes are used to construct chemosensors for the detection of various analytes. For example, a Schiff base ligand derived from pyrrole-2-carbaldehyde has been utilized in a colorimetric sensor for lead(II) ions.

SensorAnalyteDetection LimitReference
Pyrrole-based Schiff basePb²⁺1.15 x 10⁻⁸ M[6]

Experimental Protocol: Synthesis of a Pyrrole-based Chemosensor

A general procedure for synthesizing a Schiff base chemosensor involves the condensation reaction between a substituted pyrrole-2-carbaldehyde and a suitable amine. The resulting Schiff base can then be characterized and its sensing properties evaluated by techniques such as UV-Vis and fluorescence spectroscopy upon addition of the target analyte.

Catalysis: Ligands for Efficient Transformations

The ability of the pyrrole nitrogen and the carbaldehyde oxygen to coordinate with metal ions makes substituted pyrrole-2-carbaldehydes excellent precursors for ligands in catalysis. Schiff bases derived from these compounds form stable complexes with transition metals, which can catalyze a variety of organic transformations.

Oxidation of Alcohols

Ruthenium(II) Schiff base complexes derived from bis(pyrrole-2-carboxaldehyde) have been shown to be effective catalysts for the oxidation of primary alcohols to their corresponding aldehydes in the presence of N-methylmorpholine-N-oxide (NMO) as a co-oxidant.

SubstrateProductCatalystYield (%)Reference
Cinnamyl alcoholCinnamaldehyde[Ru(L¹)(PPh₃)₂]85[7]
Benzyl alcoholBenzaldehyde[Ru(L¹)(PPh₃)₂]90[7]
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde[Ru(L¹)(PPh₃)₂]92[7]
Piperonyl alcoholPiperonal[Ru(L¹)(PPh₃)₂]88[7]

Experimental Protocol: Catalytic Oxidation of Alcohols

The catalytic oxidation of alcohols can be performed as described by Bhowon et al. (2004). The general procedure involves stirring a solution of the alcohol, the ruthenium Schiff base complex, and NMO in a suitable solvent like chloroform at room temperature. The progress of the reaction can be monitored by thin-layer chromatography, and the product can be isolated and purified using standard techniques.

catalytic_cycle Catalyst [Ru(II)-L] Intermediate1 [Ru(II)-L(RCH₂OH)] Catalyst->Intermediate1 + RCH₂OH Substrate RCH₂OH Oxidant NMO Product RCHO Reduced_Oxidant NMM Intermediate2 [Ru(IV)-L(O)(H)]⁻ Intermediate1->Intermediate2 - H⁺ Intermediate2->Catalyst + H⁺, - RCHO

Synthesis of Substituted Pyrrole-2-carbaldehydes

Several methods are available for the synthesis of substituted pyrrole-2-carbaldehydes, offering flexibility in accessing a wide range of derivatives.

Vilsmeier-Haack Reaction

A classic and widely used method for the formylation of pyrroles is the Vilsmeier-Haack reaction. This reaction involves the treatment of a pyrrole with a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Reaction

A typical procedure involves the slow addition of phosphorus oxychloride to a cooled solution of the substituted pyrrole in DMF. The reaction mixture is then stirred at room temperature or heated, followed by hydrolysis to afford the desired pyrrole-2-carbaldehyde.

Multi-component Reactions

Modern synthetic strategies often employ multi-component reactions to construct complex molecules in a single step. Substituted pyrrole-2-carbaldehydes can be synthesized through such approaches, for example, by the reaction of an aryl methyl ketone, an arylamine, and an acetoacetate ester mediated by a copper catalyst and iodine.[8]

Experimental Protocol: Iodine/Copper-Mediated Oxidative Annulation

As described by Wu et al. (2018), the reaction is typically carried out by heating a mixture of the aryl methyl ketone, arylamine, acetoacetate ester, copper salt (e.g., CuCl₂), and iodine in a solvent like DMSO under an oxygen atmosphere.[8]

This guide highlights the significant and diverse applications of substituted pyrrole-2-carbaldehydes. The provided data and experimental protocols offer a valuable resource for researchers interested in exploring the potential of this versatile chemical scaffold in their respective fields. The continued investigation of these compounds is expected to lead to the development of new drugs, advanced materials, and efficient catalysts.

References

A Comparative Guide to Purity Assessment of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC) for assessing the purity of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity determination for this versatile synthetic intermediate.[1]

Overview of Purity Assessment Methodologies

The accurate determination of chemical purity is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. For a compound like this compound, a liquid at room temperature, several analytical techniques are suitable. While HPLC is a commonly cited method for purity analysis of this compound, alternative methods such as qNMR and GC offer distinct advantages and can provide orthogonal data to confirm purity results.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique widely used for the purity analysis of organic compounds.[2] For this compound, a reversed-phase HPLC method with UV detection is highly effective due to the compound's aromatic pyrrole ring, which acts as a strong chromophore. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance.[2] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy.[3][4]

  • Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds.[5][6] As this compound is a liquid, it can be readily analyzed by GC, typically with a Flame Ionization Detector (FID), which provides excellent sensitivity and a wide linear range for organic compounds. Similar to HPLC, purity is often assessed using the area percent method.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be reproducible and robust for the routine purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the separation and quantification of the target compound and potential impurities.

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.

  • Dilute the stock solution with the mobile phase (50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

b) HPLC Conditions:

Parameter Setting
LC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 50% Acetonitrile, 50% Water
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD)
Wavelength 285 nm

| Run Time | 15 minutes |

c) Data Analysis: Purity is calculated based on area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and expressed as a percentage.

Quantitative NMR (qNMR) Protocol

This protocol outlines the use of ¹H NMR with an internal standard for absolute purity determination.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[4]

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

b) NMR Acquisition Parameters:

Parameter Setting
Spectrometer Bruker 400 MHz or equivalent
Nucleus ¹H
Pulse Program Standard quantitative pulse program (e.g., zg30)
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all nuclei)
Number of Scans 16
Acquisition Time ≥ 3 seconds

| Temperature | 298 K |

c) Data Analysis: Purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where:

  • I = Integral area of the selected peak

  • N = Number of protons corresponding to the integrated signal

  • MW = Molecular weight

  • m = Mass

  • Purity_std = Purity of the internal standard

Gas Chromatography (GC) Protocol

This protocol is suitable for assessing the purity of the compound and identifying any volatile impurities.

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 10 mg/mL in dichloromethane.

  • Dilute the stock solution 100-fold with dichloromethane to a final concentration of 0.1 mg/mL (100 ppm).

b) GC Conditions:

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250°C
Injection Vol. 1 µL (Split ratio 50:1)
Oven Program Start at 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID)

| Detector Temp. | 300°C |

c) Data Analysis: Purity is calculated using area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Comparative Data and Performance

The following table summarizes hypothetical purity data for three different batches of this compound, as determined by the three analytical methods described.

Batch IDHPLC (% Purity)GC (% Purity)qNMR (% Purity)
MEPC-001 99.6299.5899.55
MEPC-002 98.7598.6998.71
MEPC-003 99.8199.7999.83
Precision (%RSD, n=6) 0.15%0.21%0.08%

Data are representative and for illustrative purposes only.

Workflow and Method Comparison

The logical workflow for a comprehensive purity assessment involves sample preparation, analysis by multiple techniques, and comparative data evaluation.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Comparison A Weigh Sample B1 Dissolve for HPLC (0.1 mg/mL in Mobile Phase) A->B1 B2 Dissolve for GC (0.1 mg/mL in DCM) A->B2 B3 Prepare for qNMR (with Internal Standard) A->B3 C1 HPLC Analysis (RP-C18, UV 285nm) B1->C1 C2 GC Analysis (HP-5, FID) B2->C2 C3 qNMR Analysis (400MHz, ¹H) B3->C3 D1 Calculate Purity (Area % Normalization) C1->D1 C2->D1 D2 Calculate Purity (Absolute vs. Standard) C3->D2 E Compare Results D1->E D2->E F Final Purity Report E->F

Workflow for comparative purity assessment.
Objective Comparison of Techniques:

  • HPLC:

    • Pros: High resolution for separating closely related impurities, widely available, robust for routine quality control.

    • Cons: Assumes all impurities have a similar response factor at the chosen wavelength, which can lead to inaccuracies. It is a relative, not an absolute, method without a certified reference standard.

  • qNMR:

    • Pros: A primary ratio method providing absolute purity without a specific analyte standard.[3] Provides structural information that can help identify impurities. Highly precise and accurate.

    • Cons: Requires a high-field NMR spectrometer, which is less common than HPLC systems. The sample must be highly soluble in the deuterated solvent, and careful selection of a non-overlapping internal standard is crucial.[3]

  • GC:

    • Pros: Excellent for detecting volatile impurities that might be missed by HPLC (e.g., residual solvents). FID provides a uniform response factor for hydrocarbons, which can be more accurate than UV detection for certain impurity profiles.

    • Cons: Not suitable for non-volatile or thermally labile impurities. The high inlet temperature could potentially degrade the sample.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, Reversed-Phase HPLC offers a robust and reliable solution with excellent precision. It is the recommended method for batch release and stability testing.

For the initial characterization of a new batch or for use as a reference standard, qNMR is the superior method. It provides an absolute purity value and offers structural confirmation, making it an invaluable tool for primary characterization.

Gas Chromatography serves as an excellent orthogonal technique. It is particularly recommended for confirming the absence of volatile impurities and for cross-validating the purity values obtained from HPLC, thereby providing a more complete purity profile of the material. The use of at least two of these methods is advised for a comprehensive understanding of the compound's purity.

References

A Comparative Analysis of the Crystal Structures of Pyrrole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of pyrrole-2-carbaldehyde and its derivatives reveals the significant influence of substituent effects on molecular conformation and intermolecular interactions. This guide provides a comparative overview of the crystallographic data of the parent compound and a selection of its derivatives, supported by experimental protocols for their synthesis and crystallization.

This analysis is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the structure-property relationships of this important class of heterocyclic compounds. The data presented herein offers insights into how modifications to the pyrrole ring can tune the electronic and steric properties of the molecule, thereby influencing its packing in the crystalline state and its potential biological or material functions.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for pyrrole-2-carbaldehyde and a selection of its derivatives. These compounds were chosen to represent a range of electronic and steric modifications at various positions of the pyrrole ring.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Pyrrole-2-carbaldehydeC₅H₅NOOrthorhombicP2₁2₁2₁5.728(2)9.773(3)8.498(3)904[1]
4-Acetyl-1H-pyrrole-2-carbaldehydeC₇H₇NO₂MonoclinicP2₁/n3.811(5)13.219(5)13.167(5)95.602(5)4[1][2]
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateC₁₀H₁₃NO₃MonoclinicP2₁/c3.9830(8)15.572(3)16.213(3)96.96(3)4[3]

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared compounds are provided below.

Synthesis of Pyrrole-2-carbaldehyde

The synthesis of the parent compound, pyrrole-2-carbaldehyde, is typically achieved via the Vilsmeier-Haack reaction.[4]

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place 80 g (1.1 moles) of dimethylformamide.

  • Cool the flask in an ice bath and add 169 g (1.1 moles) of phosphorus oxychloride dropwise over 15 minutes, maintaining the internal temperature between 10-20 °C.

  • Remove the ice bath and stir the mixture for an additional 15 minutes.

  • Re-cool the mixture in an ice bath and add 250 ml of ethylene dichloride.

  • Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 liter of water to hydrolyze the intermediate iminium salt.

  • Reflux the mixture for another 15 minutes with vigorous stirring.

  • After cooling, separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

  • Remove the solvents by distillation, and distill the crude product under reduced pressure to yield pyrrole-2-carbaldehyde.

Crystallization: The crude product can be purified by recrystallization from boiling petroleum ether (b.p. 40-60 °C).[4]

Synthesis of 4-Acetyl-1H-pyrrole-2-carbaldehyde

This derivative is synthesized via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction.[2]

Procedure: A detailed experimental procedure is described by Ge et al. (2009). The general approach involves the formylation of a suitable pyrrole precursor using the Vilsmeier reagent, followed by an in-situ Friedel-Crafts acylation.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound.[2]

Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Procedure:

  • A mixture of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (30 mmol) in trifluoroacetic acid (40 ml) is stirred for 5 minutes and warmed to 313 K.

  • The mixture is then cooled to 268 K, and triethyl orthoformate (45 mmol) is added all at once.

  • The mixture is stirred for about 1 minute, removed from the cold bath, and then stirred for an additional hour.

  • The trifluoroacetic acid is removed by rotary evaporation, and the residue is added to 200 g of ice to precipitate the product.[3]

Crystallization: The crude product can be purified by recrystallization to obtain single crystals.[3]

Visualization of Methodologies

The following diagrams illustrate the logical workflow for comparing the crystal structures of pyrrole-2-carbaldehyde derivatives and a generalized experimental workflow for their synthesis and characterization.

G Logical Workflow for Crystal Structure Comparison cluster_data_acquisition Data Acquisition cluster_data_extraction Data Extraction cluster_analysis Analysis and Comparison cluster_output Output Generation Search Databases Search Crystallographic Databases (e.g., CSD) Extract CIF Extract Crystallographic Information Files (CIFs) Search Databases->Extract CIF Literature Search Literature Search for Publications with Crystal Structures Literature Search->Extract CIF Extract Protocols Extract Synthesis and Crystallization Protocols Literature Search->Extract Protocols Tabulate Data Tabulate Key Crystallographic Parameters Extract CIF->Tabulate Data Generate Guide Generate Comparison Guide Extract Protocols->Generate Guide Compare Structures Compare Unit Cell Dimensions, Space Groups, and Intermolecular Interactions Tabulate Data->Compare Structures Analyze Substituent Effects Analyze the Effects of Different Substituents on Crystal Packing Compare Structures->Analyze Substituent Effects Analyze Substituent Effects->Generate Guide Create Visualizations Create Diagrams and Visualizations Generate Guide->Create Visualizations

Caption: Logical workflow for the comparison of crystal structures.

G General Experimental Workflow Start Starting Materials Synthesis Synthesis of Pyrrole-2-carbaldehyde Derivative Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization Purification->Crystallization X-ray Diffraction Single-Crystal X-ray Diffraction Crystallization->X-ray Diffraction Structure Solution Structure Solution and Refinement X-ray Diffraction->Structure Solution Analysis Structural Analysis Structure Solution->Analysis

Caption: General experimental workflow for synthesis and structural analysis.

References

Safety Operating Guide

Safe Disposal of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel handling 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this chemical compound.

Key Safety and Disposal Information at a Glance

Due to its chemical nature as a pyrrole-aldehyde derivative, this compound is classified as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. The following table summarizes the critical information for its safe handling and disposal.

ParameterGuidelineSource
Disposal Method Collection for licensed hazardous waste disposal.[1][2][3]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[3][4]
Container Requirements Use a designated, leak-proof, and chemically compatible container with a secure cap. The original container may be used if in good condition.[3][5][6]
Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity or concentration.[3][7]
Storage Store waste containers in a designated satellite accumulation area (SAA), away from incompatible materials. Ensure secondary containment for liquid waste.[3][7]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the chemical and its waste.[2][8]

Detailed Experimental Protocol for Disposal

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., glass or high-density polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat

  • Fume hood

  • Secondary containment bin

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Perform all operations involving the transfer of the chemical waste within a certified fume hood to minimize inhalation exposure.[2]

    • Prepare a designated hazardous waste container. The container must be clean, in good condition, and have a secure, tight-fitting lid.[6]

    • Affix a hazardous waste label to the container. Fill in the generator's name, the full chemical name, and the date of accumulation.

  • Waste Collection:

    • Liquid Waste: Carefully pour the liquid waste into the designated hazardous waste container. Avoid splashing. Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

    • Solid Waste: Transfer solid waste into a wide-mouthed, designated hazardous waste container.

    • Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that are contaminated with this compound must also be disposed of as hazardous waste in a designated solid waste container.

  • Container Sealing and Storage:

    • Securely cap the waste container immediately after adding waste. Containers must remain closed except when waste is being added.[7]

    • Wipe the exterior of the container to remove any external contamination.

    • Place the sealed container in a secondary containment bin within a designated satellite accumulation area (SAA).[7] This area should be clearly marked and located away from general laboratory traffic.

    • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents or bases.[8]

  • Request for Disposal:

    • Once the waste container is full (or within one year of the first addition for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    • Follow your institution's specific procedures for requesting a waste pickup.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the key steps and decision points in the workflow.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood select_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->select_container transfer_waste Carefully Transfer Waste (Liquid or Solid) select_container->transfer_waste seal_container Securely Cap the Container transfer_waste->seal_container store_waste Store in Secondary Containment in a Designated SAA seal_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

References

Essential Safety and Operational Guide for 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, logistical, and operational information for handling 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2][3][4][5]

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Chemical safety goggles or a face shield.[1][3][6][7]OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]
Skin Protection Appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[1][2][3][5][6][7] Wear appropriate protective clothing, such as a lab coat, to minimize skin contact.[1][2][3][4]Regulation (EU) 2016/425 and the standard EN 374.[1][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or exposure limits are exceeded.[1][2]OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8][9]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][8][9]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Safe Handling and Disposal Plan

Proper handling and disposal procedures are essential to prevent accidents and environmental contamination.

AspectProcedure
Handling Avoid contact with skin and eyes.[6] Avoid inhalation of vapor or mist.[6] Keep away from heat, sparks, and open flames.[6][10] Use only in a well-ventilated area.[6][10] Wash hands thoroughly after handling.[1][6]
Storage Keep container tightly closed in a dry and well-ventilated place.[6][10] Store in a cool place.[10][11] Containers that are opened must be carefully resealed and kept upright to prevent leakage.[6]
Spill Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[6][10] Remove all sources of ignition.[6][10] Soak up with inert absorbent material and dispose of as hazardous waste.[10]
Disposal Dispose of this material and its container as hazardous waste.[7] All waste must be handled in accordance with local, state, and federal regulations.[7] Do not allow product to enter drains.[6]

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Ventilated Hood prep_ppe->prep_setup prep_gather Gather Materials and Chemical prep_setup->prep_gather handle_transfer Carefully Transfer Chemical prep_gather->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_deactivate Quench/Deactivate Reaction (if necessary) handle_monitor->cleanup_deactivate cleanup_waste Segregate and Dispose of Waste cleanup_deactivate->cleanup_waste cleanup_clean Clean Glassware and Work Area cleanup_waste->cleanup_clean cleanup_ppe Doff PPE cleanup_clean->cleanup_ppe

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.